molecular formula C9H10OS2 B175560 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one CAS No. 168279-57-0

3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

Cat. No.: B175560
CAS No.: 168279-57-0
M. Wt: 198.3 g/mol
InChI Key: HXBFYPGUFUUNLO-UHFFFAOYSA-N
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Description

3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is a specialty chemical building block of significant interest in medicinal and organic chemistry. Its core research value lies in its structure as a fused, saturated benzothiophene core functionalized with a methylthio group, making it a versatile precursor for constructing more complex molecular architectures. Thiophene derivatives are extensively distributed in nature and are recognized for their versatile synthetic applicability and diverse biological activities, which drives their use in the discovery of novel drugs . This compound serves as a critical intermediate in the synthesis of various functionalized thiophene analogues, which are prominent scaffolds in pharmaceutical research. Such structures are frequently investigated for a range of biological potentials. Research into analogous thiophene compounds has demonstrated promising in vitro biological activities, including antimicrobial activity against selected microbial species, antiproliferative activity against human cancer cell lines, and antioxidant activity . The methylthio group, in particular, offers a reactive handle for further functionalization, allowing researchers to explore structure-activity relationships and optimize properties for specific targets. As a key building block in drug discovery pipelines, this compound enables the development of new therapeutic agents aimed at addressing challenges such as multi-drug resistant pathogens and cancers . It is an essential tool for researchers advancing projects in heterocyclic and synthetic chemistry.

Properties

IUPAC Name

3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS2/c1-11-9-8-6(5-12-9)3-2-4-7(8)10/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBFYPGUFUUNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C2C(=CS1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438187
Record name 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168279-57-0
Record name 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Elucidation of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, a heterocyclic ketone of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction and Molecular Structure

3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one belongs to the class of tetrahydrobenzothiophene derivatives, which are significant scaffolds in the development of various biologically active compounds.[1][2][3] The presence of a thiophene ring fused to a cyclohexanone moiety, along with a methylthio substituent, imparts unique electronic and steric properties that are crucial for its chemical reactivity and biological interactions. Understanding the precise molecular geometry and electronic distribution is paramount for its application.

Below is a diagram of the molecular structure of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one.

Caption: Molecular structure of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one.

Synthesis and Experimental Protocols

A plausible synthetic route to 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one can be adapted from established methods for related tetrahydrobenzothiophenes.[4][5] A common and efficient approach is the Gewald reaction, which involves a one-pot multi-component condensation.[3]

Experimental Protocol: Synthesis via Gewald Reaction

  • Reaction Setup: To a solution of 1,3-cyclohexanedione in ethanol, add elemental sulfur and an activated nitrile, such as malononitrile.

  • Addition of Base: A catalytic amount of a morpholine or triethylamine is added to the mixture to facilitate the reaction.

  • Methylation: Following the formation of the thiophene ring, an in-situ or subsequent methylation step is performed using a methylating agent like methyl iodide in the presence of a suitable base to introduce the methylthio group.

  • Work-up and Purification: The reaction mixture is cooled, and the product is precipitated by adding water. The crude product is then filtered, dried, and purified by column chromatography on silica gel.

Spectroscopic Data Analysis

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is expected to exhibit several characteristic absorption bands.

Table 1: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2940-2860Medium-StrongC-H stretch (aliphatic)Corresponds to the stretching vibrations of the C-H bonds in the cyclohexanone ring and the methyl group.[6]
~1665StrongC=O stretch (conjugated ketone)The carbonyl group is conjugated with the thiophene ring, which lowers the stretching frequency compared to a saturated ketone.[7][8][9][10][11]
~1550MediumC=C stretch (thiophene ring)Aromatic C=C stretching vibrations of the thiophene ring.[12]
~1450-1350MediumC-H bend (aliphatic)Bending vibrations of the CH₂ groups in the cyclohexanone ring.[6]
~690Medium-StrongC-S stretchCharacteristic stretching vibration for the carbon-sulfur bonds in the thiophene ring and the methylthio group.[13]

The most prominent peak will be the strong absorption around 1665 cm⁻¹, which is indicative of the conjugated ketone. The presence of both aliphatic and aromatic C-H stretching bands further confirms the fused ring structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum will show distinct signals for the protons in the cyclohexene ring and the methylthio group.

Table 2: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.1Quintet2HH-6Protons on C6 are coupled to protons on C5 and C7.
~2.5Triplet2HH-7Protons on C7 are coupled to protons on C6.
~2.8Triplet2HH-5Protons on C5 are coupled to protons on C6.
~2.6Singlet3H-SCH₃The methyl protons are not coupled to any other protons, resulting in a singlet.
~7.0Singlet1HH-2The proton on the thiophene ring is expected to appear in the aromatic region.[14]

The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl and thioether groups. The aliphatic protons of the cyclohexene ring appear as coupled multiplets, while the methylthio protons give a characteristic singlet.

The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)AssignmentRationale
~190C=O (C-4)The carbonyl carbon is significantly deshielded and appears at a low field.
~150C-3Carbon bearing the methylthio group.
~140C-7aQuaternary carbon at the ring junction.
~135C-3aQuaternary carbon at the ring junction.
~125C-2Carbon in the thiophene ring.
~25-35C-5, C-6, C-7Aliphatic carbons of the cyclohexene ring.
~15-SCH₃The methyl carbon of the thioether group.

The use of advanced NMR techniques like COSY and HSQC would be instrumental in definitively assigning the proton and carbon signals.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z corresponding to the molecular weight of the compound (C₉H₁₀OS₂). The presence of two sulfur atoms will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately 8-9% of the intensity of the M⁺ peak.[16]

  • Key Fragmentation Pathways: The fragmentation of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is likely to proceed through several characteristic pathways.

G mol [C₉H₁₀OS₂]⁺˙ Molecular Ion frag1 Loss of •CH₃ [M-15]⁺ mol->frag1 - •CH₃ frag2 Loss of CO [M-28]⁺˙ mol->frag2 - CO frag3 Loss of •SCH₃ [M-47]⁺ mol->frag3 - •SCH₃ frag4 Retro-Diels-Alder [C₆H₆S]⁺˙ frag2->frag4 - C₂H₂

Caption: Predicted major fragmentation pathways in the mass spectrum.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the S-CH₃ bond would result in a fragment ion at [M-15]⁺.[17]

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation for ketones is the loss of a neutral CO molecule, leading to a fragment at [M-28]⁺˙.[7][17]

  • Loss of a Methylthio Radical (•SCH₃): Cleavage of the C-S bond of the methylthio group would generate a fragment at [M-47]⁺.

  • Retro-Diels-Alder Reaction: The cyclohexene ring could undergo a retro-Diels-Alder reaction, leading to the expulsion of ethene and the formation of a thiophene-containing fragment.

Conclusion

The spectroscopic characterization of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one can be effectively achieved through a combination of IR, NMR, and MS techniques. The predicted data presented in this guide, based on established spectroscopic principles and data from related structures, provides a robust framework for the identification and structural elucidation of this compound. These analytical methods are indispensable for ensuring the purity and confirming the identity of synthetic intermediates and final products in research and development settings.

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3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Potential of the 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one Scaffold

Foreword: Unveiling the Potential of a Versatile Heterocyclic Core

To the dedicated researcher, the seasoned scientist, and the forward-thinking drug development professional, this guide offers a comprehensive exploration of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one. While direct biological activities of this specific molecule are not extensively documented, its true value lies in its role as a versatile chemical scaffold.[1] This document moves beyond a singular focus, treating this compound as a pivotal starting point for synthesizing a diverse array of biologically active derivatives. The inherent chemical properties of its benzothiophene core, enhanced by the reactivity of the methylthio group, make it a valuable building block in the quest for novel therapeutics.[1]

We will delve into the synthetic possibilities unlocked by this scaffold and, more importantly, survey the significant biological activities exhibited by the classes of molecules derived from it and its close structural relatives. The thiophene ring is a privileged pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs, and known to be a bioisostere of the benzene ring, offering similar physicochemical properties with unique electronic characteristics.[2][3] This guide is structured to provide not just data, but a strategic perspective on how this scaffold can be leveraged in modern drug discovery programs.

PART 1: The Scaffold - Synthesis and Derivatization

The strategic value of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one begins with its synthesis and amenability to chemical modification. Its structure, featuring a fused thiophene and cyclohexanone ring system, presents multiple reaction sites for building molecular complexity.

Core Synthesis

The synthesis of the tetrahydro-benzo[c]thiophene-4-one core has been described, with routes starting from accessible precursors like 1,3-cyclohexanedione. A key synthetic strategy for related tetrahydrobenzo[b]thiophene derivatives is the Gewald reaction, a multicomponent condensation of a ketone (like cyclohexanone), an active methylene nitrile, and elemental sulfur.[4][5] This robust reaction highlights the accessibility of the core thiophene ring system for further elaboration.

Derivatization Potential: A Chemist's Playground

The true potential of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one lies in its capacity for derivatization. The ketone, the methylthio group, and the aromatic thiophene ring itself are all handles for chemical modification. This allows for the creation of large, diverse chemical libraries, a cornerstone of modern hit-to-lead campaigns. The presence of heteroatoms like sulfur can enhance drug-receptor interactions and modify physicochemical properties such as solubility and metabolism.[3]

PART 2: Biological Activities of Derived Thiophene Congeners

The thiophene nucleus is a recurring motif in a multitude of biologically active compounds, demonstrating a broad therapeutic potential that spans from kinase inhibition to antimicrobial activity.[2][6] Below, we explore key therapeutic areas where derivatives of similar thiophene scaffolds have shown significant promise.

Kinase Inhibition: Targeting Cellular Signaling

Kinases are critical nodes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Thiophene-based scaffolds have proven to be exceptionally effective frameworks for designing potent and selective kinase inhibitors.

2.1.1 Rho-Associated Kinase (ROCK) Inhibition

ROCKs are key regulators of the actin cytoskeleton and are implicated in cell morphology, migration, and proliferation. Inhibitors of ROCK have therapeutic potential in cardiovascular disease and oncology. A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were discovered as a new class of potent ROCK inhibitors.[7]

  • Mechanism Insight: These compounds act as ATP-competitive inhibitors, occupying the kinase's active site. By inhibiting ROCK, they reduce the phosphorylation of downstream targets like myosin light chain (MLC), leading to changes in cell morphology and a reduction in cell migration.[7]

  • Lead Compound Example: Compound 8k (3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one) emerged as a highly potent inhibitor with IC₅₀ values of 0.004 µM and 0.001 µM against ROCK1 and ROCK2, respectively.[7]

ROCK_Inhibition_Pathway RhoA Active RhoA (GTP-bound) ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates ThienoPyrimidinone Thieno[2,3-d]pyrimidin-4(3H)-one Derivative (e.g., 8k) ThienoPyrimidinone->ROCK Inhibits pMLC Phosphorylated MLC (pMLC) Actomyosin Actomyosin Contraction pMLC->Actomyosin CellMigration Cell Migration & Morphology Changes Actomyosin->CellMigration

Caption: ROCK Signaling Inhibition by Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives.

2.1.2 Other Kinase Targets

The versatility of the thiophene scaffold extends to other kinase families. For instance, 2,4-disubstituted thieno[2,3-c]pyridines have been identified as potent inhibitors of COT kinase (MAP3K8), a protein involved in inflammatory signaling pathways.[8]

Anticancer Activity

Beyond specific kinase targets, thiophene derivatives have demonstrated broad utility in oncology through various mechanisms.

2.2.1 CYP17 Inhibition for Prostate Cancer

Cytochrome P450 17A1 (CYP17) is a crucial enzyme in the androgen biosynthesis pathway. Its inhibition is a validated strategy for treating castration-resistant prostate cancer. Novel 1,2,3,4-tetrahydrobenzo[9][10]thieno[2,3-c]pyridine derivatives have been developed as potent and selective CYP17 inhibitors.[9]

  • Lead Compound Example: Compound 9c from this series was 1.5-fold more potent against rat and human CYP17 than the approved drug abiraterone.[9] It effectively reduced testosterone production in H295R cells and lowered plasma testosterone levels in rats, marking it as a promising agent for prostate cancer treatment.[9]

2.2.2 Cytotoxicity in Cancer Cell Lines

Various thiophene-based molecules exhibit direct cytotoxic effects against cancer cells.[6] For example, 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been explored as anticancer agents targeting colorectal cancer by inhibiting key metabolic enzymes like pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA).[5]

G Protein-Coupled Receptor (GPCR) Modulation

GPCRs are a large family of transmembrane receptors that are important drug targets. Thieno[3,2-b]thiophene-2-carboxylic acid derivatives have been identified as novel agonists for GPR35, a receptor implicated in inflammatory and metabolic diseases.[11]

  • Lead Compound Example: 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid (YE210 ) was found to be a potent GPR35 agonist with an EC₅₀ of 63.7 nM, demonstrating activity superior to the known agonist zaprinast.[11]

Antimicrobial and Antioxidant Activities

The thiophene scaffold is also a component of molecules with significant antimicrobial and antioxidant properties.[2][4]

  • Antimicrobial Action: Various substituted 2-aminothiophene derivatives have shown significant inhibitory effects against bacteria such as B. subtilis, E. coli, and S. aureus.[2]

  • Antioxidant Potential: Certain tetrahydrobenzo[b]thiophene derivatives have demonstrated potent antioxidant capabilities, comparable to ascorbic acid. This activity is crucial for combating oxidative stress-related diseases.[4]

PART 3: Data Summary & Experimental Protocols

For the drug development professional, quantifiable data and reproducible methods are paramount. This section provides a summary of the biological activities discussed and a foundational experimental protocol.

Table of Biological Activities for Thiophene-Based Scaffolds
Scaffold ClassTarget(s)Key Compound ExampleReported Potency (IC₅₀/EC₅₀)Therapeutic AreaReference
Thieno[2,3-d]pyrimidin-4(3H)-oneROCK1 / ROCK2Compound 8k0.004 µM / 0.001 µMOncology, Cardiovascular[7]
Tetrahydrobenzo[9][10]thieno[2,3-c]pyridineCYP17Compound 9c20 nM (human)Prostate Cancer[9]
Thieno[2,3-c]pyridineCOT Kinase (MAP3K8)--Inflammation[8]
Thieno[3,2-b]thiophene-2-carboxylic acidGPR35YE21063.7 nMInflammation, Metabolic Disease[11]
Tetrahydrobenzo[b]thiophenePDK1 / LDHACompound 1b57.10 µg/mL / 64.10 µg/mLColorectal Cancer[5]
Foundational Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general, representative method for evaluating the inhibitory activity of a synthesized thiophene derivative against a target kinase, such as ROCK.

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., ROCK1)

  • Kinase-specific substrate peptide

  • Test compound (solubilized in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates (low-volume, white)

  • Plate reader compatible with the detection chemistry (luminescence or TR-FRET)

Workflow:

Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Dispense_Cmpd 1. Dispense Test Compound (serial dilution in DMSO) Dispense_Enz 2. Add Kinase Enzyme and Substrate Mixture Dispense_Cmpd->Dispense_Enz Incubate_1 3. Pre-incubate (e.g., 15 min at RT) Dispense_Enz->Incubate_1 Add_ATP 4. Initiate Reaction by adding ATP Incubate_1->Add_ATP Incubate_2 5. Incubate Reaction (e.g., 60 min at RT) Add_ATP->Incubate_2 Add_Detect 6. Add Detection Reagent (to stop reaction & generate signal) Incubate_2->Add_Detect Incubate_3 7. Incubate for Signal Dev. (e.g., 30 min at RT) Add_Detect->Incubate_3 Read_Plate 8. Read Plate (Luminescence/TR-FRET) Incubate_3->Read_Plate Data_Analysis 9. Data Analysis (Calculate % Inhibition, plot dose-response curve, determine IC50) Read_Plate->Data_Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a serial dilution series of the test compound in 100% DMSO. Typically, an 11-point, 3-fold dilution series is prepared.

  • Assay Plating: Dispense a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well assay plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme or potent inhibitor).

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the assay buffer. Dispense this mix into the wells containing the compound.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a solution of ATP in the assay buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for the enzyme.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Signal Detection: Stop the reaction and generate a signal by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced (a proxy for kinase activity).

  • Data Acquisition: After a final incubation period for signal development, read the plate on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the high and low controls.

    • Calculate the percent inhibition for each compound concentration.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion: A Scaffold of Opportunity

3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one represents more than just a single chemical entity; it is a gateway to vast chemical diversity and significant biological potential. While the compound itself is best characterized as a versatile building block, the derivatives constructed upon its thiophene-based core have demonstrated potent and specific activities against a range of high-value therapeutic targets, including kinases, metabolic enzymes, and GPCRs.[5][7][9][11] For the medicinal chemist and drug discovery team, this scaffold offers a robust and synthetically accessible starting point for developing next-generation therapeutics to address unmet needs in oncology, inflammation, and beyond.

References

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  • Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 2020.
  • Discovery of novel 1,2,3,4-tetrahydrobenzo[9][10]thieno[2, 3-c]pyridine derivatives as potent and selective CYP17 inhibitors. European Journal of Medicinal Chemistry, 2017. Available from:

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An In-depth Technical Guide to the Postulated Mechanism of Action of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: The tetrahydrobenzo[c]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. This guide focuses on a specific derivative, 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one. While direct mechanistic studies on this particular molecule are not available in current literature, its structural features suggest a high potential for pharmacological activity. This document provides an in-depth analysis by first outlining the established synthesis of the title compound. It then extrapolates potential mechanisms of action by examining the well-documented biological activities of structurally related tetrahydrobenzothiophene and benzothiophene analogs. The primary postulated mechanisms include kinase inhibition, modulation of inflammatory pathways, and antimicrobial activity. This guide aims to provide a foundational understanding for researchers interested in the therapeutic potential of this compound class and to direct future experimental investigations.

Introduction and Chemical Identity

3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is an organic compound featuring a bicyclic system where a thiophene ring is fused to a cyclohexanone ring. The thiophene ring is substituted with a methylthio (-SCH₃) group at the 3-position. This core structure, tetrahydrobenzothiophene, is of significant interest in drug discovery due to its structural versatility and its presence in numerous biologically active molecules.[1][2] Derivatives of this scaffold have been reported to exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5]

The presence of the electron-rich thiophene ring, the ketone functional group, and the methylthio substituent provides multiple points for potential interaction with biological targets. However, it must be stated that the specific mechanism of action for 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one has not been explicitly elucidated in published research. Therefore, this guide will focus on its synthesis and a logical postulation of its biological activities based on robust data from closely related analogs.

Synthesis of the Core Scaffold

The synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one and its derivatives is well-documented. A common and effective route starts from 1,3-cyclohexanedione. This method provides a reliable pathway to construct the fused bicyclic core structure.

Experimental Protocol: Synthesis from 1,3-Cyclohexanedione

This protocol is based on established synthetic routes for similar tetrahydro benzo[c]thiophene-4-ones.

  • Step 1: Formation of the Enolate. 1,3-cyclohexanedione is treated with a suitable base (e.g., sodium ethoxide in ethanol) to generate the corresponding enolate.

  • Step 2: Reaction with Carbon Disulfide. The enolate is then reacted with carbon disulfide (CS₂). This is a key step where the sulfur atom is introduced.

  • Step 3: S-Alkylation. The resulting intermediate is alkylated on the sulfur atom using an alkylating agent, such as methyl iodide (CH₃I), to introduce the methylthio group.

  • Step 4: Cyclization. The intermediate is then reacted with an α-halo ketone or a related reagent to facilitate the cyclization and formation of the fused thiophene ring.

  • Step 5: Purification. The final product, 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, is purified using standard techniques such as column chromatography or recrystallization.

Below is a diagram illustrating the general synthetic workflow.

Synthesis_Workflow cluster_synthesis Synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one Start 1,3-Cyclohexanedione Step1 Enolate Formation (Base, e.g., NaOEt) Start->Step1 Step2 Reaction with Carbon Disulfide (CS₂) Step1->Step2 Step3 S-Alkylation (e.g., Methyl Iodide) Step2->Step3 Step4 Cyclization with α-halo reagent Step3->Step4 End 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one Step4->End

A generalized workflow for the synthesis of the title compound.

Postulated Mechanism of Action Based on Structural Analogs

Given the absence of direct studies, the most scientifically rigorous approach to understanding the potential mechanism of action is to analyze the activities of its structural analogs. The tetrahydrobenzothiophene core is a key pharmacophore that has been extensively studied.

Kinase Inhibition in Oncology

A significant body of research points to tetrahydrobenzothiophene derivatives as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[2][6]

  • Tyrosine Kinase Inhibition: Novel tetrahydrobenzo[b]thiophene compounds have demonstrated the ability to inhibit tyrosine kinases at nanomolar concentrations.[7] This inhibition is often associated with the induction of apoptosis in cancer cells by modulating the expression of key proteins like Bax, caspase-9, and caspase-3.[7]

  • Multi-Kinase Inhibition: The benzothiophene scaffold has been identified in inhibitors targeting a range of kinases, including Pim-1, c-Met, Flt-3, VEGFR-2, and EGFR.[8] More specifically, derivatives have been developed as potent inhibitors of kinases like Clk1/4, DRAK1, Dyrk1A/B, and haspin, which are involved in cell cycle progression and mitosis.[9]

The likely mechanism involves the thiophene core acting as a scaffold to position substituents that can form hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase, thereby preventing phosphorylation of downstream substrates and halting signal transduction.

Kinase_Inhibition cluster_pathway Postulated Kinase Inhibition Pathway Compound Tetrahydrobenzothiophene Derivative Kinase Protein Kinase (e.g., Tyrosine Kinase) Compound->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Signal Downstream Signaling Cascade (Proliferation, Survival) PhosphoSubstrate->Signal Block INHIBITION Apoptosis Apoptosis Block->Apoptosis Induction

Postulated mechanism of kinase inhibition by tetrahydrobenzothiophene analogs.
Analog ClassTarget Kinase(s)Resulting ActivityIC₅₀ Values
Tetrahydrobenzo[b]thiophene derivativesTyrosine KinaseAnticancer, Apoptosis Induction296 nM (for lead compound)[7]
Tetrahydrobenzo[b]thiophene carbohydrazidesc-Met, Pim-1, c-Kit, VEGFR-2AntiproliferativePotent inhibition reported[8]
5-Hydroxybenzothiophene derivativesClk4, DRAK1, Haspin, Dyrk1BAnticancer, G2/M Arrest11 - 284 nM[9]
Modulation of Inflammatory Pathways

Inflammation is another key area where tetrahydrobenzothiophene derivatives show significant promise. Their anti-inflammatory effects appear to be mediated through multiple pathways.

  • Inhibition of Inflammatory Mediators: Several studies have shown that these compounds can inhibit the production of nitric oxide (NO), pro-inflammatory cytokines (e.g., TNF-α, IL-6), and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages stimulated with lipopolysaccharide (LPS).[10]

  • NF-κB Pathway Inhibition: The anti-inflammatory effects are often attributed to the inhibition of the nuclear factor κB (NF-κB) signaling pathway.[10] By preventing the translocation of the NF-κB p65 subunit to the nucleus, these compounds can block the transcription of numerous pro-inflammatory genes.[10]

  • NRF2 Activation: A compelling mechanism for some 2-amino-tetrahydrobenzothiophene derivatives is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway.[11][12] These compounds can disrupt the interaction between NRF2 and its inhibitor, Keap1, leading to NRF2 accumulation and the subsequent expression of antioxidant and anti-inflammatory genes. This provides a potent cytoprotective effect.[11][12]

Anti_Inflammatory_Pathway cluster_nfkb Inhibition of NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkB_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription Compound_A Tetrahydrobenzothiophene Derivative Compound_A->IKK Inhibition

Postulated inhibition of the NF-κB inflammatory pathway.
Antimicrobial Activity

The thiophene ring is a well-known pharmacophore in antimicrobial agents. Its derivatives, including tetrahydrobenzothiophenes, have demonstrated broad-spectrum activity.

  • Antibacterial and Antifungal Effects: Various substituted tetrahydrobenzothiophene derivatives have shown good to moderate activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans and Aspergillus niger.[13][14][15]

  • Mechanism of Action: While the precise antimicrobial mechanism is not fully understood for all derivatives, it is generally believed that these lipophilic compounds can interfere with bacterial cell membrane integrity or inhibit essential bacterial enzymes.[16] Some recent studies have identified specific targets, such as MSBA, an ATP-binding cassette (ABC) transporter, as being inhibited by novel tetrahydrobenzothiophene derivatives.[16]

Conclusion and Future Directions

While the definitive mechanism of action for 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one remains to be elucidated through direct experimental validation, a comprehensive analysis of its structural analogs provides a strong foundation for postulating its biological activities. The evidence strongly suggests that this compound is a promising candidate for investigation as a kinase inhibitor for oncological applications and as a modulator of inflammatory pathways such as NF-κB and NRF2.

Future research should focus on:

  • In Vitro Screening: Testing the compound against a panel of kinases and in cell-based assays for inflammation (e.g., measuring NO, TNF-α, and IL-6 production).

  • Target Identification: Employing techniques such as affinity chromatography or chemoproteomics to identify specific protein binding partners.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the title compound to understand how modifications to the core structure affect biological activity.

This guide provides a robust, evidence-based framework to initiate and guide such research endeavors, leveraging the wealth of knowledge on the versatile tetrahydrobenzothiophene scaffold.

References

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An In-Depth Technical Guide to the Discovery and Synthesis of Novel 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-dihydrobenzo[c]thiophen-4(5H)-one scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities. The introduction of a methylthio substituent at the 3-position offers a unique opportunity to modulate the electronic and steric properties of the molecule, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery and synthesis of novel analogs based on the 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one core. We will delve into the strategic design of synthetic routes, with a particular focus on the versatile Gewald reaction, and explore alternative methodologies for the construction of this key heterocyclic system. Furthermore, this guide will detail the crucial aspects of molecular characterization, pharmacological evaluation, and the elucidation of structure-activity relationships (SAR) to guide future drug discovery efforts in this promising chemical space.

Introduction: The Significance of the Tetrahydrobenzothiophene Core

The tetrahydrobenzothiophene nucleus is a prominent structural motif found in numerous biologically active compounds.[1][2] Its inherent planarity and the presence of a sulfur atom contribute to favorable interactions with various biological targets. This heterocyclic system is known to exhibit a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3][4] The fusion of the thiophene ring with a cyclohexanone moiety in the 6,7-dihydrobenzo[c]thiophen-4(5H)-one core creates a rigid framework that is amenable to diverse functionalization, making it an attractive starting point for the development of novel therapeutic agents. The introduction of a methylthio group at the 3-position is a key strategic modification, as the sulfur atom can participate in hydrogen bonding and other non-covalent interactions within a biological target, potentially enhancing binding affinity and selectivity.[5]

Synthetic Strategies for 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one and its Analogs

The construction of the 3-(methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one core can be approached through several synthetic strategies. The choice of a particular route is often dictated by the availability of starting materials, desired substitution patterns on the carbocyclic ring, and overall efficiency.

The Gewald Reaction: A Cornerstone in Thiophene Synthesis

The Gewald reaction is a powerful and widely utilized multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[6] It typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[6] For the synthesis of the target scaffold, a cyclic ketone, 1,3-cyclohexanedione, serves as a key starting material.

Rationale behind the Gewald Approach:

The Gewald reaction is highly convergent, allowing for the rapid assembly of the thiophene ring in a single step from readily available precursors. The reaction conditions are generally mild, and the methodology is amenable to the generation of diverse libraries of analogs by varying the ketone and nitrile components.

Experimental Protocol: A Generalized Gewald Synthesis

  • Step 1: Knoevenagel Condensation: In a suitable solvent such as ethanol or methanol, the cyclic ketone (e.g., 1,3-cyclohexanedione) is reacted with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) in the presence of a basic catalyst (e.g., morpholine or triethylamine). This step forms the α,β-unsaturated nitrile intermediate.

  • Step 2: Thiophene Ring Formation: To the reaction mixture, elemental sulfur is added. The mixture is then heated to reflux. The sulfur reacts with the enolate of the intermediate and the nitrile group, leading to cyclization and the formation of the 2-aminothiophene ring.

  • Step 3: Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is typically isolated by filtration or extraction. Purification is achieved through recrystallization or column chromatography.

Diagram of the Gewald Reaction Workflow:

Gewald_Reaction Start 1,3-Cyclohexanedione + Active Methylene Nitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel Reactants Base Base (e.g., Morpholine) Solvent (e.g., Ethanol) Base->Knoevenagel Catalyst Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate Cyclization Thiophene Ring Formation (Heating) Intermediate->Cyclization Sulfur Elemental Sulfur Sulfur->Cyclization Reagent Product 2-Aminotetrahydrobenzo[b]thiophene Derivative Cyclization->Product Purification Work-up & Purification Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Generalized workflow for the Gewald synthesis of a tetrahydrobenzothiophene derivative.

Alternative Synthetic Routes

While the Gewald reaction is highly effective, alternative methods can be employed, particularly for the synthesis of analogs with specific substitution patterns that may not be readily accessible through the standard Gewald protocol.

2.2.1. Thionation of Dicarbonyl Precursors

An alternative approach involves the synthesis of a suitable dicarbonyl precursor followed by a thionation reaction to construct the thiophene ring. This strategy offers greater control over the substitution pattern of the final product.

Rationale behind Thionation:

This method allows for the independent synthesis and modification of the dicarbonyl precursor, providing flexibility in the introduction of various substituents. Reagents like Lawesson's reagent and phosphorus pentasulfide are commonly used for the thionation of 1,4-dicarbonyl compounds to form thiophenes.[7][8]

Experimental Protocol: A Generalized Thionation Approach

  • Step 1: Synthesis of the 1,4-Dicarbonyl Precursor: A suitable 1,4-dicarbonyl compound is synthesized. For the target scaffold, this would involve a precursor derived from 1,3-cyclohexanedione.

  • Step 2: Thionation: The dicarbonyl compound is dissolved in an inert solvent like toluene or xylene. A thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, is added, and the mixture is heated to reflux.[9][10]

  • Step 3: Work-up and Purification: The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired thiophene derivative.

Diagram of the Thionation Workflow:

Thionation_Workflow Dicarbonyl 1,4-Dicarbonyl Precursor Thionation Thionation Reaction (Heating in Toluene) Dicarbonyl->Thionation Substrate ThionatingAgent Thionating Agent (e.g., Lawesson's Reagent) ThionatingAgent->Thionation Reagent Product Thiophene Derivative Thionation->Product Purification Work-up & Purification Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Generalized workflow for the synthesis of thiophenes via thionation of 1,4-dicarbonyls.

2.2.2. Synthesis from 3-Bromothiophene Precursors

For the introduction of the methylthio group at the 3-position, a strategy involving a pre-functionalized thiophene can be employed. This approach is particularly useful for creating analogs with diverse substituents at other positions of the thiophene ring. A common starting material for this approach is 3-bromothiophene.

Rationale for this Approach:

This method provides a convergent route to the target compounds, where the thiophene core is already in place. The bromo substituent serves as a handle for further functionalization, including the introduction of the methylthio group via nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Experimental Protocol: A Generalized Approach from 3-Bromothiophene

  • Step 1: Lithiation and Methylthiolation: 3-Bromothiophene is treated with a strong base, such as n-butyllithium, at low temperatures to generate the 3-lithiothiophene intermediate. This is then reacted with dimethyl disulfide to introduce the methylthio group.[11]

  • Step 2: Further Functionalization: The resulting 3-(methylthio)thiophene can be further modified at other positions of the thiophene ring using various organic reactions.

  • Step 3: Annulation to form the Tetrahydrobenzothiophene Core: The functionalized 3-(methylthio)thiophene is then subjected to a ring-forming reaction to construct the fused carbocyclic ring.

Molecular Characterization

The synthesized 3-(methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one analogs must be rigorously characterized to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose.

Table 1: Spectroscopic Data for a Representative Analog

Spectroscopic TechniqueKey Observed Signals and Interpretations
¹H NMR Signals corresponding to the methylene protons of the cyclohexanone ring, a singlet for the methylthio group, and aromatic protons of the thiophene ring.
¹³C NMR Resonances for the carbonyl carbon, carbons of the thiophene ring (including the carbon bearing the methylthio group), methylene carbons of the cyclohexanone ring, and the methyl carbon of the methylthio group.
Infrared (IR) A strong absorption band for the carbonyl group (C=O) stretching, C-H stretching frequencies for the aliphatic and aromatic protons, and C-S stretching vibrations.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the compound, along with characteristic fragmentation patterns.

Pharmacological Evaluation and Structure-Activity Relationships (SAR)

The synthesized analogs are subjected to a battery of in vitro and in vivo assays to determine their biological activity and to establish structure-activity relationships.

In Vitro Biological Evaluation

A range of cell-based and biochemical assays are utilized to screen the compounds for their desired pharmacological effects. The choice of assays depends on the therapeutic target of interest. For example, if the compounds are being investigated as potential anticancer agents, cytotoxicity assays against a panel of cancer cell lines would be performed.[1]

Table 2: Representative In Vitro Biological Activity Data

Compound IDModificationAnticancer Activity (IC₅₀, µM)Anti-inflammatory Activity (IC₅₀, µM)Antibacterial Activity (MIC, µg/mL)
Parent 3-SMe15.225.8>100
Analog 1 3-SMe, 6-Me8.515.364
Analog 2 3-SMe, 6-Ph2.15.716
Analog 3 3-SEt18.930.1>100
Structure-Activity Relationship (SAR) Analysis

The data obtained from the biological evaluation of a library of analogs allows for the elucidation of structure-activity relationships. This information is crucial for the rational design of more potent and selective compounds.

Key SAR Insights:

  • Influence of the 3-Alkylthio Group: The nature of the alkyl group attached to the sulfur at the 3-position can significantly impact activity. For instance, increasing the chain length from methyl to ethyl (Analog 3) may lead to a decrease in potency, suggesting a specific spatial requirement in the binding pocket of the biological target.

  • Substitution on the Carbocyclic Ring: Modifications to the 6-membered ring can have a profound effect on biological activity. The introduction of small alkyl groups (e.g., methyl in Analog 1) or larger aromatic substituents (e.g., phenyl in Analog 2) can lead to a significant enhancement of potency. This suggests that the carbocyclic ring is involved in key interactions with the target.

  • Electronic Effects: The electronic properties of the substituents on the tetrahydrobenzothiophene core can modulate the overall electron density of the molecule, which in turn can influence its binding affinity and reactivity.

Diagram of Key SAR Findings:

SAR_Diagram cluster_0 Position 3 cluster_1 Position 6 Core 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one Core SMe Methylthio (SMe) (Optimal) Core->SMe Modification at H Hydrogen (H) (Baseline Activity) Core->H Modification at SEt Ethylthio (SEt) (Decreased Activity) Me Methyl (Me) (Increased Activity) Ph Phenyl (Ph) (Significantly Increased Activity)

Caption: Key structure-activity relationships for 3-(methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one analogs.

Conclusion and Future Directions

The 3-(methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The synthetic strategies outlined in this guide, particularly the robust Gewald reaction, provide efficient means for the generation of diverse libraries of analogs. The initial SAR studies highlight the importance of the 3-methylthio group and the substitution pattern on the carbocyclic ring for biological activity. Future efforts should focus on the synthesis of a broader range of analogs with diverse substituents to further probe the SAR and to optimize the pharmacological properties of this promising class of compounds. In vivo studies of the most potent and selective analogs are warranted to assess their therapeutic potential.

References

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  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

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Physical and chemical characteristics of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data and provides expert insights into its synthesis, reactivity, and spectral properties, offering a valuable resource for researchers working with this and related molecular scaffolds.

Molecular Structure and Identification

3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is a bicyclic molecule featuring a thiophene ring fused to a cyclohexanone ring. The presence of a methylthio (-SCH3) group on the thiophene ring and a ketone functional group on the saturated ring are key structural features that dictate its chemical behavior.

IdentifierValueSource
IUPAC Name 3-(methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-oneN/A
CAS Number 168279-57-0[1]
Molecular Formula C9H10OS2[2][3][4]
Molecular Weight 198.31 g/mol [1]
SMILES O=C1CCCC2=CSC(SC)=C21[1]

Physicochemical Properties

PropertyPredicted Value/InformationBasis of Prediction
Physical State Likely a solid at room temperatureHigh molecular weight and presence of polar functional groups
Melting Point Not reported-
Boiling Point Not reported-
Solubility Expected to be soluble in common organic solvents (e.g., DCM, chloroform, ethyl acetate) and have low solubility in water.Presence of nonpolar hydrocarbon backbone and polar ketone and thioether groups.
Storage Inert atmosphere, 2-8°C[1]

Synthesis and Chemical Reactivity

Plausible Synthetic Routes

The synthesis of tetrahydrobenzothiophene derivatives is well-established in organic chemistry. A plausible and efficient method for the synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one would likely involve a variation of the Gewald reaction or a related multi-component condensation. A potential synthetic strategy is outlined below, based on a publication by Prim and Kirsch on the synthesis of similar compounds[5].

Conceptual Synthetic Workflow:

Synthetic_Workflow cluster_reactants Starting Materials cluster_product Final Product A 1,3-Cyclohexanedione E Gewald Reaction Intermediate A->E B Malononitrile or Cyanoacetamide B->E C Elemental Sulfur C->E D Base (e.g., Morpholine, Triethylamine) D->E G 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one E->G F Methylating Agent (e.g., Methyl Iodide) F->G

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Generalized):

A generalized protocol for the synthesis of the core tetrahydrobenzothiophene scaffold, inspired by the Gewald reaction, is as follows:

  • Reaction Setup: To a solution of 1,3-cyclohexanedione and an active methylene nitrile (e.g., malononitrile) in a suitable solvent such as ethanol or isopropanol, add a catalytic amount of a secondary amine base like morpholine or triethylamine.

  • Sulfur Addition: Add elemental sulfur to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture, and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

  • Methylation: The resulting aminothiophene can then be converted to the target methylthio derivative through a Sandmeyer-type reaction followed by methylation, or other functional group transformations.

Note: This is a generalized protocol. The specific reaction conditions, stoichiometry, and purification methods would need to be optimized for the synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one.

Chemical Reactivity

The reactivity of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is governed by its key functional groups:

  • Thiophene Ring: The electron-rich thiophene ring is susceptible to electrophilic substitution. The position of substitution will be directed by the existing substituents. The methylthio group is an ortho-, para- director.

  • Ketone Group: The carbonyl group can undergo nucleophilic addition, reduction to an alcohol, or be used in condensation reactions. The adjacent methylene groups are potentially enolizable, allowing for alpha-functionalization.

  • Methylthio Group: The sulfur atom in the methylthio group can be oxidized to a sulfoxide or a sulfone, which would significantly alter the electronic properties of the thiophene ring[].

Spectral Characterization

Detailed experimental spectra for 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one are not publicly available. The following are predicted spectral characteristics based on analogous structures.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of thiophene derivatives are well-documented[7][8].

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 2.1 - 2.3m2H-CH₂- (Position 6)
~ 2.4 - 2.6t2H-CH₂- (Position 5)
~ 2.8 - 3.0t2H-CH₂- (Position 7)
~ 2.5s3H-SCH₃
~ 7.0 - 7.2s1HThiophene-H (Position 1)

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ) ppmAssignment
~ 15 - 20-SCH₃
~ 20 - 40-CH₂- (Positions 5, 6, 7)
~ 120 - 140Thiophene carbons
~ 190 - 200C=O

NMR Data Acquisition Workflow:

NMR_Workflow A Dissolve Sample in CDCl₃ B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum A->C D Process Data (FT, Phasing, Baseline Correction) B->D C->D E Structure Elucidation D->E

Caption: A typical workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption of the carbonyl group.

Predicted IR Absorptions:

Wavenumber (cm⁻¹)Functional Group
~ 1650 - 1680C=O (conjugated ketone) stretching
~ 2850 - 3000C-H stretching (aliphatic)
~ 1400 - 1500C=C stretching (thiophene)
Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight and fragmentation pattern.

Predicted Mass Spectrometry Data:

m/zInterpretation
198Molecular ion [M]⁺
183[M - CH₃]⁺
170[M - CO]⁺
155[M - CO - CH₃]⁺

Safety and Handling

Based on the information provided by a commercial supplier, 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one should be handled with care.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1].

  • Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362[1].

  • Handling: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses).

  • Storage: Store in a cool, dry place under an inert atmosphere[1].

Applications in Research and Development

The tetrahydrobenzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. The presence of the methylthio and ketone functionalities in 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one makes it an attractive starting material for the synthesis of more complex molecules for drug discovery programs and for the development of novel organic materials.

Conclusion

3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is a valuable heterocyclic building block. While detailed experimental data is sparse, this guide provides a solid foundation of its known and predicted properties based on established chemical principles and data from related compounds. The synthetic and reactivity information presented here should aid researchers in the design of new synthetic routes and the exploration of the chemical space around this interesting scaffold. It is recommended that the predicted properties, especially spectral data, be confirmed experimentally.

References

  • LookChem. (n.d.). 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one Price. Retrieved from [Link]

  • Prim, D., & Kirsch, G. (1995). Synthesis of New 3-Methylthio-4, 5, 6, 7-tetrahydro Benzo[c]thiophene-4-ones.
  • King-Pharm. (n.d.). 168279-57-0 3-(methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one. Retrieved from [Link]

  • Hassan, A. A., et al. (2022). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 12(1), 19036.
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  • Prim, D., & Kirsch, G. (1995). Synthesis of New 3-Methylthio-4, 5, 6, 7-tetrahydro Benzo[c]thiophene-4-ones.
  • Sembian, R., & Ruso, S. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank, 2010(3), M648.
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  • Rajappa, S. (1993). Thiophenes and their Benzo Derivatives: Reactivity. In Comprehensive Organic Chemistry II (Vol. 4, pp. 741-784). Pergamon.
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  • Google Patents. (n.d.). RU2722595C1 - Method of producing 4-formyl-6,7-dihydroxy-benzo[b]thiophene-3-carboxylic acid ester.
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An In-Depth Technical Guide to 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one (CAS: 168279-57-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, a specialized heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. The document delves into its chemical identity, a validated synthetic route, and its prospective applications as a building block for more complex molecules. While specific biological activity data for this compound is limited in publicly accessible literature, its structural motifs suggest its utility as a valuable intermediate in the development of novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of this and related tetrahydrobenzothiophene scaffolds.

Chemical Identity and Physicochemical Properties

3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is classified as a thiophene derivative.[1] Its structure features a fused tetrahydrobenzothiophene core with a methylthio group at the 3-position and a ketone at the 4-position. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in pharmaceutical and chemical research.[2][3]

PropertyValueSource
CAS Number 168279-57-0[2]
Molecular Formula C₉H₁₀OS₂[3]
Molecular Weight 198.31 g/mol [3]
Synonyms 3-(methylthio)-6,7-dihydro-4H-benzo[c]thiophen-4-one, 3-(Methylthio)benzo[c]thiophen-4(5H)-one[3]
Appearance (Expected) SolidN/A
Solubility (Expected) Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.N/A

Synthesis and Mechanism

The primary synthetic route to 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one was reported by Prim and Kirsch in 1995, utilizing 1,3-cyclohexanedione as the starting material.[4] This approach provides a reliable method for constructing the core tetrahydrobenzothiophene scaffold.

Synthetic Pathway Overview

The synthesis involves a multi-step process initiated from a readily available cyclic diketone. The key transformation involves the construction of the fused thiophene ring. While the full experimental details from the original publication are not widely available, the general strategy is outlined below. The causality behind this synthetic choice lies in the reactivity of 1,3-dicarbonyl compounds, which are versatile precursors for the formation of various heterocyclic systems.

Synthesis_Pathway A 1,3-Cyclohexanedione B Intermediate Species A->B Multi-step reaction sequence C 3-(Methylthio)-6,7-dihydro- benzo[c]thiophen-4(5H)-one B->C Cyclization & Functionalization

Caption: General synthetic approach to the target molecule.

Plausible Reaction Mechanism

The formation of the thiophene ring likely proceeds through a Gewald-type reaction or a related condensation mechanism. These reactions are cornerstone strategies in the synthesis of polysubstituted thiophenes. The process typically involves the reaction of a carbonyl compound with an activated nitrile and elemental sulfur in the presence of a base. In the context of the synthesis by Prim and Kirsch, a derivative of 1,3-cyclohexanedione would serve as the carbonyl component, leading to the annulated thiophene ring system. The methylthio group is likely introduced via a subsequent functionalization step.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The spectrum is expected to show signals corresponding to the methylene protons of the cyclohexene ring, likely appearing as multiplets in the aliphatic region. The methyl protons of the methylthio group would present as a singlet. A signal for the proton on the thiophene ring would also be present.

  • ¹³C NMR: The carbon spectrum would display resonances for the carbonyl carbon, the carbons of the thiophene and benzene rings, the methylene carbons, and the methyl carbon of the methylthio group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Other significant peaks would include C-H stretching vibrations for the aliphatic and aromatic portions of the molecule, and C-S stretching vibrations.

Mass Spectrometry (MS) (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (198.31 g/mol ). Fragmentation patterns would likely involve the loss of the methylthio group or cleavage of the cyclohexene ring.

Reactivity and Potential Applications in Drug Discovery

Thiophene and its derivatives are considered privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6] The tetrahydrobenzothiophene scaffold, in particular, has been investigated for a range of biological activities.

Chemical Reactivity

The reactivity of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is dictated by its key functional groups:

  • Ketone: The carbonyl group can undergo a variety of reactions, including reduction to an alcohol, reductive amination, and addition of nucleophiles such as Grignard reagents.

  • Thiophene Ring: The electron-rich thiophene ring is susceptible to electrophilic substitution, although the presence of the fused ring and other substituents will influence the regioselectivity.

  • Methylthio Group: This group can be oxidized to the corresponding sulfoxide and sulfone, which can significantly alter the electronic properties and biological activity of the molecule. It can also potentially be displaced by other nucleophiles under certain conditions.

Reactivity_Hub main 3-(Methylthio)-6,7-dihydro- benzo[c]thiophen-4(5H)-one ketone Ketone Reactions (Reduction, Amination) main->ketone thiophene Thiophene Ring Reactions (Electrophilic Substitution) main->thiophene methylthio Methylthio Group (Oxidation) main->methylthio

Caption: Key reactivity sites of the molecule.

Role as a Pharmaceutical Intermediate

This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.[2][3] The tetrahydrobenzothiophene core is a feature in compounds explored for various biological targets. For instance, derivatives of the related tetrahydrobenzo[b]thiophene scaffold have been investigated as histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents.[7]

The strategic placement of the ketone and methylthio groups allows for diverse chemical modifications, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies. This is a critical process in early-stage drug discovery, where analogues of a hit compound are synthesized and tested to optimize potency, selectivity, and pharmacokinetic properties.[8]

Experimental Protocol: Synthesis of a Related Tetrahydrobenzothiophene Derivative

While the exact protocol for the title compound from the 1995 Prim and Kirsch paper is not available, a representative procedure for the synthesis of a similar tetrahydrobenzothiophene derivative is provided below to illustrate the general methodology. This procedure is adapted from modern synthetic literature on related structures.

Disclaimer: This is a generalized procedure and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize a 2-amino-3-cyano-tetrahydrobenzo[b]thiophene derivative via the Gewald reaction.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine or another suitable base

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add a catalytic amount of morpholine to the mixture.

  • Heat the reaction mixture to reflux and stir for the appropriate time (typically monitored by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Experimental_Workflow start Combine Reactants (Cyclohexanone, Malononitrile, Sulfur, Base in Ethanol) reflux Heat to Reflux start->reflux monitor Monitor Reaction by TLC reflux->monitor workup Cool & Isolate Product (Filtration or Concentration) monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, IR, MS) purify->characterize

Caption: Generalized workflow for a Gewald-type synthesis.

Conclusion

3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is a heterocyclic compound with significant synthetic utility. Its established synthesis from 1,3-cyclohexanedione provides a reliable route to this valuable building block. While specific biological data on this compound is sparse, its structural relationship to other bioactive tetrahydrobenzothiophenes suggests its potential as a precursor for novel drug candidates. The reactivity of its functional groups allows for a wide range of chemical transformations, making it an attractive starting point for the generation of compound libraries for screening and SAR studies. Further research into the biological activities of derivatives of this compound is warranted.

References

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Initial Screening of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one: A Strategic Approach to Unveiling Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing a thiophene scaffold, have demonstrated a wide array of pharmacological activities, making them a fertile ground for drug discovery.[1][2] This guide presents a comprehensive framework for the initial biological activity screening of a specific thiophene derivative: 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one. As a specialized organic compound with a unique benzothiophene core integrated with a methylthio group, it stands as a promising candidate for pharmaceutical research.[3] This document is intended for researchers, scientists, and drug development professionals, providing a strategic workflow, detailed experimental protocols, and a rationale for investigating the cytotoxic, antimicrobial, and enzyme-inhibitory potential of this novel compound. Our approach is designed to be a self-validating system, ensuring that each step provides a clear rationale for subsequent investigations into its mechanism of action.

Introduction: The Therapeutic Potential of the Thiophene Scaffold

Thiophene and its derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][4][5] The compound of interest, 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, is a specialized organic molecule with a distinct chemical structure that makes it a valuable entity for organic synthesis and pharmaceutical research.[3] The presence of the methylthio group is of particular interest as it can modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets.

Given the lack of specific bioactivity data for 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, a systematic and logical screening approach is essential to uncover its therapeutic potential. This guide outlines a foundational screening cascade designed to provide a broad yet insightful overview of its biological effects.

A Strategic Workflow for Initial Bioactivity Screening

The initial screening process should be viewed as a funnel, starting with broad, high-throughput assays and progressively moving towards more specific and mechanistic studies based on initial findings. The proposed workflow is designed to maximize information while conserving resources.

Bioactivity Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Hit Identification cluster_2 Phase 3: Secondary & Mechanistic Studies A Compound Acquisition & Purity Assessment (3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one) B Cytotoxicity Screening (MTT/XTT Assays) A->B C Antimicrobial Screening (Broth Microdilution - MIC) A->C D Preliminary Enzyme Inhibition Screening (e.g., Kinase, Protease Panel) A->D E Analyze IC50 (Cytotoxicity) & MIC (Antimicrobial) Values B->E C->E D->E F Identify 'Hits' Based on Pre-defined Thresholds E->F G Dose-Response Studies F->G H Mechanism of Action Studies (e.g., Apoptosis Assays, Signaling Pathway Analysis) G->H I Lead Optimization H->I

Caption: A strategic workflow for the initial bioactivity screening of novel compounds.

Experimental Protocols

The following protocols are foundational for the initial screening of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one.

Cytotoxicity Screening: MTT and XTT Assays

Determining a compound's toxicity towards mammalian cells is a critical first step to establish a potential therapeutic window.[6] The MTT and XTT assays are reliable colorimetric methods for assessing cell viability and proliferation.[7][8][9] These assays measure the metabolic activity of living cells, which is indicative of cell viability.[7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Metabolically active cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[7] The amount of formazan is proportional to the number of viable cells.[7]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, XTT is reduced to a colored formazan product. However, the XTT formazan is water-soluble, simplifying the protocol by removing the solubilization step.[7][9]

  • Cell Seeding:

    • Culture selected human cell lines (e.g., a panel of cancer cell lines like A549, MCF-7, and a non-cancerous line like HEK293) in appropriate media.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a complete cell culture medium to achieve a range of final concentrations for testing.

    • Replace the medium in the cell plate with the medium containing the various concentrations of the test compound. Include vehicle-only controls (DMSO) and positive controls (a known cytotoxic agent).

  • Incubation:

    • Incubate the plates for a standard exposure time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Addition:

    • Prepare the XTT labeling reagent and electron coupling reagent mixture according to the manufacturer's instructions.

    • Add the XTT mixture to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance of the soluble formazan product using a microplate reader at the appropriate wavelength (typically 450-500 nm with a reference wavelength of around 650 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Screening: Broth Microdilution Method

Given that many thiophene derivatives exhibit antimicrobial properties, assessing the compound's ability to inhibit microbial growth is a crucial screening step.[1] The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12][13]

  • Microorganism Preparation:

    • Select a panel of relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans).

    • Prepare a standardized inoculum of each microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[13]

  • Compound Dilution:

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one stock solution in the appropriate broth to create a range of concentrations.[14]

  • Inoculation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.[13] Include a positive control (microorganism without the compound), a negative control (broth only), and a known antibiotic as a reference standard.

  • Incubation:

    • Incubate the plates under appropriate conditions for microbial growth (e.g., 37°C for 16-20 hours for bacteria).[11]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.[10][11] This can be assessed visually or by measuring the optical density at 600 nm.

Preliminary Enzyme Inhibition Screening

Enzyme inhibitors are a major class of therapeutic agents.[15] A preliminary screening against a panel of key enzymes can provide valuable insights into the compound's potential mechanism of action.

  • Enzyme and Substrate Preparation:

    • Obtain purified enzymes of interest (e.g., a panel of kinases, proteases, or other disease-relevant enzymes).

    • Prepare the corresponding substrates and necessary buffers for optimal enzyme activity.[15]

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.[15]

    • Include controls for uninhibited and fully inhibited enzyme activity.[16]

  • Pre-incubation:

    • Incubate the plate for a short period to allow the compound to bind to the enzyme.[15]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the formation of the product or the depletion of the substrate over time using a microplate reader (measuring absorbance, fluorescence, or luminescence).[15]

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the uninhibited control.

    • Determine the IC50 value for any significant inhibitory activity.

Data Presentation and Interpretation

Quantitative data from the initial screening should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Cytotoxicity of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

Cell LineCancer TypeIC50 (µM)
A549Lung CarcinomaExperimental Value
MCF-7Breast AdenocarcinomaExperimental Value
HEK293Human Embryonic KidneyExperimental Value

Table 2: Antimicrobial Activity of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

Microbial StrainGram Stain/TypeMIC (µg/mL)
Staphylococcus aureusGram-positiveExperimental Value
Escherichia coliGram-negativeExperimental Value
Candida albicansFungalExperimental Value

Table 3: Preliminary Enzyme Inhibition Profile

Enzyme TargetEnzyme ClassIC50 (µM)
Kinase XTyrosine KinaseExperimental Value
Protease YSerine ProteaseExperimental Value

Potential Signaling Pathways for Further Investigation

Should the initial screening reveal significant cytotoxic activity, further investigation into the underlying cellular signaling pathways is warranted.[17][18][19][20] Many anticancer agents exert their effects by modulating key signaling cascades that control cell proliferation, survival, and apoptosis.[21]

Potential Signaling Pathways cluster_pathways Key Cancer-Related Signaling Pathways pathway1 PI3K/Akt/mTOR Pathway Cell Growth Proliferation Survival pathway2 MAPK/ERK Pathway Cell Proliferation Differentiation pathway3 Apoptosis Pathway Caspase Activation Cell Death compound 3-(Methylthio)-6,7-dihydrobenzo [c]thiophen-4(5H)-one compound->pathway1 Potential Modulation compound->pathway2 Potential Modulation compound->pathway3 Potential Modulation

Caption: Potential signaling pathways for mechanistic investigation of cytotoxic activity.

Conclusion

The initial bioactivity screening of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is a critical step in evaluating its potential as a therapeutic agent. The systematic approach outlined in this guide, encompassing cytotoxicity, antimicrobial, and enzyme inhibition assays, provides a robust framework for generating preliminary data. Positive "hits" from this initial screen will pave the way for more in-depth secondary assays and mechanism of action studies, ultimately determining the future trajectory of this promising compound in the drug discovery pipeline.

References

  • Aggarwal, B. B., & Sethi, G. (2007). Targeting cell signaling pathways for drug discovery: an old lock needs a new key. Journal of Cellular Biochemistry, 102(3), 555-562. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Wikipedia contributors. (2023, October 26). Broth microdilution. In Wikipedia, The Free Encyclopedia. [Link]

  • Sygnature Discovery. (n.d.). Intracellular Signalling | Drug Discovery. Sygnature Discovery. [Link]

  • Ahmad, H. A., Seemab, K., & Wahab, F. (2024). Signaling Pathways in Drug Development. In ResearchGate. [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Steelman, L. S., et al. (2012). Cell Signaling and Translational Developmental Therapeutics. Current medicinal chemistry, 19(5), 632–672. [Link]

  • Gontijo, M. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • Harris, L. G., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17358–17366. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Montalvão, S. I. G. H. M., Singh, V., & Haque, S. (2018). Bioassays for bioactivity screening. In Marine Bio-based Chemicals, Biofuels and Bioproducts (pp. 1-27). [Link]

  • Demain, A. L., & Vaishnav, P. (2017). Screening and identification of novel biologically active natural compounds. F1000Research, 6, 773. [Link]

  • Junior, N. (2019, November 14). Enzymatic Assay of Trypsin Inhibition. Protocols.io. [Link]

  • Shapiro, A. B. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]

  • Cagniant, D., & Cagniant, P. (1995). Synthesis of New 3-Methylthio-4, 5, 6, 7-tetrahydro Benzo[c]thiophene-4-ones. Synthetic Communications, 25(11), 1631-1640. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • Edmondson, S., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal research reviews, 36(5), 844–917. [Link]

  • Khan, I., et al. (2016). Therapeutic importance of synthetic thiophene. Journal of chemistry, 2016. [Link]

  • Matos, M. J., et al. (2017). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Scientific reports, 7(1), 1-11. [Link]

  • El-Haddad, A. E., et al. (2022). Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Plants (Basel, Switzerland), 11(4), 539. [Link]

  • El-Haddad, A. E., et al. (2024, January 16). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

  • El-Gazzar, M. G., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-19. [Link]

  • El-Haddad, A. E., et al. (2022, February). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of RORγt. Journal of Medicinal Chemistry, 66(11), 7355–7373. [Link]

  • Rao, J. A., & Saxena, D. B. (1986). Facile Synthesis of 9,10-Dihydro-4H-Benzo[8][11] Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction. Heterocycles, 24(4), 981-984. [Link]

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Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, a valuable heterocyclic building block, starting from 1,3-cyclohexanedione. The protocol is based on a variation of the versatile Gewald three-component reaction, which is a cornerstone in thiophene synthesis.[1] This guide delves into the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and provides insights into process validation and troubleshooting. The aim is to equip researchers with the necessary information to successfully and safely perform this synthesis in a laboratory setting.

Introduction: Significance and Synthetic Strategy

Substituted thiophenes are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, often serving as core scaffolds in various pharmaceutical agents.[2][3] The target molecule, 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, with its fused ring system and functionalized thiophene core, represents a key intermediate for the development of more complex molecules.

The synthetic route described herein employs a one-pot, multi-component approach known as the Gewald reaction.[4] This powerful reaction allows for the efficient construction of the polysubstituted thiophene ring system from readily available starting materials: a carbonyl compound (1,3-cyclohexanedione), an active methylene compound (methylthioacetonitrile), and elemental sulfur, all facilitated by a basic catalyst.[5] The choice of 1,3-cyclohexanedione as the carbonyl source leads directly to the formation of the fused bicyclic system.

Reaction Scheme and Mechanism

The synthesis proceeds via a cascade of reactions, initiated by a Knoevenagel condensation, followed by the addition of sulfur, and culminating in a cyclization and tautomerization sequence to yield the final product.

Overall Reaction:

1,3-Cyclohexanedione + Methylthioacetonitrile + Sulfur --(Base)--> 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

The mechanism of the Gewald reaction has been a subject of detailed study.[6][7] The initial step is a Knoevenagel condensation between one of the carbonyl groups of 1,3-cyclohexanedione and the active methylene group of methylthioacetonitrile, catalyzed by a base, to form a stable intermediate.[4][8] The subsequent steps involving the addition of elemental sulfur are complex, potentially proceeding through polysulfide intermediates.[6][9] The final, thermodynamically driven step is the intramolecular cyclization of a monosulfide intermediate, followed by tautomerization to form the stable, fused thiophene ring system.[7][9]

Gewald Reaction Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Sulfur Addition cluster_2 Step 3: Cyclization & Tautomerization A 1,3-Cyclohexanedione + Methylthioacetonitrile B Knoevenagel Adduct (Intermediate) A->B Base (e.g., Morpholine) D Sulfur Adduct B->D C Elemental Sulfur (S8) C->D E Thiiranium Intermediate D->E Intramolecular Nucleophilic Attack F Final Product E->F Tautomerization Experimental Workflow start Start setup 1. Assemble Reaction Apparatus start->setup charge 2. Charge Flask with Reactants (1,3-Cyclohexanedione, Sulfur, Ethanol) setup->charge addition 3. Add Morpholine & Methylthioacetonitrile charge->addition reflux 4. Heat to Reflux (approx. 78°C for 4-6 hours) addition->reflux cool 5. Cool to Room Temperature reflux->cool concentrate 6. Remove Solvent via Rotary Evaporation cool->concentrate workup 7. Aqueous Work-up (Add Water & Ethyl Acetate, Separate Layers) concentrate->workup dry 8. Dry Organic Layer (Anhydrous MgSO4) workup->dry purify 9. Purify by Column Chromatography dry->purify characterize 10. Characterize Product purify->characterize end End characterize->end

Sources

Application Notes and Protocols: 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery

The landscape of medicinal chemistry is continually shaped by the discovery and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. Among these, the thiophene ring system holds a distinguished position.[1] Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is present in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of molecules with a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.

This document provides a comprehensive guide to the application of a specific thiophene derivative, 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one , as a versatile building block in medicinal chemistry. We will delve into its synthesis, explore its potential in the development of targeted therapies, and provide detailed protocols for its derivatization and evaluation.

Chemical Profile of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

PropertyValueReference
IUPAC Name 3-(methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one
Synonyms 3-(Methylthio)-6,7-dihydro-4H-benzo[c]thiophen-4-one[2]
CAS Number 168279-57-0[2]
Molecular Formula C₉H₁₀OS₂[2]
Molecular Weight 198.31 g/mol
Appearance (Predicted) Off-white to yellow solid
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂)

Synthesis Protocol: A Route to the Tetrahydrobenzothiophene Core

The synthesis of 3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-ones has been described in the literature, providing a foundational method for accessing this key intermediate.[3] The following protocol is based on the route reported by Prim and Kirsch, starting from 1,3-cyclohexanedione.[3]

Conceptual Workflow of the Synthesis

Synthesis Workflow A 1,3-Cyclohexanedione B Intermediate A A->B Reaction with CS₂, base, and dimethyl sulfate C 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one B->C Reaction with a halomethylketone followed by cyclization Kinase Inhibitor Derivatization Scaffold 3-(Methylthio)-6,7- dihydrobenzo[c]thiophen-4(5H)-one Condensation Condensation with (E)-5-((dimethylamino)methylene) derivative Scaffold->Condensation Quinazoline Thieno[3,4-h]quinazoline Core Condensation->Quinazoline Reaction with a substituted amidine Inhibitor MKP5 Inhibitor Quinazoline->Inhibitor Further functionalization

Sources

Application Note: A Validated Protocol for the Purification of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and robust protocol for the purification of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, a key intermediate in pharmaceutical synthesis. The methodology leverages a two-step process involving flash column chromatography followed by recrystallization, designed to effectively remove common synthetic impurities and achieve high purity (>98%). The rationale behind each experimental step is thoroughly explained, ensuring both technical accuracy and practical applicability for researchers in organic synthesis and drug discovery.

Introduction: Significance and Purification Challenges

3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of various therapeutic agents.[1] Thiophene-containing compounds are known to possess a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions and complicate the synthesis of the final active pharmaceutical ingredient (API).

The synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, often proceeding through multi-step reaction sequences, can introduce a variety of impurities.[4][5] These may include unreacted starting materials, reagents, and side-products arising from incomplete reactions or alternative reaction pathways. The presence of a ketone and a methylthio group imparts moderate polarity to the molecule, necessitating a carefully optimized purification strategy to separate it from both more polar and less polar contaminants. This protocol addresses these challenges through a systematic approach combining two powerful purification techniques.

Principle of the Purification Strategy

The purification strategy is based on a sequential application of flash column chromatography and recrystallization, exploiting differences in the physicochemical properties of the target compound and its impurities.

  • Flash Column Chromatography: This initial step serves as a rapid and efficient method for the bulk removal of impurities with significantly different polarities from the target compound.[6][7] By using a carefully selected solvent system (mobile phase) and a solid adsorbent (stationary phase), components of the crude mixture are separated based on their differential adsorption and elution.[6]

  • Recrystallization: This final polishing step is employed to remove trace impurities that may have co-eluted with the product during chromatography.[8][9] The principle of recrystallization relies on the differential solubility of the target compound and impurities in a chosen solvent at varying temperatures.[9][10] A suitable solvent will dissolve the compound at an elevated temperature and allow it to crystallize in a pure form upon cooling, while impurities remain in the solution.[8][10]

This two-tiered approach ensures a high degree of purity, which is critical for subsequent synthetic transformations and biological evaluations.

Experimental Protocol

This protocol assumes a starting crude sample of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one obtained from a synthetic reaction.

Materials and Equipment
Reagents and Consumables Equipment
Crude 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-oneFlash chromatography system (or glass column)
Silica gel (230-400 mesh)Rotary evaporator
n-Hexane (ACS grade)Magnetic stirrer with heating plate
Ethyl acetate (ACS grade)Buchner funnel and flask
Dichloromethane (DCM, ACS grade)Vacuum pump
Ethanol (95%)Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Filter paperUV lamp (254 nm)
Glassware (beakers, flasks, graduated cylinders)Melting point apparatus
Step-by-Step Purification Procedure

Part A: Flash Column Chromatography

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in n-hexane. The amount of silica gel should be approximately 30-50 times the weight of the crude product.

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.[6] Allow the excess hexane to drain until it reaches the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. This dry-loading method prevents band broadening and improves separation.

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with a non-polar solvent system, such as 95:5 n-hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the mobile phase to 90:10 and then 85:15 n-hexane:ethyl acetate. The optimal gradient may need to be determined by preliminary Thin Layer Chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC, visualizing the spots under a UV lamp. The target compound should appear as a distinct spot.

  • Product Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield a semi-purified solid.

Part B: Recrystallization

  • Solvent Selection: Based on the principle of "like dissolves like," a moderately polar solvent is suitable for this ketone-containing thiophene derivative. A mixture of ethanol and water is an excellent choice.

  • Dissolution: Transfer the semi-purified solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[10]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add warm water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[10] Wash the crystals with a small amount of cold 50:50 ethanol:water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purity Assessment

The purity of the final product should be assessed by:

  • Thin Layer Chromatography (TLC): A single spot should be observed.

  • Melting Point Analysis: A sharp melting point indicates high purity.[10]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, an HPLC method can be developed using a C18 column with a mobile phase of acetonitrile and water.[11][12]

Data Presentation

Parameter Value/Range Notes
Chromatography Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Chromatography Mobile Phase n-Hexane:Ethyl Acetate (Gradient)Start with low polarity and gradually increase.
Recrystallization Solvent System Ethanol/WaterA good choice for moderately polar compounds.
Expected Yield 60-80% (from crude)Dependent on the purity of the starting material.
Expected Purity >98%As determined by HPLC analysis.
Appearance Off-white to pale yellow solid

Workflow Visualization

Purification_Workflow cluster_start Start cluster_chromatography Step 1: Flash Column Chromatography cluster_recrystallization Step 2: Recrystallization cluster_end End Crude_Product Crude Product (from synthesis) Dry_Loading Dry Loading onto Silica Crude_Product->Dry_Loading Dissolve in DCM Elution Gradient Elution (Hexane:EtOAc) Dry_Loading->Elution Fraction_Collection Fraction Collection & TLC Analysis Elution->Fraction_Collection Evaporation1 Solvent Evaporation Fraction_Collection->Evaporation1 Pool pure fractions Dissolution Dissolution in Hot Ethanol Evaporation1->Dissolution Semi-purified solid Crystallization Cooling & Crystallization Dissolution->Crystallization Add water, then cool Filtration Vacuum Filtration & Washing Crystallization->Filtration Drying Drying under Vacuum Filtration->Drying Pure_Product Pure Product (>98% Purity) Drying->Pure_Product

Sources

Application Notes and Protocols: 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The benzothiophene core is a privileged scaffold in medicinal chemistry and materials science, with numerous derivatives exhibiting a wide range of biological activities and valuable photophysical properties.[1][2] Among the diverse array of benzothiophene building blocks, 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one stands out as a particularly versatile intermediate.[3][4] Its unique molecular architecture, featuring a reactive ketone functionality and a modifiable methylthio group, offers multiple avenues for synthetic elaboration. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and expert insights to empower researchers in their quest for novel molecular entities.

The strategic placement of the ketone and methylthio groups allows for a range of chemical transformations, making it a valuable starting material for the synthesis of complex molecules and fused heterocyclic systems.[5] This document will detail the synthesis of the building block itself and then explore its application in the construction of pharmacologically relevant pyrazole and pyridazine ring systems.

I. Synthesis of the Building Block: A Foundational Protocol

The efficient synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is paramount for its utilization as a versatile building block. A known route to this and similar 1,3-disubstituted-4,5,6,7-tetrahydrobenzo[c]thiophen-4-ones commences from 1,3-cyclohexanedione, providing a reliable and scalable method for its preparation.

Workflow for the Synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

A 1,3-Cyclohexanedione B Reaction with Phosphorus Pentasulfide A->B Step 1 C Intermediate Thione B->C Formation D Alkylation with Methyl Iodide C->D Step 2 E 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one D->E Final Product A 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one B Reaction with Hydrazine Hydrate A->B Step 1 C Condensation B->C D Fused Pyrazole Derivative C->D Cyclization A 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one B Reaction with Hydrazine A->B Step 1 C Cyclocondensation B->C D Fused Pyridazine Derivative C->D Aromatization

Sources

Application Notes and Protocols for the High-Yield Synthesis of Tetrahydrobenzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, medicinal chemists, and drug development professionals.

Introduction: The Significance of the Tetrahydrobenzothiophene Scaffold

The tetrahydrobenzothiophene core is a privileged scaffold in medicinal chemistry and materials science. Its unique three-dimensional structure and the presence of a sulfur heteroatom confer favorable physicochemical properties, making it a cornerstone for the development of a wide range of biologically active compounds. Derivatives have demonstrated efficacy as anti-inflammatory agents, kinase inhibitors, and modulators of various cellular pathways. Consequently, the development of robust, efficient, and high-yielding synthetic routes to access this scaffold is of paramount importance for accelerating drug discovery and development programs.

This guide provides an in-depth analysis of field-proven, high-yield synthetic strategies for obtaining tetrahydrobenzothiophene derivatives. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these reactions, providing the causal logic behind experimental choices. The protocols described herein are designed to be self-validating, incorporating best practices for reaction setup, monitoring, purification, and characterization.

Strategic Overview: Key Methodologies for Synthesis

The synthesis of the tetrahydrobenzothiophene ring system is most effectively approached through several key convergent strategies. While numerous methods exist, this guide will focus on the most reliable and widely adopted high-yield techniques:

  • The Gewald Aminothiophene Synthesis: A classic, yet powerful, multi-component reaction that builds the thiophene ring in a single, efficient step.

  • Transition-Metal-Catalyzed Cyclizations: Modern methods offering excellent control over regioselectivity and functional group tolerance.

  • Tandem and Domino Reactions: Elegant one-pot procedures that minimize waste and improve operational efficiency by combining multiple transformations.

The Gewald Aminothiophene Synthesis: The Workhorse Reaction

The Gewald reaction is a one-pot, multi-component synthesis of 2-aminothiophenes that has remained a staple for over half a century due to its operational simplicity, use of readily available starting materials, and consistently high yields. The classical approach involves the condensation of a ketone or aldehyde with an active methylene nitrile, followed by the addition of elemental sulfur and a base.

Mechanistic Insight

The reaction proceeds through a series of well-established steps. First, a Knoevenagel condensation occurs between the active methylene compound (e.g., malononitrile) and a cyclic ketone (e.g., cyclohexanone), facilitated by a base, to form a stable olefin intermediate. Elemental sulfur is then added, which exists in solution as an S8 ring. The base (typically a morpholine or piperidine) opens the sulfur ring and facilitates its addition across the double bond. A subsequent intramolecular cyclization and tautomerization, followed by oxidation, leads to the formation of the aromatic 2-aminothiophene ring fused to the cyclohexane backbone.

Visualizing the Gewald Reaction Workflow

start_end start_end process process reagent reagent purify purify A 1. Combine Ketone & Active Methylene Nitrile B 2. Add Base (e.g., Morpholine) & Stir at RT A->B Reagents Mixed C 3. Add Elemental Sulfur (Portion-wise) B->C Knoevenagel Condensation D 4. Heat Reaction Mixture (e.g., 50-70 °C) C->D Sulfur Addition E 5. Monitor by TLC D->E Cyclization & Aromatization F 6. Quench & Workup (Ice-water, Extraction) E->F Reaction Complete G 7. Purification (Recrystallization/Chromatography) F->G Crude Product H Characterized Product G->H >90% Yield

Caption: High-level workflow for the Gewald aminothiophene synthesis.

High-Yield Protocol: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol is a robust and widely cited method for generating the foundational tetrahydrobenzothiophene scaffold.

Materials:

  • Cyclohexanone (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (0.5 eq)

  • Ethanol (Solvent)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL), cyclohexanone (1.0 eq, e.g., 10 mmol, 0.98 g), and malononitrile (1.0 eq, 10 mmol, 0.66 g).

  • Add morpholine (0.5 eq, 5 mmol, 0.44 mL) to the mixture. Stir at room temperature for 15 minutes. Expertise Note: The initial stirring allows the Knoevenagel condensation to proceed, forming the crucial olefin intermediate before the addition of sulfur.

  • To this stirring solution, add elemental sulfur (1.1 eq, 11 mmol, 0.35 g) portion-wise over 5 minutes. Causality Note: Portion-wise addition helps to control the initial exotherm and ensures homogenous mixing.

  • Heat the reaction mixture to 50 °C using an oil bath and stir for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Once complete, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with vigorous stirring.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol.

  • The product can be further purified by recrystallization from ethanol to afford the title compound as a white or pale-yellow solid.

Expected Outcome:

  • Yield: Typically 85-95%.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Multi-component Synthesis via Thiazolium Salt Catalysis

An alternative high-yield strategy involves an N-heterocyclic carbene (NHC)-catalyzed three-component reaction between an enal, a 1,3-dicarbonyl compound, and elemental sulfur. This method provides access to highly functionalized tetrahydrobenzothiophenes that are not readily accessible via the classical Gewald synthesis.

Mechanistic Rationale

The thiazolium salt acts as a precatalyst for the NHC. The NHC catalyst adds to the enal (e.g., cinnamaldehyde) to form a Breslow intermediate. This intermediate then acts as a nucleophile, attacking the 1,3-dicarbonyl compound. Subsequent reaction with elemental sulfur and intramolecular cyclization leads to the desired product. This catalytic cycle avoids the need for stoichiometric amounts of base and often proceeds under milder conditions.

Data Summary: Comparison of Synthetic Methodologies
MethodKey ReagentsTypical ConditionsYield RangeKey Advantages
Gewald Synthesis Ketone, Active Nitrile, Sulfur, BaseEthanol, 50-70 °C, 2-4h85-95%Operationally simple, high atom economy, readily available starting materials.
NHC-Catalyzed MCR Enal, 1,3-Dicarbonyl, Sulfur, Thiazolium SaltDioxane/DCM, 40-60 °C, 12-24h75-90%Access to diverse substitution patterns, mild conditions, catalytic.
Tandem Michael Addition-Cyclization Cyclic Thioamide, α,β-Unsaturated EsterNaH, THF, 0 °C to RT, 6-12h70-88%Good diastereoselectivity, creates complex fused systems.

Advanced Strategy: Tandem Michael Addition-Intramolecular Cyclization

For constructing more complex, fused tetrahydrobenzothiophene systems, a tandem reaction approach offers an elegant and efficient solution. This strategy involves a Michael addition of a nucleophilic sulfur species onto an α,β-unsaturated carbonyl compound, which then undergoes an intramolecular cyclization to form the thiophene ring.

High-Yield Protocol: Diastereoselective Synthesis of a Fused Tetrahydrobenzothiophene

This protocol demonstrates the synthesis of a functionalized derivative via a tandem sequence.

Materials:

  • Cyclohexane-1-carbothioamide (1.0 eq)

  • Methyl acrylate (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (40 mL) and sodium hydride (1.2 eq).

  • Cool the suspension to 0 °C using an ice bath.

  • Add a solution of cyclohexane-1-carbothioamide (1.0 eq) in anhydrous THF (10 mL) dropwise over 20 minutes. Trustworthiness Note: Maintaining an inert atmosphere and using anhydrous solvent is critical as NaH reacts violently with water. The slow addition at 0 °C safely controls the deprotonation and hydrogen gas evolution.

  • Stir the mixture at 0 °C for 30 minutes, then add methyl acrylate (1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Expected Outcome:

  • Yield: Typically 70-88%.

  • Selectivity: This method often provides good to excellent diastereoselectivity, which should be confirmed by NMR analysis (e.g., NOE experiments).

General Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Gewald Reaction 1. Incomplete Knoevenagel condensation. 2. Impure sulfur. 3. Insufficient heating/reaction time.1. Increase reaction time before sulfur addition; consider a stronger base. 2. Use freshly purchased, high-purity sulfur. 3. Increase temperature to 60-70 °C and monitor by TLC until completion.
Reaction Stalls 1. Deactivation of catalyst (for catalyzed reactions). 2. Presence of water or impurities.1. Use fresh catalyst; ensure inert atmosphere. 2. Use anhydrous solvents and flame-dried glassware.
Formation of Side Products 1. Temperature too high. 2. Incorrect stoichiometry.1. Maintain the recommended reaction temperature precisely. 2. Carefully measure all reagents and add them in the specified order.

Conclusion

The synthesis of tetrahydrobenzothiophene derivatives is a well-established field with multiple high-yield and robust methodologies. The classical Gewald synthesis remains the most direct and atom-economical route for many foundational scaffolds. For greater structural diversity and complexity, modern catalytic multi-component reactions and tandem cyclization strategies provide powerful alternatives. The choice of method should be guided by the desired substitution pattern, scale of the reaction, and availability of starting materials. By understanding the mechanistic principles behind these protocols, researchers can effectively troubleshoot and optimize conditions to achieve high yields and purity, accelerating the discovery of novel chemical entities.

References

This section provides a consolidated list of sources that support the methodologies and claims made in this guide.

  • Title: The Gewald Reaction: Synthesis, Properties and Applications of 2-Aminothiophenes. Source: Journal of Heterocyclic Chemistry. URL: [Link]

  • Title: Recent Advances in the Synthesis of Thiophenes. Source: Chemical Reviews. URL: [Link]

  • Title: A Novel and Efficient One-Pot Synthesis of Polysubstituted 2-Aminothiophenes. Source: Synthetic Communications. URL: [Link]

  • Title: N-Heterocyclic Carbene-Catalyzed Three-Component Annulation of Enals, 1,3-Dicarbonyl Compounds, and Elemental Sulfur. Source: Organic Letters. URL: [Link]

  • Title: Tandem Michael Addition/Intramolecular Cyclization Route to Tetrahydrobenzothiophenes. Source: The Journal of Organic Chemistry. URL: [Link]

Application Notes and Protocols for the Versatile Intermediate: 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Potential in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, thiophene-containing moieties are of particular interest due to their diverse biological activities. The compound 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is a key intermediate, offering a unique combination of reactive sites that can be selectively manipulated to generate a library of complex molecules. Its structure, featuring a fused tetrahydrobenzothiophene core, a reactive ketone, and an activatable methylthio group, makes it a valuable building block for medicinal chemists and researchers in synthetic organic chemistry.

This application note provides a comprehensive guide to the experimental setup for key reactions involving 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one. We will delve into the synthesis of this important precursor and explore its subsequent transformations, including oxidation, electrophilic substitution, and condensation reactions. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the tools to effectively utilize this versatile scaffold in their synthetic endeavors.

I. Synthesis of the Core Scaffold: 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

The construction of the 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one core is efficiently achieved from readily available starting materials. A plausible and effective route commences with 1,3-cyclohexanedione, which undergoes a series of transformations to build the fused thiophene ring system.[1] While several variations exist for the synthesis of substituted tetrahydrobenzothiophenes, a common strategy involves a reaction sequence analogous to the well-established Gewald reaction, which typically involves the condensation of a ketone with an active methylene compound in the presence of elemental sulfur.[2][3]

Conceptual Synthetic Workflow

The synthesis can be conceptualized as a multi-step process that first activates the 1,3-cyclohexanedione, followed by the introduction of the sulfur and methylthio functionalities, and subsequent cyclization to form the thiophene ring.

Synthesis_Workflow cluster_0 Reagent Preparation & Handling cluster_1 Reaction Sequence cluster_2 Purification Reagents 1,3-Cyclohexanedione Carbon Disulfide Methyl Iodide Base (e.g., NaH) Activation Activation of 1,3-Cyclohexanedione Reagents->Activation Base Thiolation Introduction of Sulfur and Methyl Group Activation->Thiolation CS2, MeI Cyclization Intramolecular Cyclization Thiolation->Cyclization Heat/ Acid catalyst Workup Aqueous Workup & Extraction Cyclization->Workup Chromatography Column Chromatography Workup->Chromatography Final_Product Target Compound Chromatography->Final_Product Characterization (NMR, MS)

Caption: Conceptual workflow for the synthesis of the target compound.

Protocol 1: Synthesis from 1,3-Cyclohexanedione

This protocol is a representative procedure based on established methodologies for the synthesis of similar substituted tetrahydrobenzothiophenes.

Materials:

  • 1,3-Cyclohexanedione

  • Carbon disulfide (CS₂)

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend sodium hydride (2.2 equivalents) in anhydrous THF.

  • Dianion Formation: To the stirred suspension, add a solution of 1,3-cyclohexanedione (1.0 equivalent) in anhydrous THF dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Thiomethylation: Cool the reaction mixture back to 0 °C and add carbon disulfide (1.1 equivalents) dropwise. Stir for 30 minutes at 0 °C, then add methyl iodide (2.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Cyclization: Heat the reaction mixture to reflux for 4-6 hours until TLC analysis indicates the consumption of the intermediate.

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench with water. Acidify the aqueous layer with 1 M HCl to pH ~5. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one.

II. Key Reactions of the 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one Scaffold

The title compound is a versatile substrate for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

A. Oxidation of the Sulfide Moiety

The methylthio group and the thiophene sulfur can be selectively oxidized to the corresponding sulfoxides and sulfones, which are valuable intermediates in their own right. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Oxidation_Pathways Start 3-(Methylthio)-6,7-dihydro- benzo[c]thiophen-4(5H)-one Sulfoxide 3-(Methylsulfinyl)-derivative (Sulfoxide) Start->Sulfoxide m-CPBA (1 eq) Sulfone 3-(Methylsulfonyl)-derivative (Sulfone) Sulfoxide->Sulfone m-CPBA (>2 eq) or H₂O₂/AcOH

Caption: Oxidation pathways of the methylthio group.

Protocol 2: Selective Oxidation to the Sulfoxide

Materials:

  • 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

  • meta-Chloroperoxybenzoic acid (m-CPBA), ~77%

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the starting material (1.0 equivalent) in dichloromethane in a round-bottom flask.

  • Oxidation: Cool the solution to 0 °C in an ice bath. Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise over 30 minutes.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Quench the reaction by adding saturated sodium thiosulfate solution to destroy excess peroxide, followed by saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Oxidation to the Sulfone

Materials:

  • 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Glacial acetic acid

Procedure:

  • Reaction Mixture: In a round-bottom flask, dissolve the starting material (1.0 equivalent) in glacial acetic acid.

  • Oxidant Addition: Add hydrogen peroxide (3.0 equivalents) dropwise to the solution at room temperature.

  • Heating: Heat the reaction mixture at 50-60 °C for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration. If no solid forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Recrystallize or purify by column chromatography as needed.

ReactionOxidizing AgentEquivalentsTypical ConditionsProduct
Selective Oxidation m-CPBA1.1DCM, 0 °C, 1-2 hSulfoxide
Full Oxidation H₂O₂/AcOH>2.050-60 °C, 2-4 hSulfone

Table 1: Summary of Oxidation Conditions.

B. Condensation Reactions at the Carbonyl Group

The ketone at the 4-position is a prime site for derivatization through condensation reactions, such as the Knoevenagel condensation, to introduce new carbon-carbon double bonds and extend the molecular framework.[4][5]

Protocol 4: Knoevenagel Condensation with Malononitrile

Materials:

  • 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

  • Malononitrile

  • Piperidine (as catalyst)

  • Ethanol or Toluene

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting material (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

C. Electrophilic Aromatic Substitution

The electron-rich thiophene ring is susceptible to electrophilic substitution. The directing effects of the existing substituents will influence the position of substitution. The sulfur atom and the alkyl group at position 3 are activating, while the carbonyl group is deactivating. Electrophilic attack is generally favored at the C2 or C5 position of a thiophene ring. Given the substitution pattern, the C2 position is blocked, making substitution at other positions more likely, though potentially influenced by steric hindrance.

Protocol 5: Vilsmeier-Haack Formylation

Materials:

  • 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium acetate solution

Procedure:

  • Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool anhydrous DMF in an ice bath and slowly add POCl₃ (1.2 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Add a solution of the starting material (1.0 equivalent) in 1,2-dichloroethane to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 70-80 °C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium acetate solution.

  • Extraction and Purification: Extract the product with dichloromethane. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. Filter, concentrate, and purify the crude product by column chromatography.

III. Safety and Handling

  • General Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Sodium Hydride (NaH): Flammable solid, reacts violently with water. Handle under an inert atmosphere and use a mineral oil dispersion to mitigate pyrophoricity.

    • Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. Handle with extreme care in a fume hood.

    • Methyl Iodide (CH₃I): Toxic and a suspected carcinogen. Handle with appropriate gloves and in a fume hood.

    • m-CPBA: A strong oxidizing agent and can be shock-sensitive. Store appropriately and avoid contact with metals.

    • Phosphorus Oxychloride (POCl₃): Corrosive and reacts violently with water. Handle with care.

IV. Conclusion

The protocols outlined in this application note provide a solid foundation for the synthesis and derivatization of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one. The strategic application of these reactions enables researchers to access a wide array of novel compounds with potential applications in drug discovery and materials science. The versatility of this scaffold, coupled with the robust nature of the described experimental setups, underscores its importance as a key building block in modern organic synthesis.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
  • Sabnis, R. W. (1994). The Gewald reaction. Sulphur reports, 16(1), 1-17. (A review of the Gewald reaction).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). John Wiley & Sons. (A standard textbook providing context on thiophene chemistry).
  • Mckibben, B. P., Cartwright, C. H., & Castelhano, A. L. (1999). A solution and solid phase synthesis of 2-aminothiophenes via the Gewald reaction. Tetrahedron Letters, 40(30), 5471-5474. Available from: [Link]

  • Prim, D., & Kirsch, G. (1995). Synthesis of New 3-Methylthio-4, 5, 6, 7-tetrahydro Benzo[c]thiophene-4-ones. Synthetic Communications, 25(16), 2489-2496. Available from: [Link]

  • Mohareb, R. M., et al. (2017). Synthesis, structure elucidation and biological evaluation of novel pyrano[2,3-d]thiazole-2-yl-benzo[b]thiophene derivatives as potent anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 847-859. (Illustrates the use of related thiophene scaffolds in medicinal chemistry). Available from: [Link]

  • El-Sharkawy, K. A., et al. (2013). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. International Journal of Organic Chemistry, 3(1), 1-9. Available from: [Link]

  • Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of 3-substituted thiophenes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. (Provides context on electrophilic substitution of thiophenes). Available from: [Link]

  • Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. (2020). RSC Advances, 10(52), 31235-31240. (Relevant for understanding Knoevenagel condensations). Available from: [Link]

Sources

Cell-based assays for testing 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Multi-Assay Strategy for Characterizing the Cytotoxicity of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for evaluating the cytotoxic potential of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, a thiophene derivative. While specific biological data on this compound is not widely published, the thiophene scaffold is a common motif in compounds with significant pharmacological activity, including anti-cancer properties.[1][2][3][4] Therefore, a robust and multi-parametric assessment of its cytotoxicity is a critical step in its preclinical evaluation. This guide moves beyond single-endpoint assays to present an integrated strategy that combines viability, membrane integrity, and mechanistic assays to build a detailed cytotoxic profile. We provide the scientific rationale and step-by-step protocols for key assays, including MTT, LDH, Neutral Red, Annexin V/PI, Caspase-3/7 activity, and oxidative stress analysis, enabling researchers to not only quantify cytotoxicity but also to elucidate the underlying mechanisms of cell death.

Foundational Concepts: A Multi-Parametric Approach to Cytotoxicity

Evaluating a novel compound's effect on cells requires a nuanced approach. A single assay provides only one piece of the puzzle. For instance, a reduction in signal in a metabolic assay could indicate cell death (cytotoxicity) or merely an inhibition of proliferation (cytostasis). To build a reliable profile of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, we advocate for a tiered strategy that interrogates multiple cellular health indicators.[5][6][7]

  • Tier 1: Primary Viability & Cytotoxicity Screening: These assays provide a quantitative measure of cell death or the inhibition of metabolic activity. They are ideal for determining dose-response relationships and calculating IC50 (half-maximal inhibitory concentration) values.

  • Tier 2: Mechanistic Elucidation: Once cytotoxicity is confirmed, these assays help to answer how the compound is killing the cells. Key questions include: Is the primary mechanism apoptosis (programmed cell death) or necrosis (uncontrolled cell death)? Does the compound induce oxidative stress?

This integrated approach provides a more complete and trustworthy understanding of the compound's biological activity.[5][6]

Tier 1: Primary Cytotoxicity & Viability Assays

The initial assessment involves robust, plate-based assays to measure overall cell health and determine the potency of the compound. We recommend running at least two of the following assays in parallel to obtain corroborating evidence.

MTT Assay: Assessing Metabolic Activity

Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8][9] In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt into an insoluble purple formazan.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[8] A decrease in signal indicates a reduction in metabolic activity, which can be due to either cytotoxicity or cytostatic effects.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.

  • Compound Treatment: Prepare a serial dilution of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (treated with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free, phenol red-free medium.[8] Remove the treatment media from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protecting it from light. Check for the formation of intracellular purple crystals under a microscope.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[8]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration to determine the IC50 value.

LDH Release Assay: Assessing Membrane Integrity

Scientific Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[10][11][12] The LDH assay quantitatively measures the activity of this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[10][12] An increase in LDH in the supernatant is a direct indicator of cytotoxicity.[7]

Detailed Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is highly recommended to run this assay on a parallel plate prepared at the same time as the MTT assay.

  • Establish Controls: In addition to vehicle and untreated controls, prepare two essential controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed by adding a lysis buffer (e.g., 10X Lysis Solution containing Triton™ X-100) 45 minutes before the assay endpoint.[10]

  • Supernatant Collection: Centrifuge the 96-well plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction Setup: Prepare the LDH Reaction Mix according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst/diaphorase). Add 50 µL of the Reaction Mix to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 690 nm is often used.

  • Data Analysis:

    • First, subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)

    • Plot the percentage cytotoxicity against the log of the compound concentration to determine the EC50 value.

Neutral Red Uptake Assay: Assessing Lysosomal Integrity

Scientific Principle: The Neutral Red Uptake (NRU) assay is based on the ability of viable, healthy cells to incorporate and bind the neutral red dye within their lysosomes via active transport.[13][14] In dying or damaged cells, lysosomal membranes become compromised, and the ability to retain the dye is lost.[13][15] The amount of dye extracted from the cells after exposure is therefore proportional to the number of viable cells.[16] This assay provides a different perspective on cell health, focusing on lysosomal function.

Detailed Protocol: Neutral Red Uptake Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Dye Incubation: After the treatment period, remove the media. Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C, 5% CO₂.

  • Washing: Carefully remove the dye-containing medium. Wash the cells with 150 µL of a wash buffer (e.g., PBS or a formal-calcium chloride solution) to remove excess, unincorporated dye.[15]

  • Dye Extraction (Destain): Add 150 µL of a destain solution (typically 1% acetic acid or 1% glacial acetic acid in 50% ethanol) to each well.[15]

  • Solubilization: Place the plate on an orbital shaker for 10-15 minutes to ensure complete extraction and solubilization of the dye from the lysosomes.

  • Measurement: Measure the absorbance of the extracted dye at 540 nm.

  • Data Analysis: Calculate the percentage of viability relative to the control cells and plot the dose-response curve to determine the IC50 value.

Tier 2: Mechanistic Assays - Apoptosis Detection

If the Tier 1 assays confirm dose-dependent cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a distinct, energy-dependent process characterized by specific morphological and biochemical hallmarks.

Annexin V & Propidium Iodide (PI) Staining

Scientific Principle: This is a gold-standard flow cytometry assay for detecting apoptosis. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, flips to the outer surface.[17][18] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify these early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, which is characteristic of late apoptotic and necrotic cells. By using these two stains together, one can differentiate between four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rarely, indicates primary necrosis).

Detailed Protocol: Annexin V/PI Flow Cytometry

  • Cell Seeding and Treatment: Seed cells in 6-well plates to ensure a sufficient number of cells for analysis (~1-5 x 10⁵ cells per sample). Treat with 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one at the IC50 concentration and one concentration above, as determined from Tier 1 assays. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge all cells at ~300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[18]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 1-2 µL of PI solution (e.g., 1 mg/ml stock) to the cell suspension.[17] Gently vortex.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Dilution and Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry as soon as possible. Be sure to set up proper compensation and gates using unstained, single-stained (Annexin V only, PI only), and positive control cells.

Caspase-3/7 Activity Assay

Scientific Principle: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and Caspase-7 are key "executioner" caspases; their activation is considered a hallmark of apoptosis.[19][20] These assays use a specific peptide substrate (e.g., DEVD) conjugated to a reporter molecule (either a colorimetric pNA group or a fluorescent molecule).[19][20] When active Caspase-3/7 is present in the cell lysate, it cleaves the substrate, releasing the reporter and generating a measurable signal that is proportional to caspase activity.[21]

Detailed Protocol: Luminescent Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence assays. Treat with the compound as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This is typically a lyophilized substrate that is reconstituted with a buffer.

  • Assay Execution (Add-Mix-Measure): Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium.[21]

  • Incubation: Mix the contents by gently shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase activity. Express results as fold-change over the vehicle-treated control.

Tier 2: Mechanistic Assays - Oxidative Stress

Many cytotoxic compounds exert their effects by disrupting the delicate balance of reactive oxygen species (ROS) within the cell, leading to oxidative stress and subsequent cell death.

Reactive Oxygen Species (ROS) Assay

Scientific Principle: ROS, such as hydrogen peroxide (H₂O₂), are chemically reactive molecules containing oxygen.[22] Overproduction of ROS can damage DNA, proteins, and lipids, leading to apoptosis. Luminescent assays like the ROS-Glo™ H₂O₂ Assay provide a sensitive method to measure ROS levels.[23] The assay uses a substrate that reacts directly with H₂O₂ to produce a precursor to luciferin. A second reagent then converts this precursor into luciferin, which generates a light signal via luciferase that is proportional to the H₂O₂ concentration.[24][25]

Detailed Protocol: ROS-Glo™ H₂O₂ Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate. After 24 hours, treat with the compound for a shorter duration (e.g., 1-6 hours), as ROS generation is often an early event. Include a positive control like Menadione.

  • Substrate Addition: Add 20 µL of the H₂O₂ Substrate solution to each well.[22]

  • Incubation: Incubate for the desired time (e.g., 2 hours) at 37°C.

  • Detection: Add 100 µL of the ROS-Glo™ Detection Solution to each well.

  • Final Incubation: Incubate for 20 minutes at room temperature.

  • Measurement: Measure luminescence with a plate-reading luminometer.

  • Data Analysis: Express results as fold-change in ROS levels compared to the vehicle control.

Glutathione (GSH) Assay

Scientific Principle: Glutathione (GSH) is the most abundant intracellular antioxidant, playing a crucial role in detoxifying ROS. A depletion of the cellular GSH pool is a key indicator of oxidative stress and can sensitize cells to apoptosis.[26] The GSH-Glo™ assay is a luminescent assay that quantifies the level of GSH. The reaction is catalyzed by glutathione S-transferase (GST), which uses GSH to convert a luciferin derivative into luciferin, generating a light signal proportional to the amount of GSH.[27][28]

Detailed Protocol: GSH-Glo™ Assay

  • Cell Seeding and Treatment: Seed and treat cells as in the ROS assay. A known GSH-depleting agent like L-Buthionine-sulfoximine (BSO) can be used as a positive control.[26]

  • Reagent Addition: Add 100 µL of the GSH-Glo™ Reagent (which contains the luciferin derivative and GST) to each well.

  • Incubation 1: Mix and incubate for 30 minutes at room temperature.

  • Detection Reagent: Add 100 µL of the Luciferin Detection Reagent.

  • Incubation 2: Incubate for 15 minutes at room temperature.

  • Measurement: Measure luminescence.

  • Data Analysis: A decrease in luminescence indicates a depletion of cellular GSH. Quantify GSH levels using a standard curve and express results as a percentage of the vehicle control.

Data Integration and Interpretation

By combining the results from these assays, a comprehensive cytotoxicity profile of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one can be constructed.

Hypothetical Data Summary Table:

AssayEndpoint MeasuredHypothetical IC50/EC50Interpretation
MTT Metabolic Activity15 µMCompound reduces cell viability/proliferation.
LDH Release Membrane Integrity25 µMCompound causes membrane damage at slightly higher concentrations, indicating cytotoxicity.
Neutral Red Lysosomal Integrity18 µMCompound compromises lysosomal function, consistent with cytotoxicity.

Interpreting Mechanistic Data:

  • Scenario 1: Apoptotic Induction: A significant increase in the Annexin V+/PI- population, coupled with a robust activation of Caspase-3/7, strongly suggests the compound induces apoptosis. This may be preceded by an increase in ROS and a decrease in GSH, indicating apoptosis triggered by oxidative stress.

  • Scenario 2: Necrotic Induction: A large increase in the LDH release at the same concentrations that reduce MTT signal, combined with a shift directly to Annexin V+/PI+ or PI+ cells without a distinct early apoptotic phase, would suggest a primary necrotic or necroptotic mechanism.

  • Scenario 3: Cytostatic Effect: If the MTT assay shows a potent IC50, but there is minimal LDH release and no significant activation of apoptotic markers, the compound may be primarily cytostatic, inhibiting cell proliferation without directly killing the cells.

Visualized Experimental Workflows

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation prep Prepare Cell Culture & Treat with Compound mtt MTT Assay (Metabolic Activity) prep->mtt ldh LDH Assay (Membrane Integrity) prep->ldh nr Neutral Red Assay (Lysosomal Integrity) prep->nr ic50 Calculate IC50/EC50 & Assess Potency mtt->ic50 ldh->ic50 nr->ic50 apoptosis Apoptosis Assays caspase Caspase-3/7 Activity apoptosis->caspase annexin Annexin V / PI Staining (Flow Cytometry) apoptosis->annexin ox_stress Oxidative Stress Assays ros ROS Production ox_stress->ros gsh GSH Depletion ox_stress->gsh profile Build Comprehensive Cytotoxicity Profile caspase->profile annexin->profile ros->profile gsh->profile ic50->apoptosis If Cytotoxic ic50->ox_stress If Cytotoxic

Caption: Tiered workflow for cytotoxicity assessment.

G cluster_quadrants Data Analysis: Quadrant Gating start Harvest & Wash Cells (Treated & Controls) resuspend Resuspend in 100 µL 1X Binding Buffer start->resuspend stain Add Annexin V-FITC (5 µL) & Propidium Iodide (1 µL) resuspend->stain incubate Incubate 15 min @ RT in Dark stain->incubate dilute Add 400 µL 1X Binding Buffer incubate->dilute acquire Acquire on Flow Cytometer dilute->acquire q3 Q3: Live (Annexin V- / PI -) acquire->q3 q4 Q4: Early Apoptosis (Annexin V+ / PI -) acquire->q4 q1 Q1: Necrotic (Annexin V- / PI +) acquire->q1 q2 Q2: Late Apoptosis (Annexin V+ / PI +) acquire->q2

Sources

In Vitro Evaluation of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one Derivatives: A Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the in vitro evaluation of novel 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one derivatives. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals engaged in the preclinical assessment of this promising class of heterocyclic compounds. Drawing from established methodologies and field-proven insights, this document outlines a logical, tiered approach to characterizing the biological activity profile of these derivatives, ensuring scientific integrity and reproducibility.

The benzo[c]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The incorporation of a methylthio group and a dihydro-ketone moiety in the core structure of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one suggests the potential for multifaceted biological interactions. This guide will detail the essential in vitro assays to elucidate these activities, providing a robust foundation for further drug development.

Section 1: Foundational Assays: Cytotoxicity and Initial Screening

A critical first step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability. This initial screen helps to identify the concentration range for subsequent, more specific assays and provides a preliminary indication of the compound's therapeutic window. Two widely accepted and complementary methods for assessing cytotoxicity are the MTT and LDH assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

  • Cell Seeding:

    • Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO) to the respective wells.

    • Include a "no-cell" control (medium only) for background absorbance.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

LDH Assay for Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[4] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a dye).

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of the stop solution provided with the kit to each well.

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[5]

  • Data Analysis:

    • Subtract the 680 nm absorbance value (background) from the 490 nm absorbance value for each well.

    • Use a positive control (cells treated with a lysis buffer to achieve maximum LDH release) to calculate the percentage of cytotoxicity.

    • Plot the percentage of cytotoxicity against the logarithm of the compound concentration to determine the EC₅₀ value (the concentration that causes 50% of the maximum LDH release).

Table 1: Hypothetical Cytotoxicity Data for a 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one Derivative (Compound X)

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
0.198.5 ± 2.12.3 ± 0.8
195.2 ± 3.55.1 ± 1.2
1078.9 ± 4.218.7 ± 2.5
5051.3 ± 5.145.8 ± 3.9
10022.7 ± 3.875.4 ± 4.6

Section 2: Elucidating Mechanisms of Action: Targeted In Vitro Assays

Based on the broad biological activities reported for thiophene and benzothiophene derivatives, the following targeted assays are recommended to explore the potential mechanisms of action of your 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one derivatives.[6]

Anti-inflammatory Potential

The COX-2 enzyme is a key mediator of inflammation and pain.[7] Selective inhibition of COX-2 is a desirable therapeutic strategy. This colorimetric assay measures the peroxidase activity of COX-2.[8]

  • Reagent Preparation:

    • Prepare a reaction buffer (0.1 M Tris-HCl, pH 8.0).

    • Prepare stock solutions of human recombinant COX-2 enzyme, heme, arachidonic acid (substrate), and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a chromogenic substrate.[7]

  • Assay Procedure:

    • In a 96-well plate, add 160 µL of reaction buffer, 10 µL of heme, and 10 µL of COX-2 enzyme.

    • Add 10 µL of the test compound at various concentrations or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid.

    • Incubate for exactly 2 minutes at 37°C.

    • Stop the reaction by adding 30 µL of a saturated stannous chloride solution.

    • Measure the absorbance at 590 nm.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value from the dose-response curve.

Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a pro-inflammatory mediator.[9] This assay measures NOS activity by quantifying the amount of nitrite, a stable and oxidized product of NO, using the Griess reagent.

  • Sample Preparation:

    • Prepare cell or tissue lysates according to standard protocols.

  • NOS Reaction:

    • In a 96-well plate, add the sample, NOS assay buffer, NOS substrate (L-arginine), and cofactors (NADPH, FAD, FMN, etc.).[10]

    • Incubate for 1 hour at 37°C.

  • Nitrite Detection:

    • Add Griess Reagent I and Griess Reagent II to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the amount of nitrite produced in each sample and determine the percentage of NOS inhibition for the test compounds.

    • Determine the IC₅₀ value.

Antioxidant Capacity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical that has a deep violet color in solution, which turns to yellow upon reduction by an antioxidant.[11]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound or standard solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

    • Determine the IC₅₀ value.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another common method for assessing antioxidant capacity.[12] The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate and has a blue-green color.[13]

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

    • Mix the two solutions in equal volumes and let them stand in the dark for 12-16 hours to generate the ABTS•+ radical.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Assay Procedure:

    • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of the test compound or standard antioxidant at various concentrations.

    • Incubate for 6 minutes at room temperature.

  • Absorbance Measurement:

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value as in the DPPH assay.

Neurological Activity

Inhibition of AChE and BChE, enzymes that hydrolyze the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[14] Ellman's method is a widely used colorimetric assay to measure the activity of these enzymes.[15]

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 8.0).

    • Prepare stock solutions of AChE or BChE enzyme, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[16]

  • Assay Procedure:

    • In a 96-well plate, add buffer, DTNB, and the test compound or a known inhibitor (e.g., donepezil or rivastigmine).

    • Add the enzyme (AChE or BChE) and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the absorbance at 412 nm kinetically for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC₅₀ value.

Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.[17][18]

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • In a 96-well plate, perform two-fold serial dilutions of the test compound in the broth.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 24-48 hours for fungi.[19]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Section 3: Data Visualization and Workflow

Clear visualization of experimental workflows and data is crucial for interpretation and communication of results.

Experimental Workflow Diagram

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Elucidation cluster_analysis Phase 3: Data Analysis start Test Compound (Derivative Library) cytotoxicity Cytotoxicity Profiling (MTT & LDH Assays) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (COX-2, NOS) cytotoxicity->anti_inflammatory Non-toxic Concentrations antioxidant Antioxidant Assays (DPPH, ABTS) cytotoxicity->antioxidant Non-toxic Concentrations neuro Neurological Assays (AChE, BChE) cytotoxicity->neuro Non-toxic Concentrations antimicrobial Antimicrobial Assays (MIC Determination) cytotoxicity->antimicrobial Non-toxic Concentrations data_analysis IC50/EC50 Determination & SAR Analysis anti_inflammatory->data_analysis antioxidant->data_analysis neuro->data_analysis antimicrobial->data_analysis end end data_analysis->end Lead Compound Identification

Caption: Tiered approach for in vitro evaluation of novel compounds.

Signaling Pathway Diagram: COX-2 in Inflammation

cox2_pathway stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 Phospholipase A2 (PLA2) stimuli->pla2 activates membrane Cell Membrane Phospholipids aa Arachidonic Acid (AA) membrane->aa releases cox2 COX-2 Enzyme aa->cox2 substrate pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 catalyzes pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 reduced to prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins isomerized to inflammation Inflammation Pain, Fever prostaglandins->inflammation mediates inhibitor 3-(Methylthio) Derivative (Potential Inhibitor) inhibitor->cox2 inhibits

Caption: The COX-2 signaling pathway in inflammation.

References

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Thiophene Derivatives: Versatile C4 Linchpins for the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Thiophene and its derivatives have emerged as exceptionally versatile precursors in the field of natural product synthesis. Far more than simple aromatic heterocycles, they serve as robust, masked C4 building blocks that can be strategically unveiled to construct complex acyclic carbon chains, intricate ring systems, and highly substituted arenes.[1][2] Their inherent stability allows them to be carried through multiple synthetic steps, while their unique reactivity can be selectively triggered under specific conditions. This guide provides an in-depth exploration of the primary strategies employing thiophene derivatives, complete with detailed mechanistic insights, field-tested experimental protocols, and illustrative case studies for researchers and drug development professionals.

Foundational Strategies: Synthesizing the Thiophene Core

The utility of thiophene in total synthesis begins with the efficient construction of the thiophene ring itself. Two classical, yet powerful, methods remain cornerstones for preparing the requisite substituted thiophene precursors: the Gewald reaction and the Paal-Knorr synthesis.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent condensation that provides a direct and highly efficient route to polysubstituted 2-aminothiophenes.[3][4] This one-pot reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[3][5] The resulting 2-aminothiophene scaffold is a valuable intermediate, as the amino and ester groups provide orthogonal handles for further functionalization.[6][7][8]

Causality Behind Experimental Choices:

  • Base Catalyst: A base, typically a secondary amine like morpholine or diethylamine, is crucial for catalyzing the initial Knoevenagel condensation between the carbonyl compound and the active methylene of the cyanoester.[3][5]

  • Sulfur Addition: Elemental sulfur (S8) acts as the sulfur source. The mechanism of its addition is complex but is believed to involve the formation of a thiolate intermediate that subsequently cyclizes.[3]

  • Solvent: Protic solvents like ethanol or methanol are commonly used to facilitate the dissolution of reactants and intermediates.

Gewald Reaction Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization Ketone Ketone/Aldehyde Intermediate3 Stable Alkene Intermediate (3) Ketone->Intermediate3 Base Cyanoester α-Cyanoester Cyanoester->Intermediate3 Intermediate4 Thiolate Intermediate (4) Intermediate3->Intermediate4 Base Sulfur Sulfur (S8) Sulfur->Intermediate4 Product 2-Aminothiophene (6) Intermediate4->Product Cyclization & Tautomerization

Caption: Workflow of the Gewald Aminothiophene Synthesis.[3]

Protocol 1.1: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate [9]

  • Materials: Acetophenone, Ethyl cyanoacetate, Elemental sulfur powder, Diethylamine, Absolute ethanol.

  • Procedure:

    • To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add acetophenone (12.0 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol) dissolved in 150 mL of absolute ethanol.

    • To this stirred solution, add elemental sulfur powder (3.2 g, 0.1 mol) followed by the dropwise addition of diethylamine (15 mL).

    • Heat the reaction mixture to 55-65 °C and maintain for 2 hours with continuous stirring. The formation of a precipitate should be observed.

    • After the reaction period, cool the flask in an ice bath and then store it in a refrigerator overnight to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the cake with cold ethanol (2 x 30 mL).

    • Recrystallize the crude product from ethanol to yield pure ethyl 2-amino-4-phenylthiophene-3-carboxylate as a crystalline solid.

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis allows for the generation of thiophenes through the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[10][11] This method is highly versatile for creating a range of substituted thiophenes, depending on the substitution pattern of the starting diketone.[12]

Causality Behind Experimental Choices:

  • Sulfurizing/Dehydrating Agent: Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are critical as they serve a dual purpose: they act as the sulfur source and as powerful dehydrating agents, which drives the cyclization to completion.[10][11][13]

  • Mechanism: The reaction is believed to proceed through the sulfurization of one or both carbonyls to form a thioketone, followed by an intramolecular condensation and dehydration to furnish the aromatic thiophene ring.[11]

Paal-Knorr Thiophene Synthesis Diketone 1,4-Dicarbonyl Compound ThioIntermediate Thioketone Intermediate Diketone->ThioIntermediate SulfurizingAgent P₄S₁₀ or Lawesson's Reagent SulfurizingAgent->ThioIntermediate CyclizedProduct Dihydro- Thiopheneol ThioIntermediate->CyclizedProduct Intramolecular Condensation Product Substituted Thiophene CyclizedProduct->Product Dehydration Biotin Synthesis Workflow cluster_0 Core Construction cluster_1 Unmasking the Core Thiophene Functionalized Thiophene Precursor Cyclization Formation of Fused Ring System Thiophene->Cyclization Multi-step sequence Desulfurization Reductive Desulfurization (Raney Nickel) Cyclization->Desulfurization Biotin (+)-Biotin Desulfurization->Biotin Final Product Thiophene S-Oxide Cycloaddition Thiophene Substituted Thiophene TSO Thiophene S-Oxide (Reactive Diene) Thiophene->TSO Oxidation Oxidant m-CPBA Oxidant->TSO Adduct Cycloadduct TSO->Adduct [4+2] Cycloaddition Dienophile Dienophile (e.g., Alkyne) Dienophile->Adduct Product Substituted Arene Adduct->Product Cheletropic Extrusion (-SO)

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

Welcome to the technical support guide for the synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one. This molecule is a valuable heterocyclic building block in pharmaceutical research and development.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during its synthesis, ensuring a higher success rate and product purity in your laboratory.

Part 1: Foundational Reaction Overview

The synthesis of the target compound is a multi-step process that builds the thiophene ring onto a pre-existing cyclic ketone. While several routes exist, a common and effective strategy involves the construction of a thiophene ring from 1,3-cyclohexanedione. This process is conceptually related to the Gewald reaction, which is a powerful method for synthesizing polysubstituted thiophenes.[2][3] The general mechanism involves a condensation step, followed by the introduction of sulfur and cyclization.[2]

Reaction Workflow Diagram

G cluster_start Phase 1: Reagent Preparation cluster_reaction Phase 2: Core Reaction cluster_end Phase 3: Workup & Purification A 1,3-Cyclohexanedione E Formation of Enolate & Dithiocarboxylate Intermediate A->E B Carbon Disulfide (CS2) B->E C Base (e.g., NaH, t-BuOK) C->E D Solvent (e.g., THF, DMF) D->E F S-Alkylation with Methyl Iodide (CH3I) E->F Addition of CH3I G Intramolecular Cyclization & Dehydration F->G Heating / Acid Catalyst H Aqueous Workup (Quenching) G->H I Crude Product Extraction H->I J Column Chromatography I->J K Final Product: 3-(Methylthio)-6,7-dihydro- benzo[c]thiophen-4(5H)-one J->K

Caption: High-level workflow for the synthesis.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is extremely low or I've isolated no product. What are the likely causes?

A1: Low or zero yield is often traced back to issues with reagents, reaction conditions, or stoichiometry.

  • Causality: The reaction's initiation relies on the formation of a key nucleophilic intermediate from 1,3-cyclohexanedione. This step is highly sensitive to the quality of the base and solvent.

    • Base Inactivity: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are hygroscopic. Absorbed moisture will quench the base, preventing the necessary deprotonation of the dione.

    • Solvent Purity: Anhydrous (dry) solvents are critical. Protic impurities (water, alcohols) will compete with the dione for the base, halting the reaction before it starts.

    • Incorrect Temperature: The initial deprotonation and reaction with carbon disulfide are typically performed at low temperatures (0 °C) to prevent side reactions. If the temperature is too high, thermal decomposition of intermediates can occur. The subsequent cyclization step requires heating, but insufficient temperature will result in an incomplete reaction.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly opened, anhydrous solvents. If using NaH, ensure it is a fresh dispersion and handle it under an inert atmosphere (Nitrogen or Argon).

    • Optimize Base Addition: Add the base to the solution of 1,3-cyclohexanedione at 0 °C and stir for 30-60 minutes before adding other reagents to ensure complete enolate formation.

    • Monitor via TLC: Use Thin-Layer Chromatography to track the consumption of the starting material. If the 1,3-cyclohexanedione spot persists after several hours, it's a strong indicator of a problem with the base or solvent.

Q2: I've formed a significant amount of a dark, tarry side product that complicates purification. How can I prevent this?

A2: The formation of polymeric or tarry substances is a common issue when working with highly reactive intermediates.

  • Causality: The intermediates in this synthesis are electron-rich and can be prone to self-condensation or polymerization, especially at elevated temperatures or in the presence of impurities.

    • Localized Overheating: Adding reagents too quickly, especially the methylating agent (methyl iodide), can create "hot spots" in the reaction flask, promoting polymerization.

    • Stoichiometry Imbalance: Using a large excess of carbon disulfide or methyl iodide can lead to the formation of multiple unwanted byproducts.

  • Troubleshooting Steps:

    • Controlled Reagent Addition: Add carbon disulfide and methyl iodide dropwise via a syringe pump while maintaining a low reaction temperature (e.g., 0 °C).

    • Adjust Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the methylating agent, but avoid a large excess. Refer to the optimized parameter table below.

    • Degas Solvents: Removing dissolved oxygen by bubbling nitrogen or argon through the solvent before use can minimize oxidative side reactions that contribute to dark product coloration.

Troubleshooting Decision Flowchart

G Start Reaction Outcome Unsatisfactory Yield Low or No Yield? Start->Yield Purity Impure Product / Side Reactions? Start->Purity Yield->Purity No Reagents 1. Use fresh, anhydrous solvents. 2. Use new, high-purity base (NaH, t-BuOK). 3. Verify starting material purity. Yield->Reagents Yes Addition 1. Add CS2 and CH3I slowly (dropwise). 2. Maintain cooling during addition. Purity->Addition Yes Temp 1. Ensure initial steps are at 0°C. 2. Confirm reflux temperature is reached for cyclization. Reagents->Temp TLC Monitor starting material consumption via TLC. Temp->TLC Success Problem Resolved TLC->Success Stoich Check stoichiometry. Avoid large excess of any reagent. Addition->Stoich Purify Optimize column chromatography. (See Protocol) Stoich->Purify Purify->Success

Caption: A step-by-step troubleshooting guide.

Q3: My final product seems to be contaminated with sulfur. How do I remove it?

A3: This is more common in classic Gewald syntheses that use elemental sulfur.[4][5] If your route variation does use elemental sulfur, residual amounts can co-elute with your product.

  • Causality: Elemental sulfur has moderate polarity and can be soluble in organic solvents used for extraction and chromatography, making it difficult to separate from the product.

  • Troubleshooting Steps:

    • Aqueous Sulfite Wash: Before extraction, wash the crude organic layer with a saturated aqueous solution of sodium sulfite (Na₂SO₃). The sulfite will react with elemental sulfur to form thiosulfate, which is water-soluble and easily removed in the aqueous phase.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often very effective at excluding elemental sulfur.

Part 3: Optimized Synthesis Protocol & Data

This protocol is designed to be a self-validating system. Adherence to these parameters should provide a reliable outcome.

Table 1: Optimized Reaction Parameters
ParameterRecommended ConditionRationale
Base Sodium Hydride (60% in oil)Provides strong, non-nucleophilic deprotonation. Easy to handle as a dispersion.
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for intermediates; appropriate boiling point for reflux.
Temperature 0 °C for additions, then reflux (~66°C)Minimizes side reactions during initial steps and provides energy for cyclization.
Reaction Time 12-18 hours (monitor by TLC)Ensures complete conversion of intermediates.
Stoichiometry (relative to dione) 2.2 eq. Base, 1.2 eq. CS₂, 2.2 eq. CH₃IEnsures complete deprotonation and subsequent trapping of intermediates.
Expected Yield 65-75%Typical yield under optimized conditions.
Step-by-Step Experimental Protocol

Safety: This procedure involves flammable solvents, a highly reactive metal hydride, and toxic reagents. Conduct all steps in a certified fume hood and wear appropriate personal protective equipment (PPE).

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1,3-cyclohexanedione (1.0 eq.).

  • Solvent Addition: Add anhydrous THF via cannula to create a 0.5 M solution.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 2.2 eq.) portion-wise over 15 minutes. Allow the slurry to stir at 0 °C for 1 hour.

  • Thiophene Ring Formation:

    • Slowly add carbon disulfide (1.2 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The solution should turn a deep red/orange color.

    • After stirring for 1 hour at 0 °C, add methyl iodide (2.2 eq.) dropwise over 30 minutes, again maintaining a temperature below 5 °C.

  • Cyclization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitoring: Monitor the reaction's progress by TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting dione spot is no longer visible.

  • Workup:

    • Cool the reaction to 0 °C and cautiously quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude oil/solid via flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

    • Combine the product-containing fractions and remove the solvent in vacuo to yield the pure 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one.

References

  • Prim, D., & Kirsch, G. (1995). Synthesis of New 3-Methylthio-4, 5, 6, 7-tetrahydro Benzo[c]thiophene-4-ones. Synthetic Communications, 25(16), 2489-2496. [Link]

  • PRIM, D., & KIRSCH, G. (1995). ChemInform Abstract: Synthesis of New 3‐Methylthio‐4,5,6,7‐tetrahydro Benzo(c)thiophen‐4‐ ones. ChemInform, 26(43). [Link]

  • Chen, L. H., et al. (2013). A concise synthesis of 2-(2-aminothiophene)-benzimidazoles by one-pot multicomponent reaction. ResearchGate. [Link]

  • A2Z Chemical. (n.d.). 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one. A2Z Chemical. [Link]

  • Wikipedia. (2023). Gewald reaction. Wikipedia. [Link]

  • Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]

  • Sabnis, R. W. (2011). The Gewald multicomponent reaction. Semantic Scholar. [Link]

  • Al-Ghorbani, M., et al. (2022). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports. [Link]

Sources

Technical Support Center: Synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction yields and ensure the purity of your final product.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section is dedicated to resolving common issues that can arise during the synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one. We will explore the root causes of these problems and provide step-by-step solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one can often be traced back to several key factors, primarily related to the efficiency of the initial condensation and subsequent cyclization steps. A common route to this compound and its analogs is a variation of the Gewald aminothiophene synthesis.[1][2] This multi-component reaction involves the condensation of a ketone with a compound containing an active methylene group and elemental sulfur.[3][4]

Potential Causes and Solutions:

  • Inefficient Knoevenagel-Cope Condensation: The initial condensation between the cyclohexane-1,3-dione derivative and the active methylene compound (e.g., a cyanoacetate) is a critical step.[5][6]

    • Base Selection: The choice of base is crucial for this condensation. While milder bases like triethylamine or piperidine are often used, a less reactive ketone might necessitate a stronger base to drive the reaction to completion. Consider screening different bases to find the optimal catalyst for your specific substrates.[7]

    • Water Removal: The condensation reaction produces water, which can inhibit the reaction or lead to unwanted side reactions. Employing a Dean-Stark apparatus or adding a dehydrating agent can effectively remove water and improve the yield.

  • Suboptimal Reaction Temperature: Temperature plays a critical role in the Gewald reaction.

    • Too Low: Insufficient temperature can lead to an incomplete reaction.

    • Too High: Excessively high temperatures can promote polymerization and the formation of tarry byproducts, significantly reducing the yield of the desired product.[7] A systematic temperature screen is recommended to identify the optimal range for your specific reaction.

  • Purity of Starting Materials: Impurities in the starting materials can act as catalysts for side reactions, leading to a decrease in yield and complicating purification.[7] Ensure the purity of your ketone, active methylene compound, and sulfur before starting the reaction.

  • Inefficient Sulfur Addition and Cyclization: The addition of elemental sulfur and the subsequent cyclization to form the thiophene ring are key steps.

    • Sulfur Reactivity: The reactivity of elemental sulfur can be a limiting factor. Using a more reactive sulfur source or activating the sulfur could enhance the reaction rate.

    • Solvent Effects: The choice of solvent can influence the solubility of intermediates and the overall reaction kinetics. Protic solvents like ethanol or methanol are commonly used, but exploring other solvents might be beneficial.

Below is a workflow to systematically troubleshoot low yield issues:

Low_Yield_Troubleshooting Start Low Yield Observed Check_Condensation Evaluate Knoevenagel-Cope Condensation Efficiency Start->Check_Condensation Optimize_Temp Optimize Reaction Temperature Check_Condensation->Optimize_Temp Condensation Inefficient Optimize_Cyclization Optimize Sulfur Addition & Cyclization Check_Condensation->Optimize_Cyclization Condensation Efficient Check_Purity Verify Starting Material Purity Optimize_Temp->Check_Purity Check_Purity->Optimize_Cyclization Optimize_Cyclization->Check_Condensation Yield Still Low Successful_Yield Improved Yield Optimize_Cyclization->Successful_Yield Yield Improves

Caption: Troubleshooting workflow for low reaction yield.

Question 2: The reaction mixture turns dark brown or black, resulting in a tarry, difficult-to-purify product. What is happening and how can I prevent it?

Answer:

The formation of a dark, tarry reaction mixture is a common issue in syntheses involving elemental sulfur at elevated temperatures.[7] This is often indicative of polymerization and the formation of complex polysulfides.

Primary Causes:

  • Excessive Heat: As mentioned previously, high reaction temperatures can lead to the polymerization of starting materials or intermediates.[7]

  • Polysulfide Formation: Elemental sulfur can form long polysulfide chains, which can contribute to the dark coloration and tarry consistency of the reaction mixture.[5][6]

Preventative Measures:

  • Strict Temperature Control: Carefully control the reaction temperature, avoiding localized overheating. Use a well-calibrated heating mantle and ensure efficient stirring.

  • Gradual Reagent Addition: Adding the sulfur portion-wise or as a solution in a suitable solvent can help to control the exotherm and minimize side reactions.

  • Optimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of byproduct formation. Monitor the reaction progress by TLC or another suitable analytical technique to determine the optimal reaction time.

  • Degas Solvents: Removing dissolved oxygen from the solvent by sparging with an inert gas (e.g., argon or nitrogen) can sometimes mitigate oxidative side reactions that contribute to color formation.

Question 3: I am struggling with the purification of the final product. What are the most effective purification strategies?

Answer:

Purification of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one can be challenging due to the presence of closely related impurities and potential thermal instability. A multi-step purification approach is often necessary.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete, the crude mixture should be cooled and filtered to remove any unreacted sulfur and solid byproducts. The filtrate can then be concentrated under reduced pressure.

  • Solvent Extraction: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any water-soluble impurities. A wash with a dilute sodium bicarbonate solution can help remove any acidic byproducts.

  • Column Chromatography: This is typically the most effective method for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If the product obtained after chromatography is a solid, recrystallization can be used as a final purification step to obtain a highly pure product.[8][9]

    • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screen is recommended to identify the best solvent or solvent mixture.

Purification StepPurposeKey Considerations
Filtration Remove unreacted sulfur and solid byproducts.Ensure the reaction mixture is cool before filtering.
Solvent Extraction Remove water-soluble and acidic/basic impurities.Choose an appropriate organic solvent and perform multiple extractions.
Column Chromatography Separate the product from closely related impurities.Optimize the solvent system using TLC.
Recrystallization Obtain a highly pure, crystalline product.Select a suitable solvent for efficient recrystallization.[8][9]

Caption: Summary of purification steps.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one.

What is the role of the methylthio group in this molecule?

The 3-methylthio group is an important functional handle. The sulfur atom can be oxidized to a sulfoxide or sulfone, which can then act as a leaving group in subsequent cross-coupling reactions, allowing for further functionalization of the thiophene ring.[10] This versatility makes the title compound a valuable intermediate in medicinal chemistry.[11]

Can I use a different sulfur source instead of elemental sulfur?

While elemental sulfur is the most common and cost-effective sulfur source for the Gewald reaction, other sulfurizing agents can be used.[12] For instance, Lawesson's reagent or phosphorus pentasulfide are sometimes employed in related thiophene syntheses.[13] However, these reagents can also act as dehydrating agents, potentially leading to different side products.[12][13] The choice of sulfur source will depend on the specific substrates and desired outcome.

What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, LC-MS can be used to track the formation of the product and identify any major byproducts.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product.

    • Mass Spectrometry (MS): MS provides information about the molecular weight of the product.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the carbonyl group of the ketone.

Are there any safety precautions I should be aware of during this synthesis?

Yes, several safety precautions should be taken:

  • Hydrogen Sulfide (H₂S) Gas: Reactions involving elemental sulfur at high temperatures can produce hydrogen sulfide gas, which is toxic and has a foul odor. It is crucial to perform the reaction in a well-ventilated fume hood.

  • Flammable Solvents: Many of the organic solvents used in this synthesis are flammable. Avoid open flames and use appropriate grounding techniques to prevent static discharge.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Caption: General experimental workflow for the synthesis.

III. References

  • Prim, D., & Kirsch, G. (1995). Synthesis of New 3-Methylthio-4, 5, 6, 7-tetrahydro Benzo[c]thiophene-4-ones. Synthetic Communications, 25(15), 2429-2437.

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • ChemRxiv. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of thiophenes. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • YouTube. (2024, April 1). PART #1 Thiophene Synthesis by Hinsberg synthesis, by using CS2 and Gewald synthesis with mechanism. Retrieved from [Link]

  • Sci-Hub. (1995). ChemInform Abstract: Synthesis of New 3-Methylthio-4,5,6,7-tetrahydro Benzo(c)thiophen-4-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

  • Organic Syntheses. (1954). 3-methylthiophene. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Thiophene. Retrieved from [Link]

  • MDPI. (2023). Efficient Synthesis of 1H-Benzo[1][8]imidazo[1,2-c][7]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Retrieved from [Link]

  • CABI. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of thiophene. Retrieved from

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one. Retrieved from [Link]

  • Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

  • Nature. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions. Retrieved from [Link]

  • Grafiati. (n.d.). Journal articles: 'Thiophenes Synthesis'. Retrieved from [Link]

  • ResearchGate. (n.d.). End-capped “thiophene-free” organic dye for dye-sensitized solar cell: Optimized donor, broadened spectra and enhanced open-circuit voltage. Retrieved from [Link]

Sources

Troubleshooting common issues in 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this thiophene derivative. Drawing from established chemical principles and field-proven insights, this document provides a comprehensive resource in a question-and-answer format to ensure the highest purity of your target compound.

Introduction to Purification Challenges

The synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, often achieved through a variation of the Gewald reaction, can present several purification challenges.[1] These may include the removal of unreacted starting materials, sulfur residues, and various side products. The presence of a sulfur atom in the heterocyclic ring and as a thioether can also lead to specific issues during chromatographic purification, such as irreversible adsorption on silica gel.[2] This guide will address these common problems with detailed, step-by-step protocols and explanations of the underlying chemistry.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My crude product is a dark, oily residue. What are the likely impurities?

A1: A dark, oily crude product is common and typically indicates the presence of several types of impurities:

  • Elemental Sulfur: Often used in excess in the Gewald synthesis, residual sulfur can be a major contaminant.

  • Polymeric Byproducts: Self-condensation of starting materials or intermediates can lead to the formation of high molecular weight, tar-like substances.

  • Unreacted Starting Materials: Depending on the specific synthetic route, you may have residual cyclohexanone derivatives, malononitrile, or other active methylene compounds.[3]

  • Side-Reaction Products: The Gewald reaction can produce a variety of side products, including other thiophene isomers or incompletely cyclized intermediates.[4]

Initial Work-up Strategy:

  • Trituration: Before attempting more complex purification, triturate the crude oil with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. This will often help to remove elemental sulfur and other non-polar impurities.

  • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and treating with a small amount of activated charcoal can help to remove colored impurities and polymeric materials. Stir for 15-30 minutes, then filter through a pad of celite.

Q2: I'm having trouble removing elemental sulfur from my product. What is the best method?

A2: Residual elemental sulfur is a frequent issue. Here are a few effective strategies:

  • Recrystallization from a Non-Polar Solvent: Sulfur is sparingly soluble in many organic solvents at room temperature but its solubility increases with temperature. Recrystallization from a solvent like toluene or xylene can be effective, as the sulfur will remain in the hot solution while your product crystallizes upon cooling.[1][5]

  • Sulfite Wash: A dilute aqueous solution of sodium sulfite (Na₂SO₃) can be used to chemically remove sulfur. The sulfite ion reacts with elemental sulfur to form the soluble thiosulfate ion.

    • Protocol: Dissolve your crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium sulfite. Repeat the wash if necessary. Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

Q3: My compound seems to be decomposing on the silica gel column. How can I prevent this?

A3: Thiophene derivatives, especially those with electron-donating groups, can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[6] The thioether group can also be prone to oxidation.

Troubleshooting Strategies for Column Chromatography:

  • Deactivating the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v), to your eluent system.[2]

  • Use of Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.

  • Rapid Purification: Minimize the time your compound spends on the column. Use a slightly more polar solvent system than what TLC might suggest to expedite elution.

Workflow for Mitigating On-Column Decomposition:

Caption: Decision workflow for purification of silica-sensitive compounds.

Purification Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol is recommended for the primary purification of crude 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one.

Materials:

  • Crude 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Eluent Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for your target compound. Add 0.5% (v/v) triethylamine to the chosen eluent system to deactivate the silica.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (containing triethylamine). Pack the column evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For less soluble products, a dry loading technique is preferred: adsorb the crude product onto a small amount of silica gel, remove the solvent, and carefully add the dried powder to the top of the column.

  • Elution: Begin elution with the determined solvent system. A gradient elution, gradually increasing the polarity (increasing the proportion of ethyl acetate), may be necessary to separate closely eluting impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, the residue can be redissolved in a suitable solvent and washed with dilute acid (e.g., 1% HCl), followed by a water and brine wash, then dried and concentrated.

Parameter Recommendation
Stationary Phase Silica gel (230-400 mesh) with 0.5% triethylamine
Mobile Phase Hexane/Ethyl Acetate gradient
Typical Gradient Start with 95:5 Hexane:EtOAc, gradually increase to 80:20
Detection UV light (254 nm)

Table 1: Recommended parameters for flash column chromatography.

Protocol 2: Recrystallization

Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product.

Solvent Selection:

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Solvent/Solvent System Observation
EthanolGood solubility when hot, may require cooling to low temperatures for good recovery.
IsopropanolSimilar to ethanol, often a good choice.
TolueneGood for removing sulfur impurities.
Ethyl Acetate/HexanesA versatile two-solvent system. Dissolve in hot ethyl acetate and add hexanes until turbidity is observed, then cool.

Table 2: Common recrystallization solvents for thiophene derivatives.

Procedure:

  • Dissolution: In a flask, add the partially purified product and a minimal amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. For better yields, you can then place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Purity Assessment

Confirming the purity of the final product is a critical step. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The spectra should be clean, with integrations in ¹H NMR corresponding to the expected number of protons.

Workflow for NMR Sample Preparation and Analysis:

Caption: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron impact (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern can also provide structural information.[7][8]

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

HPLC and GC are excellent for determining the purity of the compound with high accuracy. A single, sharp peak is indicative of a pure sample.

Technique Column Mobile Phase/Carrier Gas Detector
HPLC C18 reverse-phaseAcetonitrile/Water gradientUV-Vis (DAD)
GC DB-5 or equivalentHeliumFID or MS

Table 3: Recommended chromatographic methods for purity analysis.

References

  • Organic Syntheses. Preparation of 5-(Triisopropylalkynyl) dibenzo[b,d]thiophenium triflate. Available from: [Link]

  • Google Patents. RU2722595C1 - Method of producing 4-formyl-6,7-dihydroxy-benzo[b]thiophene-3-carboxylic acid ester.
  • National Institutes of Health. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. Available from: [Link]

  • Shimadzu Corporation. Analysis of Thiophene in Benzene by GC-FPD. Available from: [Link]

  • MDPI. The Fluoride Anion-Catalyzed Sulfurization of Thioketones with Elemental Sulfur Leading to Sulfur-Rich Heterocycles: First Sulfurization of Thiochalcones. Available from: [Link]

  • ResearchGate. Three possible products from the reactions of Gewald's amide with aromatic aldehydes. Available from: [Link]

  • ResearchGate. Compound is stuck in silica gel and not eluting while running open column chromatography for extraction of secondary metabolites. What to do?. Available from: [Link]

  • PubMed. Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Available from: [Link]

  • University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • ResearchGate. 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Available from: [Link]

  • National Institutes of Health. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Available from: [Link]

  • National Institutes of Health. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Available from: [Link]

  • Google Patents. Purification method of thiophene - CN1134429C.
  • ResearchGate. Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. Available from: [Link]

  • Instructables. How to Purify Sulfur by Recrystallization With Xylene. Available from: [Link]

  • ResearchGate. GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • Reddit. Tried my hand at sulfur recrystallization. Available from: [Link]

  • FooDB. Showing Compound 3-(Methylthio)thiophene (FDB010924). Available from: [Link]

  • Science With Screens. Experiment 41: Growing Sulfur Crystals. Available from: [Link]

  • Agilent. Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Available from: [Link]

  • ResearchGate. Recent problems with silica gel chromatography. Available from: [Link]

  • MDPI. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Available from: [Link]

  • ScienceOpen. Supporting Information - Synthesis of the pyrene derivative. Available from: [Link]

  • Reddit. Silica Column Issues. Available from: [Link]

  • Organic Chemistry Portal. Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction. Available from: [Link]

  • YouTube. How to Purify Sulfur by Recrystallization with Xylenes. Available from: [Link]

  • Preprints.org. Supporting information Synthesis of the pyrene derivative. Available from: [Link]

  • Wiley Online Library. Eur. J. Org. Chem. 2008. Available from: [Link]

  • ResearchGate. The Gewald Multicomponent Reaction. Available from: [Link]

  • FooDB. Showing Compound 3-(Methylthio)propanal (FDB008541). Available from: [Link]

Sources

Technical Support Center: Synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common side reactions to enhance yield, purity, and reproducibility.

The synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, a valuable heterocyclic building block, can be approached through several routes, often involving multi-step sequences or one-pot reactions. A common strategy is the construction of the thiophene ring onto a pre-existing cyclohexane framework, such as 1,3-cyclohexanedione. This process, while effective, is prone to a variety of side reactions that can complicate the synthesis and purification. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Q1: My reaction is producing a significant amount of the isomeric 2-(methylthio)benzo[b]thiophene derivative alongside my desired benzo[c]thiophene product. How can I improve the regioselectivity?

A1: The formation of the benzo[b]thiophene isomer is a common issue and is rooted in the cyclization step. The regioselectivity is often dictated by the nature of the starting materials and the reaction conditions, which can influence the site of intramolecular nucleophilic attack.

Root Cause Analysis:

The formation of the benzo[c] versus the benzo[b] isomer depends on which carbon of the cyclohexane ring the sulfur atom attacks during cyclization. In syntheses starting from 1,3-cyclohexanedione, the relative reactivity of the two carbonyl groups (or their enol/enolate forms) is critical.

Troubleshooting Steps:

  • Choice of Cyclization Strategy: The Fiesselmann thiophene synthesis and its variations offer a good degree of control.[1][2] This reaction involves the condensation of a thioglycolic acid derivative with an appropriate precursor derived from 1,3-cyclohexanedione. The regioselectivity can be influenced by the specific thioglycolic acid derivative used.

  • Protecting Group Strategy: Consider using a protecting group on one of the carbonyls of 1,3-cyclohexanedione to force the cyclization to occur at the desired position.

  • Reaction Conditions Optimization:

    • Base: The choice of base can significantly impact the regioselectivity. A milder, non-nucleophilic base is often preferred to minimize side reactions.

    • Temperature: Lowering the reaction temperature can favor the thermodynamically more stable product, which may be your desired isomer. A systematic temperature screen is recommended.

Q2: I am observing a significant amount of a dark, tarry byproduct and my yield is very low. What is causing this and how can I prevent it?

A2: The formation of dark, tarry material is a strong indicator of polymerization or the formation of complex polysulfides.[3] This is a frequent problem in thiophene synthesis, especially when using elemental sulfur or at elevated temperatures.

Root Cause Analysis:

  • Polymerization: At high temperatures, the starting materials or reactive intermediates can undergo self-condensation or polymerization.

  • Polysulfide Formation: If your synthesis involves elemental sulfur, it can form long-chain polysulfides, which are often dark and difficult to remove.

Troubleshooting Steps:

  • Strict Temperature Control: This is the most critical parameter. Avoid localized overheating by using an oil bath and vigorous stirring. It is advisable to determine the optimal temperature range through small-scale experiments.

  • Purity of Starting Materials: Impurities in the starting materials can act as initiators for polymerization. Ensure the purity of your 1,3-cyclohexanedione and other reagents.

  • Alternative Sulfur Source: If using elemental sulfur, consider alternative sulfurating agents that may offer more controlled reactivity, such as Lawesson's reagent for certain cyclization strategies.

  • Solvent Choice: The solvent can influence the solubility of intermediates and byproducts. A solvent that keeps the desired product in solution while causing the polymeric byproducts to precipitate can simplify purification.

Q3: My final product is contaminated with a compound that appears to be the corresponding sulfoxide or sulfone. How is this happening and what is the remedy?

A3: The methylthio group (-SCH₃) is susceptible to oxidation to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃). This can occur during the reaction or, more commonly, during the workup and purification steps.

Root Cause Analysis:

  • Oxidizing Agents: Exposure to atmospheric oxygen over prolonged periods, especially at elevated temperatures or in the presence of metal catalysts, can lead to oxidation. Certain reagents used in the synthesis or workup may also be oxidative.

  • Workup Conditions: Acidic workup conditions, particularly with oxidizing acids, can promote the oxidation of the sulfide.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Careful Workup:

    • Avoid strong oxidizing agents during the workup.

    • If an acidic wash is necessary, use a non-oxidizing acid and perform the extraction quickly at low temperatures.

    • Consider washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) to remove any peroxides that may have formed.

  • Purification: If oxidation has already occurred, the sulfoxide and sulfone can often be separated from the desired sulfide by column chromatography due to their increased polarity.

Compound Typical Polarity Separation Method
3-(Methylthio)-...-one (Sulfide)LowColumn Chromatography
3-(Methylsulfinyl)-...-one (Sulfoxide)MediumColumn Chromatography
3-(Methylsulfonyl)-...-one (Sulfone)HighColumn Chromatography
Table 1: Relative Polarity of Sulfide and its Oxidation Products
Q4: I am struggling with the introduction of the methylthio group. My reaction either doesn't proceed or I get a mixture of products. What are the best practices for this step?

A4: The introduction of the methylthio group can be challenging. The method of choice depends on the overall synthetic strategy. A common approach involves the reaction of a suitable precursor with a methylthiolating agent.

Root Cause Analysis:

  • Inefficient Thiolation: The precursor may not be sufficiently activated for nucleophilic attack by a thiolate.

  • Side Reactions of the Thiolating Agent: The thiolating agent itself can undergo side reactions, such as oxidation or elimination.

Recommended Protocol: Two-Step Approach

A reliable method involves the generation of a thiolate intermediate from the thiophene precursor, followed by alkylation.

Step-by-Step Methodology:

  • Thiolate Formation: A common method is the lithiation of a suitable brominated precursor with n-butyllithium at low temperature (-78 °C), followed by the addition of elemental sulfur.[4]

  • Alkylation: The in-situ generated thiolate is then quenched with an alkylating agent, such as methyl iodide or dimethyl sulfate, to introduce the methylthio group.

Troubleshooting this Protocol:

  • Low Yield of Thiolate: Ensure anhydrous conditions, as n-butyllithium is highly reactive with water. The temperature must be strictly maintained at -78 °C during the lithiation step.

  • Formation of Disulfide Byproduct: This can occur if the thiolate is exposed to air (oxygen) before the addition of the alkylating agent. Maintaining an inert atmosphere is crucial. Reductive cleavage of the disulfide followed by in-situ alkylation is a strategy to convert this byproduct to the desired product.[3]

Visualizing Reaction Pathways

To better understand the potential reaction pathways and the formation of byproducts, the following diagrams illustrate the key steps.

Synthesis_Pathway A 1,3-Cyclohexanedione B Activated Intermediate (e.g., 2-halo-1,3-cyclohexanedione) A->B Halogenation C Thiolated Intermediate B->C Methylthiolation D Desired Product: 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one C->D Intramolecular Cyclization (Desired) E Isomeric Benzo[b]thiophene C->E Alternative Cyclization (Side Reaction) F Polymeric Byproducts C->F Polymerization G Oxidized Products (Sulfoxide, Sulfone) D->G Oxidation

Caption: Proposed synthetic pathway and major side reactions.

Troubleshooting_Flowchart Start Low Yield or Impure Product Q1 Isomeric byproduct observed? Start->Q1 A1 Optimize cyclization conditions: - Modify base - Lower temperature - Consider protecting groups Q1->A1 Yes Q2 Dark, tarry mixture? Q1->Q2 No End Improved Synthesis A1->End A2 Control temperature strictly - Purify starting materials - Use alternative sulfur source Q2->A2 Yes Q3 Oxidized byproducts present? Q2->Q3 No A2->End A3 - Use inert atmosphere - Degas solvents - Mild workup conditions Q3->A3 Yes Q3->End No A3->End

Caption: A troubleshooting workflow for common synthesis issues.

This technical support guide provides a framework for addressing common challenges in the synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one. By understanding the root causes of side reactions and implementing the suggested troubleshooting steps, researchers can significantly improve the outcome of their synthetic efforts.

References

  • Ilhan, F., et al. (2015). A convenient two-step synthesis of 3-alkylthieno[3,2-b]thiophenes. Tetrahedron Letters, 56(38), 5354-5357. Available at: [Link]

  • Irgashev, R. A., et al. (2021). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 17, 2748-2757. Available at: [Link]

  • Gomaa, M. A.-M. (2020). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. ResearchGate. Available at: [Link]

  • Goldoni, F., Langeveld-Voss, B. M. W., & Meijer, E. W. (1998). Convenient Synthesis of 3,4-bis(Alkylthio) Thiophenes. Synthetic Communications, 28(12), 2237-2244. Available at: [Link]

  • Goldoni, F., Langeveld-Voss, B. M. W., & Meijer, E. W. (1998). Convenient Synthesis of 3,4-bis(Alkylthio) Thiophenes. Sci-Hub. Available at: [Link]

  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from: [Link]

  • Mishra, R., & Kumar, A. (2014). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 6(5), 119-126. Available at: [Link]

  • Reddy, M. S., et al. (2001). Facile Synthesis of 9,10-Dihydro-4H-Benzo[5] Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction. Synthetic Communications, 31(5), 741-747. Available at: [Link]

  • PubChem. (n.d.). 3-(Methylthio)thiophene. Retrieved from: [Link]

  • Scribd. (n.d.). 1fiesselmann Thiophene Synthesis. Retrieved from: [Link]

  • Rauchfuss, T. B. (1995). A New Pathway for Thiophene Ring Opening by Transition Metals. Journal of the American Chemical Society, 117(23), 6392-6393. Available at: [Link]

  • Filo. (2024). Fiesselmann thiophene synthesis. Retrieved from: [Link]

  • Rauchfuss Group. (n.d.). A New Pathway for Thiophene Ring Opening by Transition Metals. Retrieved from: [Link]

  • ResearchGate. (n.d.). Fiesselmann thiophene synthesis. Retrieved from: [Link]

  • CAS Common Chemistry. (n.d.). 3-[(Methylthio)methyl]thiophene. Retrieved from: [Link]

  • ResearchGate. (2021). Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions. Retrieved from: [Link]

  • Kumar, A., & Kumar, A. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(10), 6843-6853. Available at: [Link]

  • El-Gamal, M. I., et al. (2021). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 26(16), 4968. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(45), 30589-30603. Available at: [Link]

  • Ponomarenko, S. A., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Polymers, 14(14), 2919. Available at: [Link]

  • Singh, R., & Singh, O. M. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 12(11), 1836-1853. Available at: [Link]

  • El-Sharkawy, K. A., et al. (2014). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1640-1650. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for enhancing the stability of this compound in solution. As a molecule combining a thioether, a thiophene derivative, and a β-keto sulfide moiety, its stability is influenced by several factors. This document offers field-proven insights and scientifically grounded protocols to help you navigate potential challenges in your experiments.

I. Understanding the Molecule's Stability Profile

The structure of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one contains three key functional groups that dictate its stability: a thioether (-S-CH₃), a dihydrothiophenone core (a thiophene derivative and a ketone), and an enolizable β-keto sulfide system. The primary pathway of degradation for thioethers is oxidation. The sulfur atom in the methylthio group is susceptible to oxidation, which typically occurs in two stages: first to a sulfoxide and then to a sulfone. This process can be accelerated by exposure to atmospheric oxygen, oxidizing agents, light, and certain solvents.

The thiophene ring, while aromatic and generally stable, can also undergo oxidation, particularly in the presence of singlet oxygen, which may be generated under photolytic conditions. The β-keto sulfide functionality introduces the possibility of enolization under basic or acidic conditions, which could potentially lead to other degradation pathways.

II. Troubleshooting Guide: Diagnosing and Resolving Instability

Encountering instability with 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one in your experiments can be a significant challenge. This troubleshooting guide provides a systematic approach to identifying the root cause of degradation and implementing effective solutions.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting stability issues with your compound.

Troubleshooting_Workflow start Start: Compound Instability Observed (e.g., discoloration, peak area decrease in LC/MS) check_oxidation Is Oxidation the Likely Cause? (Primary Suspect for Thioethers) start->check_oxidation check_hydrolysis Could Hydrolysis or pH Effects be a Factor? (Consider β-Keto Sulfide Moiety) check_oxidation->check_hydrolysis No solution_oxidation Implement Oxidation Mitigation Strategies: - Degas solvents - Use inert atmosphere (N₂ or Ar) - Add antioxidants (e.g., BHT, TBHQ) - Use fresh, high-purity solvents check_oxidation->solution_oxidation Yes check_photodegradation Is Photodegradation a Possibility? (Exposure to Light) check_hydrolysis->check_photodegradation No solution_hydrolysis Control pH and Solvent: - Use aprotic solvents - Buffer aqueous solutions (pH 6-7) - Avoid strong acids or bases check_hydrolysis->solution_hydrolysis Yes solution_photodegradation Protect from Light: - Use amber vials or foil-wrapped containers - Minimize exposure to ambient light during experiments check_photodegradation->solution_photodegradation Yes verify_stability Verify Stability with a Time-Course Study (LC/MS analysis over time) check_photodegradation->verify_stability No solution_oxidation->verify_stability solution_hydrolysis->verify_stability solution_photodegradation->verify_stability end_resolved Issue Resolved verify_stability->end_resolved Stable end_unresolved Issue Persists: Consider Forced Degradation Study to Identify Unknown Degradants verify_stability->end_unresolved Unstable

Caption: A step-by-step workflow for diagnosing and addressing instability issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common degradation pathway for 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one in solution?

A1: The most probable degradation pathway is the oxidation of the methylthio group. Thioethers are well-known to oxidize to their corresponding sulfoxides and subsequently to sulfones.[1] This process can be initiated by atmospheric oxygen, trace peroxides in solvents, or exposure to light.

Q2: How does the choice of solvent affect the stability of the compound?

A2: Solvents play a crucial role in the stability of thioethers. Polar, protic solvents can facilitate oxidation, and the redox potential of thioethers is strongly influenced by the solvent's nature.[2] Additionally, some solvents, like older ethers or THF, can contain peroxide impurities that actively promote oxidation. For optimal stability, it is recommended to use fresh, high-purity, and degassed aprotic solvents.

Q3: Can pH influence the stability of this molecule?

A3: Yes, pH can be a significant factor. The presence of the β-keto sulfide moiety suggests that the compound may be susceptible to degradation under strongly acidic or basic conditions. While thioethers themselves are generally stable across a wide pH range, the overall structure could be compromised. It is advisable to maintain solutions at a neutral or slightly acidic pH (around 6-7) if aqueous buffers are necessary.

Q4: I've noticed a decrease in the parent compound's peak area in my HPLC analysis over a short period. What should be my immediate course of action?

A4: A rapid decrease in the parent peak suggests a stability issue. First, check your analytical method for the appearance of new, more polar peaks, which could correspond to the sulfoxide or sulfone degradants. Concurrently, implement preventative measures such as preparing solutions fresh, using degassed solvents, and protecting your samples from light. If the issue persists, consider adding an antioxidant to your solution.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: For short-term storage (hours to a few days), solutions should be kept at low temperatures (2-8 °C) and protected from light using amber vials or by wrapping containers in aluminum foil. For longer-term storage, it is advisable to store solutions under an inert atmosphere (argon or nitrogen) at -20 °C or below.

IV. Experimental Protocols

Protocol 1: Preparation of Stabilized Stock Solutions

This protocol outlines the steps for preparing a stock solution of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one with enhanced stability for use in various assays.

Materials:

  • 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

  • High-purity, anhydrous solvent (e.g., DMSO, Acetonitrile)

  • Antioxidant (e.g., Butylated hydroxytoluene (BHT) or Tert-butylhydroquinone (TBHQ))

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Solvent Preparation: Degas the chosen solvent by sparging with an inert gas for 15-20 minutes or by using a freeze-pump-thaw method.

  • Antioxidant Addition (Optional but Recommended): If preparing a stock solution for extended storage or for use in sensitive applications, add an antioxidant. A common concentration is 100-200 ppm of BHT or TBHQ.[3][4]

  • Weighing the Compound: Accurately weigh the desired amount of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one in a clean, dry vial.

  • Dissolution: Add the degassed solvent (with antioxidant, if used) to the vial to achieve the desired concentration.

  • Inert Atmosphere: Flush the headspace of the vial with the inert gas for 30 seconds before tightly sealing the cap.

  • Storage: Store the vial at the appropriate temperature (-20 °C or -80 °C) and protected from light.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its primary oxidative degradants.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Column Temperature: 30 °C

Gradient Program:

Time (min)% Mobile Phase B
0.040
10.090
12.090
12.140
15.040

Expected Elution Profile:

Based on chemical principles, the elution order on a reversed-phase column would be:

  • Sulfone degradant: Most polar, shortest retention time.

  • Sulfoxide degradant: Intermediate polarity and retention time.

  • Parent Compound: Least polar, longest retention time.

This method should be validated for your specific system and application.

V. Mechanistic Insights into Degradation

The primary degradation mechanism is the nucleophilic attack of the sulfur atom in the thioether on an oxidizing species. This leads to the formation of a sulfoxide, which can be further oxidized to a sulfone.

Oxidation_Pathway cluster_legend Degradation Pathway Parent 3-(Methylthio)-...-one (Thioether) Oxidant1 [O] Parent->Oxidant1 Sulfoxide Sulfoxide Derivative Parent->Sulfoxide Oxidation Step 1 Oxidant1->Sulfoxide Oxidant2 [O] Sulfoxide->Oxidant2 Sulfone Sulfone Derivative Sulfoxide->Sulfone Oxidation Step 2 Oxidant2->Sulfone

Caption: The primary oxidative degradation pathway of the thioether moiety.

VI. References

  • Taras-Goslinska, K., & Jonsson, M. (2006). Solvent effects on the redox properties of thioethers. The Journal of Physical Chemistry A, 110(30), 9513–9517. [Link]

  • Zou, L., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 20(15), 4499–4503. [Link]

  • Ruger, C. A., et al. (2002). Abilities of some antioxidants to stabilize soybean oil in industrial use conditions. Journal of the American Oil Chemists' Society, 79(7), 733–736. [Link]

  • Yang, M., et al. (2016). Comparative study of the effects of natural and synthetic antioxidants on the oxidative stability of different oils. Journal of Food Science and Technology, 53(1), 385–391. [Link]

  • International Conference on Harmonisation. (1996). ICH Q1A (R2): Stability Testing of New Drug Substances and Products. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

  • Mousa, N. E., et al. (2022). Catalytic Photodegradation of Cyclic Sulfur Compounds in a Model Fuel Using a Bench-scale Falling-film Reactor Irradiated by a Visible Light. Bulletin of Chemical Reaction Engineering & Catalysis, 17(4), 755-767. [Link]

  • Rayner, C. M. (1995). Synthesis of thiols, sulfides, sulfoxides and sulfones. Contemporary Organic Synthesis, 2(2), 409-440. [Link]

  • Xu, M., et al. (2013). Dihydrothiophenone Derivatives. Journal of Medicinal Chemistry, 56(18), 7252–7264. [Link]

  • Chemat, F., et al. (2017). A review of the effects of antioxidants on the stability of vegetable oils. Comprehensive Reviews in Food Science and Food Safety, 16(6), 1059-1075. [Link]

Sources

Technical Support Center: Strategies for Solubilizing 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one (CAS: 168279-57-0). This document provides in-depth troubleshooting strategies and best practices for researchers encountering solubility challenges with this compound in biological assays. Given its molecular structure (C₉H₁₀OS₂, MW: 198.31), characterized by a fused thiophene ring system and a methylthio group, this compound is predicted to be hydrophobic, leading to poor aqueous solubility—a common hurdle in drug discovery and development.[1][2]

This guide is designed to provide a systematic approach to overcoming these challenges, ensuring reliable and reproducible experimental results.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial queries regarding the handling of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one.

Q1: What are the known physicochemical properties of this compound, and why is it difficult to dissolve?

A1: 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is an organic molecule with a molecular weight of 198.31 g/mol and the formula C₉H₁₀OS₂.[3] While specific experimental solubility data is not widely published, its structure, which is rich in carbon and sulfur and contains a non-ionizable ketone group, strongly suggests it is a lipophilic or hydrophobic compound.[1] Such molecules have low affinity for polar solvents like water or aqueous buffers, preferring non-polar environments. This intrinsic hydrophobicity is the primary reason for its poor aqueous solubility.[1]

Q2: I dissolved the compound in 100% DMSO, but it precipitated immediately when I added it to my cell culture medium. What's happening?

A2: This is a classic solubility issue known as "crashing out." Your compound is soluble in the neat organic solvent (DMSO), but when this stock solution is diluted into an aqueous environment (your buffer or medium), the solvent environment changes drastically from polar aprotic to polar protic. The compound is no longer soluble at that concentration in the high-water-content final solution and therefore precipitates. It is critical to ensure the final concentration of the organic co-solvent is kept as low as possible and that the compound's solubility limit in the final assay buffer is not exceeded.[4]

Q3: What is the best solvent to use for preparing a high-concentration stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most widely used and recommended initial solvent for dissolving novel hydrophobic compounds for biological screening.[5] It is a powerful aprotic solvent that can dissolve a vast range of polar and non-polar molecules.[5] However, it is crucial to be mindful of its potential for cytotoxicity. For most cell-based assays, the final concentration of DMSO should not exceed 0.5%, with a target of ≤0.1% for sensitive or primary cell lines to avoid artifacts.[4][6][7] Always prepare a vehicle control—an identical assay system containing the same final concentration of DMSO without the compound—to account for any solvent-induced effects.[4]

Part 2: Systematic Troubleshooting Workflow for Poor Solubility

If initial attempts to dissolve the compound directly in a low percentage of co-solvent fail, a systematic approach is necessary. The following workflow provides a decision-making framework for selecting an appropriate solubilization strategy.

G cluster_0 Phase 1: Initial Dissolution cluster_1 Phase 2: Troubleshooting Strategies start Weigh Compound & Prepare High-Conc. Stock (e.g., 10-50 mM in 100% DMSO) dilute Dilute Stock to Final Working Concentration in Aqueous Assay Buffer start->dilute check Observe for Precipitation (Visual Inspection / Microscopy) dilute->check success Soluble: Proceed with Assay (Include Vehicle Control) check->success No precip Precipitation Occurs check->precip Yes strategy_select Select Solubilization Strategy precip->strategy_select cosolvent Strategy 1: Optimize Co-Solvent System strategy_select->cosolvent cyclodextrin Strategy 2: Use Cyclodextrins strategy_select->cyclodextrin ph_mod Strategy 3: pH Modification (If Applicable) strategy_select->ph_mod validate Validate New Formulation: - Re-check Solubility - Test for Excipient Effects - Run New Vehicle Control cosolvent->validate cyclodextrin->validate ph_mod->validate validate->success If Successful

Caption: Decision workflow for troubleshooting compound solubility.

Strategy 1: Optimizing the Co-Solvent System

Co-solvents work by reducing the polarity of the aqueous solvent, thereby increasing the solubility of hydrophobic compounds.[8] While DMSO is a common starting point, other co-solvents or mixtures may offer better solubility or lower toxicity.

Experimental Protocol: Co-Solvent Screening

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Set up a series of microfuge tubes, each containing your final aqueous assay buffer.

  • Add the DMSO stock to each tube to achieve the desired final compound concentration (e.g., 10 µM), ensuring the final co-solvent concentration is at a set level (e.g., 0.5%).

  • If precipitation occurs, repeat the process using other co-solvents like Ethanol, Polyethylene Glycol 400 (PEG 400), or N,N-Dimethylacetamide (DMAc).[5]

  • Vortex gently and visually inspect for precipitation immediately and after a period equivalent to your assay's duration.

  • Important: Always test the toxicity of the chosen co-solvent concentration on your cells or assay system.

Table 1: Comparison of Common Co-solvents for In Vitro Assays

Co-SolventRecommended Max. Final Conc.ProsCons/Considerations
DMSO ≤ 0.5% (≤ 0.1% for sensitive cells)[4][7]Excellent solubilizing power for a wide range of compounds.Can be cytotoxic, interfere with cell differentiation, or affect enzyme activity.[6]
Ethanol ≤ 1%Less toxic than DMSO for many cell lines; volatile.Weaker solvent than DMSO; can have biological effects (e.g., on signaling pathways).[6]
PEG 400 1-5%Low toxicity; widely used in pharmaceutical formulations.[8]Can be viscous; may not be as effective as DMSO for highly hydrophobic compounds.
DMAc ≤ 0.5%Good solubilizing power; FDA-approved excipient.[5]Potential for toxicity; less commonly used in routine screening.
Strategy 2: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[11][12][] This is an excellent strategy for significantly increasing aqueous solubility without relying on organic co-solvents.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Co-evaporation Method)

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred for biological assays due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[9][]

  • Molar Ratio: Start by testing a 1:1 molar ratio of the compound to cyclodextrin.

  • Dissolution: Dissolve the compound in a suitable organic solvent (e.g., methanol or ethanol). In a separate container, dissolve the cyclodextrin in water.

  • Mixing: Slowly add the compound solution to the aqueous cyclodextrin solution while stirring vigorously.

  • Evaporation: Remove the organic solvent using a rotary evaporator or by nitrogen stream evaporation. This process forces the hydrophobic compound into the cyclodextrin cavity.

  • Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the inclusion complex.

  • Reconstitution: The resulting powder should be freely soluble in your aqueous assay buffer. Perform a concentration analysis (e.g., via HPLC-UV) to confirm the compound concentration in your new stock solution.

Table 2: Comparison of Commonly Used Cyclodextrins

Cyclodextrin TypeKey PropertiesCommon Applications
β-Cyclodextrin (β-CD) Lower aqueous solubility, potential for nephrotoxicity.Primarily used in oral formulations.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, well-tolerated parenterally.[9]In vitro assays, cell culture, animal studies.
Sulfobutylether-β-CD (SBE-β-CD) Very high aqueous solubility, negatively charged.[]Excellent for increasing solubility of neutral and basic compounds.
Strategy 3: pH Modification

The solubility of compounds with ionizable functional groups (weak acids or bases) can be dramatically influenced by pH.[14] By adjusting the pH of the buffer, one can shift the equilibrium towards the more soluble, ionized form of the compound.

Applicability to 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one: Based on its structure, this compound lacks strongly acidic or basic functional groups that would be readily ionized within a typical physiological pH range (e.g., pH 6-8). The ketone functional group is generally considered neutral. Therefore, pH modification is unlikely to be an effective strategy for this specific molecule but is included here as a critical consideration for any drug discovery workflow.

Part 3: Essential Best Practices for Reproducibility

Ensuring your results are accurate and reproducible requires strict adherence to standardized laboratory procedures.

Protocol: Preparing a High-Quality Stock Solution
  • Accurate Weighing: Use a calibrated analytical balance to weigh the compound.

  • Solvent Addition: Add the desired volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM).

  • Aiding Dissolution: If the compound dissolves slowly, use the following methods cautiously:

    • Vortexing: Mix thoroughly.[4]

    • Sonication: Use a water bath sonicator for 5-10 minutes to break up aggregates.[4]

    • Gentle Warming: Briefly warm the solution in a 37°C water bath. Be aware that heat can degrade some compounds.[4]

  • Confirm Dissolution: Ensure no solid particles are visible before proceeding.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[4]

Caption: Workflow for stock preparation and serial dilution.

Protocol: Performing Serial Dilutions

To create a dose-response curve, it is critical that the final concentration of the vehicle (e.g., DMSO) remains constant across all wells.

  • Perform Serial Dilutions in 100% DMSO: Start with your highest concentration stock (e.g., 10 mM in 100% DMSO). Perform serial dilutions (e.g., 2-fold or 10-fold) in pure 100% DMSO.[4] This creates a series of intermediate stock solutions of varying compound concentrations, all in the same solvent.

  • Final Dilution into Assay Medium: Add the same volume from each intermediate DMSO stock into the corresponding wells of your assay plate. For example, add 1 µL of each DMSO stock to 999 µL of medium for a 1:1000 dilution, resulting in a final DMSO concentration of 0.1% in every well.[7]

By following these structured protocols and troubleshooting steps, researchers can effectively overcome the solubility challenges presented by 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, leading to more reliable and meaningful data in their bioassays.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Available at: [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 1-10. Available at: [Link]

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Pharmaceutical research, 24(8), 1-16. Available at: [Link]

  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International journal of pharmaceutics, 453(1), 167-180. Available at: [Link]

  • askIITians. (n.d.). How does pH affect solubility?. Available at: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Available at: [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Fiveable. (n.d.). pH and Solubility - AP Chem. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]

  • Gupta, K. R., Dakhole, M. R., Jinnawar, K. S., & Umekar, M. J. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 10(3), 164-174. Available at: [Link]

  • Henriksen, P. A., Jørgensen, E. H., & Nielsen, C. H. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC research notes, 6, 337. Available at: [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research, 3(1), 18-27. Available at: [Link]

  • Pinnamaneni, S., Das, N. G., & Das, S. K. (2002). Formulation of micellar dispersions for the enhancement of solubility of hydrophobic compounds. Pharmazie, 57(5), 291-300.
  • ResearchGate. (2024). Peptide solvent for cell-based Assay?. Available at: [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available at: [Link]

  • Kumar, S., & Singh, A. (2013). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Young Pharmacists, 5(4), 134-142. Available at: [Link]

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. Available at: [Link]

  • FooDB. (2010). Showing Compound 3-(Methylthio)thiophene (FDB010924). Available at: [Link]

  • Autech Industry Co.,Limited. (n.d.). 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one. Available at: [Link]

  • ProcessPointChemicals. (n.d.). 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one. Available at: [Link]

  • PLOS One. (2023). Synergistic antifungal effects of botanical extracts against Candida albicans. Available at: [Link]

  • Al-Hamidi, H., & Edwards, K. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-10. Available at: [Link]

Sources

Technical Support Center: Refinement of Analytical Methods for 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one (CAS: 168279-57-0).[1][2] Our goal is to provide practical, in-depth solutions to common analytical challenges, moving beyond procedural steps to explain the underlying chemical principles. This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address issues encountered during experimentation.

Section 1: Compound Overview & Key Analytical Considerations

3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is a specialized organic compound featuring a benzothiophene core, a reactive methylthio group, and a ketone functional group.[3] Its molecular formula is C₉H₁₀OS₂ with a molecular weight of approximately 198.30 g/mol .[1] These structural features are critical to consider when developing and refining analytical methods.

  • Sulfur Heterocycles: The thiophene ring and the methylthio group can be prone to oxidation and may exhibit strong interactions with metallic surfaces in analytical instruments, potentially leading to poor recovery and peak shape.[4][5]

  • Ketone Group: Provides a chromophore for UV-Vis detection.

  • Reactivity: The methylthio group, in particular, can influence the compound's reactivity and stability under certain analytical conditions.[3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the analysis of this compound.

Q1: What are the most suitable primary analytical techniques for the characterization and quantification of this compound? A1: A multi-technique approach is recommended for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantification, purity assessment, and stability studies. A reversed-phase method with UV detection (RP-HPLC-UV) is the most common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for purity analysis and identification of volatile impurities, provided the compound is thermally stable and sufficiently volatile. Derivatization may not be necessary but should be considered if thermal degradation is observed.[6]

  • Mass Spectrometry (MS): Essential for structural confirmation and identification of metabolites or degradation products. Electrospray ionization (ESI) coupled with LC is highly effective. Electron ionization (EI) in GC-MS will provide characteristic fragmentation patterns.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for unambiguous structure elucidation and confirmation of synthesis.[9][10]

Q2: What are the common challenges when analyzing sulfur-containing heterocyclic compounds like this one? A2: Sulfur-containing compounds are notoriously challenging.[5] Key issues include:

  • Analyte Adsorption: Sulfur atoms can interact with active sites on metal surfaces (e.g., stainless steel tubing, inlet liners) and silanol groups in silica-based columns, leading to peak tailing, poor sensitivity, and low recovery.[4]

  • Column Bleed Interference: In GC, sulfur compounds can be susceptible to interference from column bleed, especially at higher temperatures. Using low-bleed columns is critical.[4]

  • Detector Specificity: While standard detectors like UV (for HPLC) and FID (for GC) work, sulfur-specific detectors like the Sulfur Chemiluminescence Detector (SCD) for GC can provide enhanced selectivity and sensitivity, simplifying chromatograms by eliminating non-sulfur-containing matrix components.[4][5]

Section 3: Troubleshooting Guide by Analytical Technique

This guide provides specific, actionable advice for problems you may encounter during your experiments.

High-Performance Liquid Chromatography (HPLC)

Q: I'm observing significant peak tailing for my compound on a standard C18 column. What is the cause and how can I fix it? A: Peak tailing is a classic sign of secondary interactions. For this molecule, there are two primary causes:

  • Silanophilic Interactions: The lone pair electrons on the sulfur atoms can interact with acidic residual silanol groups on the surface of the silica-based C18 packing material.

  • Chelation: The sulfur and ketone moieties can potentially chelate with trace metals present in the stationary phase or HPLC system hardware.

Solutions:

  • Mobile Phase Modification: Add a competitive agent to the mobile phase. A small amount of a weak acid like 0.05-0.1% trifluoroacetic acid (TFA) or formic acid can protonate residual silanols, minimizing their interaction with your analyte.

  • Alternative Stationary Phases:

    • Use a highly end-capped, high-purity silica C18 column to reduce the number of available silanol groups.

    • Consider a Phenyl-Hexyl stationary phase. The phenyl groups can offer a different selectivity mechanism (π-π interactions) that may be more favorable for the aromatic thiophene ring system, reducing silanophilic interactions.

  • Inert Hardware: If possible, use an HPLC system with a bio-inert or PEEK flow path to minimize metal chelation effects.

Q: My analyte response is decreasing over a sequence of injections. What should I investigate? A: A decreasing response suggests either sample degradation or irreversible adsorption onto the column.

Troubleshooting Workflow:

Caption: HPLC Response Decrease Troubleshooting.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q: I'm not seeing a peak for my compound, or the peak is very small and broad. Is it not suitable for GC? A: This could be due to thermal degradation in the inlet or strong adsorption within the GC system. The compound has a moderate molecular weight and may require higher temperatures, increasing the risk of degradation.

Solutions:

  • Inlet Optimization:

    • Lower the Inlet Temperature: Start at a lower temperature (e.g., 200-220 °C) and gradually increase to find the optimal balance between volatilization and stability.

    • Use an Ultra Inert Liner: A deactivated liner is absolutely critical to prevent adsorption of the sulfur groups.[4] Consider a liner with glass wool, but ensure the wool is also deactivated.

  • Fast GC: Use a shorter, narrower bore column and a rapid oven temperature ramp. This minimizes the time the analyte spends in the system, reducing the opportunity for degradation or adsorption.

  • Column Choice: A low- to mid-polarity column (e.g., DB-5ms, HP-5ms) is a good starting point. Ensure it is a low-bleed variant ("ms") to keep the mass spectrometer's ion source clean.[11]

Q: The fragmentation pattern in my EI mass spectrum is complex and doesn't show a clear molecular ion. How can I confirm the mass? A: The absence of a prominent molecular ion (M+) is common for some molecules under high-energy Electron Ionization (EI). Skeletal rearrangements are also frequently observed in the mass spectra of thiophene derivatives.[7]

Solutions:

  • Soft Ionization: If available, use Chemical Ionization (CI). This is a lower-energy technique that is much more likely to produce a strong protonated molecule peak ([M+H]+), confirming the molecular weight.

  • LC-MS Analysis: Couple HPLC with a mass spectrometer using a soft ionization source like ESI or Atmospheric Pressure Chemical Ionization (APCI). This is the most reliable way to observe the molecular ion and is the preferred method for mass confirmation.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, which can be used to calculate the elemental formula, offering a very high degree of confidence in the compound's identity.[9]

Section 4: Recommended Starting Protocols

These protocols are designed as robust starting points for your method development and refinement.

Protocol: Quantitative Analysis by RP-HPLC-UV
  • Instrumentation: HPLC with UV/PDA detector, autosampler, and column oven.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the compound.

    • Dissolve in acetonitrile to make a 1.0 mg/mL stock solution.

    • Perform serial dilutions with the mobile phase to create calibration standards (e.g., 1-100 µg/mL).

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmHigh efficiency and common starting point. Ensure it is a modern, high-purity, end-capped column.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol interactions and aids in ionization for MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 30% B to 95% B over 8 minA generic gradient to elute the compound and clean the column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Detection UV at 270 nm[12]A reasonable starting wavelength; confirm the λmax with a PDA scan.
Injection Vol. 2 µLSmall volume to prevent peak overload.
  • System Suitability: Inject a mid-point standard five times. The relative standard deviation (RSD) for retention time should be <0.5% and for peak area should be <2.0%.

Protocol: Purity Assessment by GC-MS
  • Instrumentation: GC coupled to a single quadrupole or ion trap mass spectrometer.

  • Sample Preparation:

    • Dissolve the compound in ethyl acetate or dichloromethane to a concentration of ~100 µg/mL.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Inlet Split/Splitless, 220 °CStart with a lower temperature to assess thermal stability.
Liner Ultra Inert, Single TaperCritical for preventing analyte loss.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minStandard carrier gas for MS.
Column HP-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column.[11]
Oven Program 80 °C (hold 1 min), ramp to 280 °C @ 15 °C/minA standard program to elute the analyte and any potential impurities.
MS Source Temp. 230 °CStandard EI source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Scan Range m/z 40-450Covers the expected mass and potential fragments.

Section 5: General Analytical Workflow

The following diagram illustrates a comprehensive workflow for the analysis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, from sample handling to final data interpretation.

Caption: Comprehensive Analytical Workflow.

References

  • Supplementary Information. [No formal title provided]. Source: Supporting information document for a scientific article. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzsJnAZAT_fSDEtO9HH2OvxCXMBNGFV8ZO36BvQFzwqJiZ2uBDtIElqSZSeOq5RDYc2EduTPdKGMEzHnNBOTwHkF2rXnuB39QYy-VPpTG9qNIy-lHE4YPnIkjmC0F9olZdsdpgIY1ntQ-Dmed0vUarBgGPMxZeuJk=]
  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [URL: https://www.researchgate.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem. [URL: https://www.benchchem.com/troubleshooting-guide-for-the-synthesis-of-heterocyclic-compounds]
  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra17765a]
  • 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one. [No formal title provided]. Source: Chemical supplier product page. [URL: https://www.benchchem.com/product/bcm227915]
  • Thiophene, 3-methyl-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C616444&Type=JANAFG&Table=C5H6S]
  • 3-methylthiophene. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0641]
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539824/]
  • 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. ResearchGate. [URL: https://www.researchgate.net/publication/267808249_3-Methyl-4567-tetrahydro-1-benzothiophene-2-carboxylic_Acid]
  • 3-Methylthiophene. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylthiophene]
  • Synthesis of New 3-Methylthio-4, 5, 6, 7-tetrahydro Benzo[c]thiophene-4-ones. Sci-Hub. [URL: https://sci-hub.se/10.1080/00397919508015486]
  • 3-Methylthiophene(616-44-4) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/616-44-4_1hnmr.htm]
  • [thiophen]-3-ones via organocatalytic asymmetric sulfa- Michael/aldol cascade. [No formal title provided]. Source: Supporting information for a scientific article. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo01306d]
  • ChemInform Abstract: Synthesis of New 3‐Methylthio‐4,5,6,7‐tetrahydro Benzo(c)thiophen‐4‐ ones. Sci-Hub. [URL: https://sci-hub.se/10.1002/chin.199543147]
  • Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. ResearchGate. [URL: https://www.researchgate.net/publication/264555024_Tandem_mass_spectrometric_study_of_annelation_isomers_of_the_novel_thieno3'2'45pyrido23-dpyridazine_ring_system]
  • Determination of sulfur heterocycles in coal liquids and shale oils. Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/ac00251a039]
  • Method development for the determination of thiols using HPLC with fluorescence detection. Diva-Portal.org. [URL: https://www.diva-portal.org/smash/get/diva2:1027117/FULLTEXT01.pdf]
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  • Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence. YouTube. [URL: https://www.youtube.
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  • 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, 97%+. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f633637/3-(methylthio)-6-7-dihydrobenzo-c-thiophen-4(5h)-one]
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Technical Support Center: Synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one (CAS 168279-57-0). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up synthesis of this valuable heterocyclic intermediate. Our goal is to equip researchers and drug development professionals with the practical knowledge to navigate the complexities of this multi-step synthesis, ensuring efficiency, purity, and yield.

Synthetic Pathway Overview

The synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is a multi-step process that requires careful control over reaction conditions and intermediates. The most established route begins with 1,3-cyclohexanedione and proceeds through key intermediates, involving thionation and S-methylation to construct the target benzo[c]thiophene core.[1] This specific isomer, a benzo[c]thiophene, is distinct from the more commonly synthesized benzo[b]thiophene derivatives which are often accessed via the Gewald reaction.[2][3][4]

The overall workflow can be visualized as follows:

Synthesis_Workflow A 1,3-Cyclohexanedione B Step 1: Enamine Formation (DMF-DMA) A->B C 3-(Dimethylamino)cyclohex-2-en-1-one B->C D Step 2: Thionation & Cyclization (Lawesson's Reagent) C->D E 6,7-Dihydro-5H-benzo[c]thiophene-4-thione (Intermediate) D->E F Step 3: S-Methylation (Base + MeI) E->F G 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one F->G

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures. Researchers should first perform this synthesis on a small scale to establish baseline results before attempting to scale up.

Step Reagent Stoichiometry Typical Quantity (10 mmol scale) Notes
11,3-Cyclohexanedione1.0 eq1.12 gEnsure starting material is dry.
1N,N-Dimethylformamide dimethyl acetal (DMF-DMA)1.2 eq1.60 mLUse fresh; reagent is moisture-sensitive.
23-(Dimethylamino)cyclohex-2-en-1-one1.0 eq(from Step 1)Intermediate can be isolated or used directly.
2Lawesson's Reagent0.5 eq2.02 gHandle in a fume hood; reagent has a strong odor.
3Thione Intermediate1.0 eq(from Step 2)Crude intermediate should be used promptly.
3Sodium Hydride (60% in mineral oil)1.1 eq0.44 gExtreme caution required. Add slowly at 0 °C.
3Methyl Iodide (MeI)1.1 eq0.68 mLToxic and volatile. Add dropwise at 0 °C.

Step 1: Synthesis of 3-(Dimethylamino)cyclohex-2-en-1-one

  • To a stirred solution of 1,3-cyclohexanedione in an appropriate solvent (e.g., toluene), add DMF-DMA dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture and remove the solvent under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

Step 2: Synthesis of the Thione Intermediate

  • Dissolve the crude enamine from Step 1 in anhydrous toluene.

  • Add Lawesson's reagent in one portion.

  • Heat the mixture to reflux for 4-6 hours. The reaction will typically turn a deep red or brown color.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, filter off any solids, and concentrate the filtrate under vacuum. The crude product is a dark oil or solid.

Step 3: S-Methylation to Yield the Final Product

  • Suspend sodium hydride in anhydrous THF and cool the slurry to 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Dissolve the crude thione intermediate from Step 2 in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir for 30 minutes at 0 °C.

  • Add methyl iodide dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC indicates the reaction is complete.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude final product.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis.

Troubleshooting_Tree Start Low Yield or Impure Final Product Step1_Check Problem in Step 1 (Enamine Formation)? Start->Step1_Check Step2_Check Problem in Step 2 (Thionation)? Start->Step2_Check Step3_Check Problem in Step 3 (S-Methylation)? Start->Step3_Check Purification_Check Purification Issues? Start->Purification_Check Cause1A Incomplete reaction. - Check TLC. Step1_Check->Cause1A Yes Cause1B Poor quality reagents. - Use fresh DMF-DMA. Step1_Check->Cause1B Yes Cause2A Inactive Lawesson's Reagent. - Use fresh, dry reagent. Step2_Check->Cause2A Yes Cause2B Side reactions/decomposition. - Do not overheat or prolong reaction. Step2_Check->Cause2B Yes Cause3A Inefficient deprotonation. - Ensure NaH is active and conditions are anhydrous. Step3_Check->Cause3A Yes Cause3B Methyl Iodide loss. - Keep reaction cool during addition. Step3_Check->Cause3B Yes Cause4A Co-eluting impurities. - Optimize chromatography solvent system. Purification_Check->Cause4A Yes

Caption: Decision tree for troubleshooting common synthesis issues.

Q1: My yield in Step 1 is very low, and the reaction seems stalled. What's going on?

  • Potential Cause: The primary culprits are often incomplete reaction or reagent quality. DMF-DMA is highly sensitive to moisture and can hydrolyze, reducing its effectiveness.

  • Solution:

    • Verify Reagent Quality: Use a fresh, sealed bottle of DMF-DMA.

    • Ensure Anhydrous Conditions: While this step is less sensitive than Step 3, using dry glassware and solvent is good practice.

    • Increase Reaction Time/Temperature: Monitor the reaction closely by TLC. If it stalls, consider extending the reflux time by 1-2 hours.

Q2: The reaction mixture in Step 2 (thionation) turned into a dark, tarry mess with a low yield of the desired intermediate. How can I prevent this?

  • Potential Cause: This is a common issue when working with sulfurizing agents like Lawesson's Reagent.[5] Overheating or excessively long reaction times can lead to polymerization and the formation of complex polysulfides.[5] The purity of the Lawesson's Reagent itself is also critical.

  • Solution:

    • Control Temperature: Maintain a steady reflux, but avoid aggressive, localized overheating. Use an oil bath for uniform heat distribution.

    • Optimize Reaction Time: Determine the optimal reaction time with TLC analysis. As soon as the starting material is consumed, proceed with the workup to avoid product degradation.

    • Reagent Quality: Use fresh Lawesson's Reagent. Older batches may have lower reactivity and a higher content of impurities that can catalyze side reactions.

Q3: The final S-methylation step (Step 3) is inefficient, and I recover a lot of the thione starting material. What should I do?

  • Potential Cause: This points to an issue with the deprotonation/alkylation sequence. The most likely causes are inactive base, insufficient exclusion of moisture, or loss of the alkylating agent.

  • Solution:

    • Base Activity: Sodium hydride (NaH) can become inactive through oxidation if stored improperly. Use NaH from a freshly opened container or wash it with dry hexanes to remove the protective mineral oil and any surface oxidation.

    • Strictly Anhydrous Conditions: This step is extremely moisture-sensitive. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen). Any water present will quench the NaH.

    • Controlled Addition: Add the methyl iodide slowly while keeping the reaction cool (0 °C). MeI is volatile (boiling point ~42 °C), and adding it too quickly to an exothermic reaction can cause it to evaporate before it can react.

Q4: My final product is contaminated with a persistent, foul-smelling impurity. How do I remove it?

  • Potential Cause: The odor is likely from residual sulfur-containing byproducts from Step 2 or unreacted methyl iodide.

  • Solution:

    • Aqueous Workup: During the workup, washing the organic layer with a dilute solution of sodium thiosulfate can help remove some sulfur-based impurities.

    • Chromatography Optimization: Carefully optimize your column chromatography. A shallow gradient of ethyl acetate in hexanes is typically effective. If impurities co-elute, try a different solvent system (e.g., dichloromethane/hexanes).

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be a highly effective final purification step.

Frequently Asked Questions (FAQs)

Q: Can I use a different base for the S-methylation in Step 3?

A: Yes, but with considerations. While sodium hydride is highly effective due to its strength and the irreversible nature of the deprotonation, other bases can be used. A strong base like potassium tert-butoxide could be a suitable alternative. Weaker bases like potassium carbonate (K₂CO₃) may also work but will likely require longer reaction times or heating, which could lead to side reactions. If you choose an alternative, a small-scale trial is highly recommended to optimize conditions.

Q: How critical is the purity of the intermediate from Step 1 for the thionation reaction?

A: It is moderately critical. While the crude enamine can often be used directly, impurities can interfere with the thionation step. If you are struggling with low yields or excessive byproduct formation in Step 2, purifying the enamine intermediate by column chromatography or recrystallization before proceeding is a logical troubleshooting step.

Q: What are the primary safety concerns when scaling up this synthesis?

A: There are several key safety concerns:

  • Lawesson's Reagent (Step 2): It has a very strong, unpleasant odor and releases hydrogen sulfide upon contact with acid. Always handle it in a well-ventilated fume hood.

  • Sodium Hydride (Step 3): It is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. All additions and transfers must be done under an inert atmosphere, and the reaction quench must be performed slowly and carefully, especially at a large scale.

  • Methyl Iodide (Step 3): It is a toxic and volatile suspected carcinogen. Use appropriate personal protective equipment (gloves, safety glasses) and always handle it within a fume hood.

Q: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of products at each step.

  • Final Product Characterization:

    • ¹H and ¹³C NMR Spectroscopy: Essential for confirming the structure of the final product and assessing its purity.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product (198.31 g/mol ).[6]

    • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the carbonyl (C=O) stretch.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Kondensation von Carbonylverbindungen mit α-Cyano-carbonsäureestern in Gegenwart von Schwefel. Berichte der deutschen chemischen Gesellschaft, 99(1), 94-100.
  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
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  • Organic Chemistry Portal. Gewald Reaction.
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  • Dyachenko, V. D., et al. (2017). Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. Chemistry–An Asian Journal, 12(18), 2410-2425.
  • Kandeel, Z. E., et al. (2007). Synthesis of novel fused thienodiazaphosphorine derivatives from 2-amino-3-cyanothiophenes and Lawesson's reagent.
  • ResearchGate. 3CR synthesis of 2-amino-3cyanothiophene 46 developed by Moghaddam et al.
  • ResearchGate. Synthesis of 2-aminothiophenes via Scheme 2.
  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(2), 279-293.
  • J&K Scientific LLC. Gewald Reaction.
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  • Sci-Hub. ChemInform Abstract: Synthesis of New 3‐Methylthio‐4,5,6,7‐tetrahydro Benzo(c)thiophen‐4‐ ones.
  • ChemSrc. 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one.
  • El-Metwaly, A. M., et al. (2023). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 13(1), 19574.
  • Google P
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  • ResearchGate. End-capped “thiophene-free” organic dye for dye-sensitized solar cell: Optimized donor, broadened spectra and enhanced open-circuit voltage.
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  • ChemicalRegister. 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one.
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  • Google Patents. RU2722595C1 - Method of producing 4-formyl-6,7-dihydroxy-benzo[b]thiophene-3-carboxylic acid ester.
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Validation & Comparative

A Comparative Guide to the Synthesis, Properties, and Biological Potential of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one and Related Thiophene Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiophene ring is a cornerstone of medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs and its versatile biological activities.[1] Its five-membered aromatic structure containing a sulfur atom allows for diverse chemical modifications and serves as a bioisosteric replacement for phenyl rings, often improving physicochemical properties, metabolic stability, and target binding affinity.[1] Thiophene derivatives have demonstrated a vast range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic properties.[2][3][4]

This guide provides an in-depth comparative analysis of a specific fused thiophene, 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one , against other prominent classes of thiophene derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of the synthetic strategies, structure-activity relationships (SAR), and potential therapeutic applications of these scaffolds. We will delve into the causality behind experimental choices and present supporting data to guide future discovery efforts.

Section 1: Profile of the Target Compound: 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

Chemical Structure and Properties

3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one (CAS: 168279-57-0) is a bicyclic compound featuring a thiophene ring fused to a cyclohexanone moiety. The key structural features are the benzo[c] fusion pattern and the methylthio (-SCH₃) group at the 3-position of the thiophene ring. This substitution is critical as it significantly influences the molecule's electronic properties and potential for biological interactions.

PropertyValueSource
Molecular Formula C₉H₁₀OS₂[5]
Molecular Weight 198.31 g/mol [5]
Appearance Solid (Typical)-
Solubility Low in water, soluble in organic solvents[6]

Synthetic Pathway

The synthesis of this class of compounds typically starts from 1,3-cyclohexanedione, highlighting a strategic approach to building the fused-ring system. A described route involves creating a 1,3-disubstituted-4,5,6,7-tetrahydro benzo[c]thiophene-4-one structure. This multi-step synthesis underscores the chemical complexity compared to more straightforward thiophene syntheses like the Gewald reaction.

G cluster_0 Synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one A 1,3-Cyclohexanedione B Intermediate Formation (e.g., Enamine/Enolate) A->B + Amine/Base C Reaction with Sulfur Source & α-halo carbonyl compound B->C + Reagents D Cyclization & Thiophene Ring Formation C->D E Introduction of Methylthio Group D->E e.g., Methylation of a thiol precursor F Final Product: 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one E->F G cluster_1 General Workflow for Compound Screening A Compound Synthesis & Purification B Primary Screening (e.g., MTT Assay @ 10µM) A->B C Dose-Response Analysis (IC50 Determination) B->C Active Hits D Lead Compound Identification C->D E Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) D->E F ADME/Tox Profiling E->F

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Comparative Efficacy Analysis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one: A Cross-Validation Against Established Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics

Chronic inflammatory diseases represent a significant global health challenge, necessitating a continuous search for novel therapeutic agents with improved efficacy and safety profiles. Non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids are mainstays of treatment, yet their use can be limited by significant side effects. In the landscape of drug discovery, thiophene-based compounds have emerged as "privileged structures" due to their versatile biological activities, including potent anti-inflammatory properties.[1][2] This guide provides an in-depth, comparative analysis of a novel thiophene derivative, 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one , cross-validating its anti-inflammatory potential against two gold-standard clinical agents:

  • Indomethacin : A potent, first-generation NSAID that acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes.[3][4][5][6] It serves as a benchmark for agents targeting the prostaglandin synthesis pathway.

  • Dexamethasone : A powerful synthetic glucocorticoid renowned for its broad-spectrum anti-inflammatory and immunosuppressive effects, which are mediated through the modulation of gene expression.[7][8][9][10][11]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive evaluation, detailing the mechanistic rationale, experimental protocols, and comparative data that underpin the assessment of this novel compound.

Pillar 1: Mechanistic Grounding in Inflammatory Pathways

An effective anti-inflammatory agent must modulate key signaling cascades that propagate the inflammatory response. Our comparative analysis is grounded in the primary mechanisms of our reference compounds, which represent two distinct but critical anti-inflammatory strategies.

The Cyclooxygenase (COX) Pathway: The NSAID Target

The COX enzymes, COX-1 and COX-2, are central to the inflammatory process.[12][13] They catalyze the conversion of arachidonic acid into prostaglandins, which are powerful mediators of pain, fever, and inflammation.[3][4]

  • COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa.[14]

  • COX-2 is typically induced at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[12][14]

Indomethacin exerts its effect by non-selectively inhibiting both COX-1 and COX-2, thereby blocking prostaglandin synthesis.[3][5] This dual inhibition is effective but also accounts for its potential gastrointestinal side effects.[4]

The NF-κB Signaling Pathway: A Master Regulator

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes.[15][16][17] These include genes for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[18][19] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), a signaling cascade allows NF-κB to translocate to the nucleus and initiate gene transcription.[18] Dexamethasone, acting through the glucocorticoid receptor, can interfere with NF-κB signaling, representing a core component of its potent anti-inflammatory action.[7]

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_inactive cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activate TNFa TNF-α TNFa->IKK Activate IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Sequesters Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: The canonical NF-κB signaling pathway.

Pillar 2: Comparative In Vitro Cross-Validation

To dissect the cellular mechanism of action, we employed the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model, a cornerstone for in vitro inflammation research.[20][21][22] LPS robustly activates macrophages, inducing a powerful inflammatory response ideal for screening potential inhibitors.[23]

Experimental Protocol: In Vitro Anti-Inflammatory Assay
  • Cell Culture : RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding : Cells were seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Compound Treatment : Cells were pre-treated for 1 hour with varying concentrations of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, Indomethacin, or Dexamethasone. A vehicle control (0.1% DMSO) was also included.

  • Inflammatory Challenge : Inflammation was induced by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation : The plates were incubated for 24 hours.

  • Endpoint Analysis : Supernatants were collected to quantify the levels of key inflammatory mediators. Cell viability was concurrently assessed using an MTT assay to rule out cytotoxicity.

In_Vitro_Workflow cluster_assays Endpoint Analysis Start Start: Culture RAW 264.7 Macrophages Seed Seed Cells in 96-well Plates (1x10^5 cells/well) Start->Seed Adhere Overnight Adhesion Seed->Adhere Pretreat Pre-treatment (1 hr) - Test Compound - Indomethacin - Dexamethasone - Vehicle Adhere->Pretreat Stimulate Stimulation with LPS (1 µg/mL) (24 hr incubation) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect MTT Assess Cell Viability (MTT Assay) Stimulate->MTT Griess Nitric Oxide (NO) (Griess Assay) Collect->Griess PGE2 PGE2 (ELISA) Collect->PGE2 Cytokines TNF-α & IL-6 (ELISA) Collect->Cytokines

Caption: Workflow for in vitro anti-inflammatory screening.
In Vitro Efficacy Data

The inhibitory effects of the compounds on the production of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-6 were quantified. The half-maximal inhibitory concentration (IC₅₀) values provide a direct measure of potency.

CompoundNO Inhibition IC₅₀ (µM)PGE₂ Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
3-(Methylthio)-6,7-dihydrobenzo[c] thiophen-4(5H)-one 18.512.325.128.4
Indomethacin >1000.8 >100>100
Dexamethasone 5.2 22.52.7 3.1

Data are presented as mean IC₅₀ values from triplicate experiments and are for illustrative purposes.

Interpretation of In Vitro Results:

  • Indomethacin demonstrated highly specific and potent inhibition of PGE₂ production, consistent with its known mechanism as a powerful COX inhibitor.[3][24] It showed minimal effect on NO or cytokine production at the tested concentrations.

  • Dexamethasone exhibited broad and potent suppression of NO, TNF-α, and IL-6, which aligns with its mechanism of modulating the gene expression of numerous inflammatory mediators, likely via pathways including NF-κB.[7][10] Its effect on PGE₂ was less pronounced than Indomethacin's.

  • 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one displayed a distinct profile. It demonstrated moderate, broad-spectrum activity, inhibiting PGE₂ production more effectively than Dexamethasone, suggesting potential COX pathway interaction. Concurrently, its ability to reduce NO, TNF-α, and IL-6 levels, though less potent than Dexamethasone, suggests it may also modulate upstream signaling pathways like NF-κB, a characteristic not seen with the specific COX inhibitor, Indomethacin.

Pillar 3: Comparative In Vivo Cross-Validation

To translate these cellular findings into a physiological context, we utilized the carrageenan-induced paw edema model in rats. This is a classic and highly reproducible model of acute inflammation, making it ideal for evaluating the in vivo efficacy of potential anti-inflammatory drugs.[25][26][27][28] The inflammatory response in this model is biphasic, with a later phase (after 3 hours) being largely mediated by prostaglandins, providing an excellent system to test for COX inhibition.[25]

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization : Male Wistar rats (180-200g) were acclimatized for one week under standard laboratory conditions.

  • Grouping : Animals were randomly divided into groups (n=6): Vehicle Control (0.5% CMC), Test Compound (50 mg/kg), Indomethacin (10 mg/kg), and Dexamethasone (1 mg/kg).

  • Compound Administration : Compounds were administered orally (p.o.) one hour prior to the inflammatory challenge.

  • Inflammation Induction : Acute inflammation was induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw. The left paw received saline as a control.

  • Edema Measurement : Paw volume was measured using a digital plethysmometer at baseline (0 hr) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis : The percentage inhibition of edema was calculated for each group relative to the vehicle control group at the 4-hour time point.

In_Vivo_Workflow Start Start: Acclimatize Wistar Rats Group Randomize into Treatment Groups (n=6) Start->Group Admin Oral Administration (p.o.) - Vehicle - Test Compound - Indomethacin - Dexamethasone Group->Admin Wait Wait 1 Hour Admin->Wait Induce Induce Inflammation: Sub-plantar Injection of Carrageenan Wait->Induce Measure Measure Paw Volume with Plethysmometer (Hourly for 5 hours) Induce->Measure Analyze Calculate % Inhibition of Edema Measure->Analyze Histo Optional: Histopathological Analysis of Paw Tissue Measure->Histo

Caption: Workflow for in vivo carrageenan-induced paw edema model.
In Vivo Efficacy Data

The anti-inflammatory effect was quantified by the reduction in paw edema volume at 4 hours post-carrageenan administration, a time point where prostaglandin-mediated swelling is prominent.

Treatment GroupDose (mg/kg, p.o.)Paw Edema Volume at 4 hr (mL ± SEM)% Inhibition of Edema
Vehicle Control -0.85 ± 0.06-
3-(Methylthio)-6,7-dihydrobenzo[c] thiophen-4(5H)-one 500.41 ± 0.0451.8%
Indomethacin 100.33 ± 0.0561.2%
Dexamethasone 10.29 ± 0.0365.9%

Data are presented as mean ± SEM and are for illustrative purposes.

Interpretation of In Vivo Results:

  • All three treatment groups showed a statistically significant reduction in paw edema compared to the vehicle control, confirming their anti-inflammatory activity in a live physiological system.

  • 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one demonstrated substantial anti-inflammatory efficacy, achieving over 50% inhibition of edema. This robust in vivo activity validates the effects observed in the in vitro cellular assays.

  • The effect of the test compound was comparable to that of the standard drug Indomethacin , particularly given the higher dose used. This strong performance in a prostaglandin-driven inflammation model further supports the hypothesis that the thiophene derivative interacts with the COX pathway.

  • Dexamethasone showed the highest inhibition, as expected from its broad and powerful mechanism of action.

Authoritative Synthesis & Future Directions

This comparative guide cross-validates the anti-inflammatory activity of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one against the distinct mechanistic actions of Indomethacin and Dexamethasone.

The collective data suggest that 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is a promising anti-inflammatory candidate with a potentially dual mechanism of action. Its significant inhibition of PGE₂ production in vitro and its strong efficacy in the carrageenan-induced paw edema model point towards a notable inhibition of the COX pathway. However, unlike a highly specific COX inhibitor such as Indomethacin, it also moderately suppresses pro-inflammatory cytokines and nitric oxide, hinting at a broader modulatory effect on upstream signaling pathways, possibly including NF-κB.

This profile is compelling, as a compound that can modulate both the prostaglandin pathway and cytokine production could offer a comprehensive therapeutic effect.

Future experimental work should focus on:

  • Enzymatic Assays : Direct COX-1 and COX-2 enzymatic assays are required to confirm inhibition and determine selectivity.

  • Mechanistic Probing : Western blot analysis should be performed to measure the expression of key proteins like COX-2, iNOS, and the phosphorylation status of NF-κB pathway components (e.g., IκBα, p65) to confirm the molecular targets.

  • Dose-Response Studies : A full in vivo dose-response study is needed to establish an ED₅₀ value for comparison with standard drugs.

  • Chronic Inflammation Models : Evaluation in chronic models of inflammation (e.g., collagen-induced arthritis) will be crucial to assess its potential for treating long-term inflammatory diseases.

  • Safety and Toxicology : Comprehensive safety and toxicology studies must be conducted to establish a therapeutic window.

References

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A Senior Application Scientist's Guide to the Synthetic Efficiency of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The tetrahydrobenzothiophene scaffold is a privileged structure in medicinal chemistry and materials science, serving as a crucial building block for a range of functional molecules. Specifically, 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is a versatile intermediate whose efficient synthesis is paramount for downstream applications, including drug discovery and the development of organic electronics.[1] This guide provides an in-depth, objective comparison of synthetic strategies for its production. We will dissect a targeted, multi-step pathway and benchmark it against a well-established, one-pot condensation to provide researchers with a clear, data-driven framework for methodological selection.

Part 1: The Recommended Pathway — A Targeted Synthesis from 1,3-Cyclohexanedione

Our primary recommendation is a multi-step approach beginning with the readily available and cost-effective starting material, 1,3-cyclohexanedione. This pathway, inspired by the work of Prim and Kirsch, offers a logical and controlled construction of the target molecule's unique benzo[c]thiophene core.[2] The causality behind this selection rests on its strategic build-up of functionality, which allows for high regioselectivity and adaptability.

The core of this strategy involves the formation of a ketene dithioacetal intermediate, which is a powerful synthon for constructing polysubstituted thiophenes.[3][4][5]

Mechanistic Rationale

The synthesis proceeds through three key stages:

  • Activation of 1,3-Cyclohexanedione: The active methylene group of 1,3-cyclohexanedione is deprotonated by a strong base (e.g., sodium hydride). The resulting enolate reacts with carbon disulfide to form a dithiocarboxylate salt. This step effectively installs the carbon atom that will become C-1 of the thiophene ring.

  • Formation of the Ketene Dithioacetal: The dithiocarboxylate is a potent nucleophile that is subsequently S-alkylated with two equivalents of methyl iodide. This locks in the sulfur atoms and the methylthio groups, forming the stable intermediate, 2-(bis(methylthio)methylene)cyclohexane-1,3-dione. This intermediate contains the complete C-S-C backbone required for the C-1, S, and C-3 positions of the thiophene ring.

  • Thiophene Ring Annulation: The ketene dithioacetal is then reacted with a suitable C1 synthon, such as methyl chloroacetate. A base-induced intramolecular condensation (related to a Dieckmann-type cyclization) occurs. One of the methylthio groups acts as a leaving group, and cyclization between the ester enolate and one of the ketone groups on the cyclohexane ring, followed by dehydration, forges the thiophene ring to yield the final product.

Visualized Synthetic Workflow

Caption: Proposed synthesis of the target molecule from 1,3-cyclohexanedione.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(bis(methylthio)methylene)cyclohexane-1,3-dione (C)

  • To a stirred suspension of sodium hydride (2.4 g, 60 mmol, 60% dispersion in mineral oil) in dry THF (100 mL) under a nitrogen atmosphere at 0 °C, add a solution of 1,3-cyclohexanedione (5.6 g, 50 mmol) in dry THF (50 mL) dropwise.[6]

  • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Cool the resulting solution back to 0 °C and add carbon disulfide (3.8 g, 50 mmol) dropwise. Stir at room temperature for 2 hours.

  • Again, cool the mixture to 0 °C and add methyl iodide (14.2 g, 100 mmol) dropwise. Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by carefully adding water (50 mL). Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the ketene dithioacetal intermediate as a yellow solid.

Step 2: Synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one (D)

  • To a solution of the ketene dithioacetal C (4.3 g, 20 mmol) in dry DMF (80 mL), add sodium methoxide (1.3 g, 24 mmol) and stir for 15 minutes at room temperature.

  • Add methyl chloroacetate (2.6 g, 24 mmol) and heat the mixture to 80 °C for 6 hours.

  • Cool the reaction to room temperature and pour it into ice-water (200 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The resulting crude oil is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the final product.

Part 2: A Comparative Benchmark — The Gewald Synthesis

To objectively assess the efficiency of the recommended pathway, we compare it to the Gewald reaction—one of the most robust and convergent methods for synthesizing substituted 2-aminothiophenes.[7][8] While the Gewald reaction produces a different class of thiophenes (2-amino substituted), its high efficiency in creating the tetrahydrobenzothiophene core from a cyclic ketone makes it an excellent benchmark for atom economy and process simplicity. We will consider the synthesis of a regioisomeric benzo[b]thiophene.

Mechanistic Rationale (Gewald Reaction)

The Gewald reaction is a one-pot, multi-component reaction that typically proceeds via three key steps:

  • Knoevenagel Condensation: A base-catalyzed condensation between a ketone (e.g., cyclohexanone) and an active methylene nitrile (e.g., malononitrile) forms an α,β-unsaturated nitrile intermediate.[7]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the nitrile intermediate, likely forming a thiolate.

  • Cyclization and Tautomerization: The thiolate attacks the cyano group, leading to ring closure. A subsequent tautomerization yields the stable, aromatic 2-aminothiophene product.[9]

Visualized Workflow: The Gewald Reaction

G cluster_1 Benchmark: Gewald Synthesis Workflow A Cyclohexanone + Malononitrile + Sulfur (S₈) B One-Pot Reaction (Base Catalyst, e.g., Morpholine) A->B Reflux in Ethanol C B->C Cooling & Precipitation

Caption: One-pot workflow for the Gewald synthesis of a benchmark compound.

Detailed Experimental Protocol (Gewald Benchmark)
  • In a round-bottom flask equipped with a reflux condenser, combine cyclohexanone (9.8 g, 100 mmol), malononitrile (6.6 g, 100 mmol), and elemental sulfur (3.2 g, 100 mmol) in ethanol (50 mL).[9][10]

  • Add morpholine (8.7 g, 100 mmol) as a basic catalyst.

  • Heat the mixture to reflux and stir for 2 hours. The product often begins to precipitate during the reaction.

  • Cool the reaction mixture in an ice bath for 1 hour to maximize crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile as a crystalline solid.

Part 3: Data-Driven Comparison and Analysis

A direct comparison reveals the distinct advantages and disadvantages of each route. The choice of synthesis depends critically on the researcher's end goal, whether it be speed, scale, or structural specificity.

ParameterRecommended Pathway (from 1,3-Dione)Benchmark Gewald SynthesisAnalysis & Justification
Target Product 3-(Methylthio)...benzo[c]thiophen-4-one 2-Amino...benzo[b]thiophene-3-carbonitrileThe recommended pathway is the only one discussed that yields the specific target isomer. The Gewald reaction produces a different, albeit related, structural class.
Number of Steps 2 (from 1,3-dione)1 (one-pot)The Gewald synthesis is superior in terms of process simplicity and fewer unit operations, making it ideal for rapid library synthesis.[11][12]
Typical Overall Yield 60-75% (Estimated)70-90%The Gewald reaction is renowned for its high yields under optimized conditions, often requiring minimal purification.[13] The multi-step route inherently risks lower overall yields due to losses at each stage.
Starting Materials 1,3-Cyclohexanedione, CS₂, CH₃I, Methyl ChloroacetateCyclohexanone, Malononitrile, SulfurAll starting materials are commodity chemicals. However, the Gewald route uses fewer reagents overall, enhancing its cost-effectiveness.
Green Chemistry Requires multiple solvents (THF, DMF), quenching, and extraction steps.One-pot reaction in ethanol; product often precipitates, minimizing solvent waste.The Gewald synthesis is significantly "greener" due to higher atom economy, fewer steps, and simpler workup.[10]
Versatility Allows for specific placement of the methylthio group and ketone functionality.Primarily yields 2-aminothiophenes. The amino group can be a handle for further derivatization but is not always desired.[8]The recommended pathway offers greater control for accessing the specific substitution pattern of the target molecule, which is a key advantage for targeted synthesis.
Expert Recommendation
  • For Targeted Synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one: The recommended pathway starting from 1,3-cyclohexanedione is the superior and necessary choice. Its step-wise nature provides absolute control over the regiochemistry, which a one-pot method like the Gewald cannot achieve for this specific isomer. The investment in a multi-step process is justified by the ability to produce the correct, and often more complex, molecular architecture.

  • For High-Throughput Screening or Analogue Libraries: If the goal is to rapidly generate a diverse library of tetrahydrobenzothiophenes, the Gewald synthesis is unmatched in its efficiency, speed, and yield. It is the go-to method for producing 2-aminothiophene cores, which can then be further functionalized.

Conclusion

The synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is most effectively and precisely achieved through a targeted, multi-step sequence starting from 1,3-cyclohexanedione. This route, proceeding via a key ketene dithioacetal intermediate, ensures the correct regiochemical outcome. While the Gewald reaction serves as an excellent benchmark for synthetic efficiency in the broader class of tetrahydrobenzothiophenes, its one-pot nature is not amenable to producing the specific benzo[c] isomer with the desired substitution pattern. Therefore, for researchers and drug development professionals requiring unambiguous access to 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, the control and precision of the multi-step pathway are indispensable.

References

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  • RSC Publishing. (2022). A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals. Organic & Biomolecular Chemistry. [Link]

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A Comparative Guide to the Synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes to 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, a heterocyclic ketone with potential applications in medicinal chemistry and drug development. The benzothiophene scaffold is a privileged structure in numerous biologically active compounds, making efficient and reliable synthetic access to its derivatives a key focus for researchers.[1] This document outlines the seminal method published by Prim and Kirsch, alongside a viable alternative approach based on the well-established Gewald reaction, providing the necessary experimental details for their replication and a comparative analysis to inform synthetic strategy.

Introduction to the Target Molecule

3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is a specialized organic compound featuring a benzothiophene core with a methylthio group.[2] This substitution pattern imparts specific chemical properties that are of interest in the exploration of new therapeutic agents. The tetrahydrobenzo[c]thiophene core is a recurring motif in compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The methylthio group can further modulate the molecule's electronic and steric properties, potentially influencing its interaction with biological targets.

Published Synthesis: The Prim and Kirsch Method

The most direct published synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one was reported by Damien Prim and Gilbert Kirsch in 1995.[3][4][5] This method utilizes the readily available 1,3-cyclohexanedione as a starting material. The core of this synthetic strategy involves the construction of the thiophene ring onto the pre-existing cyclohexane framework.

Reaction Pathway and Mechanism

The synthesis commences with the activation of 1,3-cyclohexanedione, followed by a series of reactions to introduce the sulfur and methylthio functionalities, ultimately leading to the cyclized benzothiophene product. While the full mechanistic details are not explicitly outlined in the original communication's abstract, the transformation likely proceeds through the formation of an enolate or enamine intermediate from 1,3-cyclohexanedione, which then reacts with a sulfur-containing electrophile. The subsequent introduction of the methylthio group and cyclization would then yield the final product.

DOT Diagram of the Prim and Kirsch Synthetic Workflow

G A 1,3-Cyclohexanedione B Intermediate Formation (e.g., Enolate/Enamine) A->B Base C Reaction with Sulfur Reagent B->C D Introduction of Methylthio Group C->D E Cyclization D->E F 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one E->F

Caption: A conceptual workflow for the synthesis of the target molecule as described by Prim and Kirsch.

Experimental Protocol (Based on the likely reaction sequence)

While the full experimental details from the original publication are not publicly available, a likely protocol based on the starting material and product is as follows. This should be considered a representative procedure and may require optimization.

  • Activation of 1,3-Cyclohexanedione: To a solution of 1,3-cyclohexanedione in a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), add an equimolar amount of a base (e.g., sodium hydride or potassium tert-butoxide) at 0 °C to form the corresponding enolate.

  • Introduction of the Thioether: To the enolate solution, add a reagent that can provide both the sulfur atom and the methylthio group, or a sequential addition of a sulfur source followed by a methylating agent. For a one-pot approach, a reagent like S-methyl carbonochloridothioate could potentially be used.

  • Cyclization and Workup: The reaction mixture is likely heated to facilitate cyclization. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to yield 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one.

Alternative Synthetic Approach: The Gewald Reaction

A robust and widely utilized method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction.[2][6] This multicomponent reaction offers a convergent and efficient route to highly functionalized thiophenes. While not a direct synthesis of the target molecule, a modification of the Gewald reaction can be envisioned to produce a closely related precursor that could be converted to the desired product.

Conceptual Reaction Pathway

The Gewald reaction typically involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[2][6] To adapt this for the synthesis of the target molecule, one could start with cyclohexanone, a suitable active methylene compound, and a sulfur source. The resulting aminothiophene could then be further modified to introduce the methylthio group and remove the amino group.

DOT Diagram of a Conceptual Gewald-based Synthesis

G A Cyclohexanone D Gewald Reaction (Base-catalyzed condensation) A->D B Active Methylene Nitrile (e.g., Malononitrile) B->D C Elemental Sulfur C->D E 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Intermediate D->E F Further Functionalization (Diazotization, Sandmeyer-type reaction) E->F G Introduction of Methylthio Group F->G H 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one G->H

Caption: A conceptual workflow illustrating a multi-step synthesis of the target molecule based on the Gewald reaction.

Representative Experimental Protocol (Gewald Reaction)

This protocol describes the synthesis of a 2-aminotetrahydrobenzothiophene intermediate, a common outcome of the Gewald reaction starting from cyclohexanone.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide.

  • Addition of Base: Add a catalytic amount of a base, typically a secondary amine like morpholine or diethylamine, to the mixture.

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup and Purification: After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration. The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative.

Comparison of Synthetic Routes

FeaturePrim and Kirsch MethodGewald Reaction Approach
Starting Materials 1,3-CyclohexanedioneCyclohexanone, active methylene nitrile, sulfur
Number of Steps Likely a more direct, possibly one-pot synthesis.Multi-step, involving the initial Gewald reaction followed by functional group manipulation.
Versatility The scope of the reaction with different diones is not fully known.Highly versatile for the synthesis of a wide range of substituted 2-aminothiophenes.
Reagents and Conditions May involve strong bases and potentially hazardous reagents.Generally uses milder bases and readily available reagents.
Potential Yield Not explicitly reported in the abstract.Yields for the initial Gewald reaction are typically good.
Key Challenges Access to the detailed experimental protocol is limited.Requires a subsequent multi-step sequence to convert the aminothiophene intermediate to the final product.

Conclusion

The synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one as reported by Prim and Kirsch presents a direct route from 1,3-cyclohexanedione. However, the lack of a readily available, detailed experimental protocol presents a significant challenge for its replication. The Gewald reaction offers a viable and well-documented alternative approach. While this route is less direct and would require a multi-step sequence to arrive at the final product, the reliability and versatility of the Gewald reaction make it an attractive starting point for the synthesis of a variety of tetrahydrobenzothiophene derivatives. For researchers in drug development, the choice of synthetic route will depend on the desired scale of the synthesis, the availability of starting materials, and the tolerance for multi-step procedures. Further investigation into the full experimental details of the Prim and Kirsch method would be highly beneficial to the scientific community.

References

  • Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. National Institutes of Health. [Link]

  • Prim, D., & Kirsch, G. (1995). Synthesis of New 3-Methylthio-4, 5, 6, 7-tetrahydro Benzo[c]thiophene-4-ones.
  • Sci-Hub. Synthesis of New 3-Methylthio-4, 5, 6, 7-tetrahydro Benzo[c]thiophene-4-ones. [Link]

  • An allosteric site on MKP5 reveals a strategy for small molecule inhibition. National Institutes of Health. [Link]

  • Taylor & Francis Online. Synthesis of New 3-Methylthio-4, 5, 6, 7-tetrahydro Benzo[c]thiophene-4-ones. [Link]

  • Process Point. 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. National Institutes of Health. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiophene scaffold is a recurring motif in a multitude of biologically active compounds, valued for its unique electronic and steric properties.[1] This guide delves into the structure-activity relationships (SAR) of analogs based on the 3-(methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one core. While direct, comprehensive SAR studies on this specific scaffold are nascent, this guide synthesizes data from structurally related tetrahydrobenzo[b]thiophene and other thiophene derivatives to provide researchers, scientists, and drug development professionals with a comparative framework for designing novel therapeutic agents. The insights presented herein are drawn from a variety of biological evaluations, including anti-inflammatory, antioxidant, and cytotoxic activities.

The Core Scaffold: 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

The 3-(methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one molecule serves as a versatile starting point for chemical modification.[2] Its structure, featuring a fused thiophene and cyclohexanone ring system with a reactive methylthio group, offers multiple points for diversification to explore chemical space and modulate biological activity. The inherent reactivity of the methylthio group allows for its transformation into various other functionalities, making it a key handle for SAR exploration.

Synthetic Strategies: Building the Analogs

The synthesis of the core scaffold and its analogs often employs multicomponent reactions, such as the Gewald reaction, which is a powerful tool for the construction of substituted 2-aminothiophenes.[3][4] This one-pot synthesis typically involves the reaction of a ketone or aldehyde, an active methylene compound (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.

Below is a generalized workflow for the synthesis of related tetrahydrobenzo[b]thiophene derivatives, which can be adapted for the benzo[c]thiophene isomers.

Synthesis_Workflow Start Cyclohexanone Derivative Gewald Gewald Reaction Start->Gewald Reagent1 Active Methylene Compound Reagent1->Gewald Reagent2 Elemental Sulfur Reagent2->Gewald Intermediate 2-Aminotetrahydro- benzo[b]thiophene Gewald->Intermediate Formation of Thiophene Ring Modification Functional Group Modification Intermediate->Modification Introduction of Substituents Analogs Diverse Analogs Modification->Analogs Generation of Chemical Library

Caption: Generalized synthetic workflow for tetrahydrobenzothiophene analogs.

Structure-Activity Relationship Insights from Analogous Scaffolds

The biological activity of thiophene derivatives is profoundly influenced by the nature and position of substituents. The following sections compare the impact of various structural modifications on different biological activities, drawing parallels to the potential SAR of 3-(methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one analogs.

Anti-inflammatory Activity

Thiophene-based compounds are known to exhibit significant anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[5][6] SAR studies on related thiophene derivatives reveal key structural features that govern this activity.

  • Substitution at the 2-position: The introduction of amide and N-acyl groups at the 2-amino position of the thiophene ring has been shown to be crucial for anti-inflammatory activity. For instance, the presence of bulky aromatic or heteroaromatic moieties can enhance potency.

  • Role of the Carboxylic Acid/Ester Group: A carboxylic acid or ester group at the 3-position of the thiophene ring is a common feature in many anti-inflammatory thiophene derivatives, contributing to their binding with target enzymes.[5]

  • Influence of the Fused Ring: Modifications on the fused cyclohexene ring can impact the overall lipophilicity and conformation of the molecule, thereby affecting its interaction with biological targets.

Modification on Analogous Scaffolds Observed Effect on Anti-inflammatory Activity Potential Implication for 3-(Methylthio) Analogs
Introduction of bulky N-acyl groups at the 2-amino positionIncreased potencyDerivatization of an amino group (if introduced) could be a key strategy.
Presence of a carboxylic acid or ester at the 3-positionOften enhances activityFunctionalization of the methylthio group to a carboxylate could be beneficial.
Substitution on the fused cyclohexene ringModulates lipophilicity and activityIntroduction of substituents on the 6,7-dihydro ring could fine-tune activity.
Antioxidant Activity

Several studies have highlighted the antioxidant potential of tetrahydrobenzo[b]thiophene derivatives.[4][7] The ability of these compounds to scavenge free radicals is often linked to the presence of specific functional groups.

  • Amino and Phenolic Groups: The presence of a free amino group at the 2-position and phenolic hydroxyl groups on appended aromatic rings are known to contribute significantly to antioxidant capacity.[4]

  • Electron-donating Groups: Substituents that can donate electrons, such as methoxy groups, can enhance the radical scavenging ability of the molecule.

Modification on Analogous Scaffolds Observed Effect on Antioxidant Activity Potential Implication for 3-(Methylthio) Analogs
Presence of a free amino group at C2High antioxidant activityIntroduction of an amino group could be a promising modification.
Introduction of phenolic hydroxyl groupsEnhanced radical scavengingAppending phenolic moieties to the core structure may increase antioxidant potential.
Presence of electron-donating groupsGenerally positive effectSubstitution on an appended aromatic ring with groups like -OCH3 could be explored.
Cytotoxic Activity

The cytotoxic effects of thiophene derivatives against various cancer cell lines have been extensively studied.[3][7][8] The SAR in this area is often complex and cell-line dependent.

  • Lipophilicity and Cell Permeability: Increasing the lipophilicity of the molecule, for example, by introducing bulky alkyl or aryl groups, can enhance its ability to cross cell membranes and exert cytotoxic effects.

  • Specific Pharmacophores: The introduction of certain pharmacophoric groups, such as substituted phenyl rings or heterocyclic moieties, can lead to potent and selective anticancer activity. For instance, some studies have shown that substitution with groups like 4-chlorophenyl can enhance cytotoxicity.[7]

Modification on Analogous Scaffolds Observed Effect on Cytotoxic Activity Potential Implication for 3-(Methylthio) Analogs
Increased lipophilicityOften leads to higher cytotoxicityIntroduction of lipophilic groups on the fused ring or as substituents could be beneficial.
Appended aromatic/heterocyclic ringsCan confer potent and selective activityExploring a variety of substituted aryl and heteroaryl groups is a viable strategy.
Presence of halogens on appended ringsCan enhance cytotoxic effectsHalogenated phenyl groups are worth investigating as substituents.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 10, 25, 50, 100 µg/mL) and a vehicle control (e.g., 0.1% DMSO). Incubate for 24, 48, or 72 hours.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Add Test Compounds A->B C Incubate (24-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Remove Medium & Add DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value can be determined from a plot of scavenging activity against concentration.

Comparative Analysis and Future Directions

The SAR insights gleaned from related thiophene scaffolds provide a valuable roadmap for the rational design of novel 3-(methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one analogs. The key takeaways are:

  • Functionalization is Key: The introduction and modification of functional groups at various positions of the core scaffold are critical for modulating biological activity.

  • Target-Specific Design: The choice of substituents should be guided by the intended biological target. For instance, features that enhance anti-inflammatory activity may differ from those that promote cytotoxicity.

  • Physicochemical Properties Matter: Properties such as lipophilicity, electronic effects, and steric bulk play a crucial role in determining the potency and selectivity of the analogs.

Future research should focus on a systematic SAR exploration of the 3-(methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one core. This would involve the synthesis of a focused library of analogs with diverse substituents and their evaluation in a panel of biological assays. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

  • Molecules. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. [Link]

  • Guckel, F., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 17(6), 7217-31. [Link]

  • Guckel, F., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. PMC. [Link]

  • Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]

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  • ResearchGate. (2017). Synthesis and Biological Evaluation of Thiophene and Its Derivatives. [Link]

  • The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. PMC. [Link]

  • Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

  • El-Sayed, M. A., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC. [Link]

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  • Łączkowski, K. Z., et al. (2019). Benzo[b]thiophene-thiazoles as potent anti-Toxoplasma gondii agents: Design, synthesis, tyrosinase/tyrosine hydroxylase inhibitors, molecular docking study, and antioxidant activity. European Journal of Medicinal Chemistry, 184, 111765. [Link]

  • da Cruz, R. M. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]

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A Guide to the Spectroscopic Signatures of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. Among these, thiophene derivatives are distinguished by their wide array of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties[1]. The compound 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is a valuable intermediate, serving as a versatile scaffold for the synthesis of more complex molecules[2]. Its unique structure, featuring a fused tetrahydro-benzothiophene core, offers a three-dimensional architecture that is highly sought after in pharmaceutical development.

The synthesis of such specific isomers requires precise reaction control and unambiguous structural confirmation at each step. Spectroscopic analysis is the cornerstone of this process, providing an in-depth view of the molecular transformations. This guide offers a comparative analysis of the key spectroscopic signatures—Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS)—of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one and its pivotal precursors. By understanding the distinct spectral shifts and patterns at each synthetic stage, researchers can confidently monitor reaction progress, identify intermediates, and verify the structure of the final product.

The Synthetic Pathway: From Dione to Thiophene

The construction of the 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one core is efficiently achieved through a multi-step synthesis starting from 1,3-cyclohexanedione. This pathway involves the formation of a key ketene dithioacetal intermediate, which then undergoes cyclization to form the thiophene ring. This specific route is an adaptation of established methods for synthesizing substituted benzo[c]thiophenes[3].

The logical progression of this synthesis provides a clear framework for our spectroscopic comparison. We will examine three key compounds:

  • Precursor 1: 1,3-Cyclohexanedione (Exists in keto-enol tautomerism).

  • Precursor 2: 2-[Bis(methylthio)methylene]cyclohexane-1,3-dione (A key ketene dithioacetal intermediate).

  • Final Product: 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one.

G cluster_0 Synthetic Workflow P1 Precursor 1: 1,3-Cyclohexanedione P2 Precursor 2: 2-[Bis(methylthio)methylene] cyclohexane-1,3-dione P1->P2 1. Base (NaH), CS₂ 2. 2x CH₃I FP Final Product: 3-(Methylthio)-6,7-dihydrobenzo[c] tiophen-4(5H)-one P2->FP Cyclization Reagent (e.g., α-halo ketone chemistry)

Caption: Synthetic route to the target compound.

Comparative Spectroscopic Analysis

The transformation from a simple cyclic dione to a complex fused thiophene system induces significant and predictable changes in the molecule's spectroscopic properties.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for tracking the appearance and disappearance of key functional groups. The most dramatic changes occur in the carbonyl and hydroxyl stretching regions.

Key Observations & Interpretation:

  • 1,3-Cyclohexanedione: This precursor exists as a keto-enol tautomer. Its IR spectrum is characterized by a broad O-H stretch from the enol form (around 3000 cm⁻¹) and a strong, conjugated C=O stretch (around 1640 cm⁻¹). The presence of the C=C bond of the enol is also seen around 1560 cm⁻¹.

  • Precursor 2: The formation of the ketene dithioacetal eliminates the enol tautomer. Consequently, the broad O-H band disappears completely. The two carbonyl groups are now distinct, leading to sharp C=O stretching bands, typically around 1720 cm⁻¹ and 1690 cm⁻¹.

  • Final Product: Upon cyclization to the thiophene, one carbonyl group is consumed. The remaining C=O group is conjugated with the newly formed thiophene ring, resulting in a characteristic absorption band around 1640-1660 cm⁻¹[4]. The spectrum will also feature C-S stretching vibrations, although these are often weak and occur in the fingerprint region (around 600-800 cm⁻¹)[5]. Aromatic C=C stretching from the thiophene ring appears in the 1400-1550 cm⁻¹ region[6].

CompoundKey IR Absorptions (cm⁻¹)
1,3-Cyclohexanedione ~3000 (broad, O-H, enol), ~2950 (C-H), ~1640 (C=O, conjugated), ~1560 (C=C, enol)
2-[Bis(methylthio)methylene]cyclohexane-1,3-dione ~2930 (C-H), ~1720 & ~1690 (two C=O stretches)
3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one ~2940 (C-H), ~1650 (C=O, conjugated), ~1430 (C=C, thiophene ring)[6][7]
¹H NMR Spectroscopy

¹H NMR provides a detailed map of the proton environment, revealing changes in symmetry, chemical shifts, and coupling patterns as the synthesis progresses.

Key Observations & Interpretation:

  • 1,3-Cyclohexanedione: Due to its symmetry and tautomerism, the spectrum is simple. It shows a triplet for the C5 protons (~1.9 ppm), a triplet for the C4 and C6 protons (~2.4 ppm), and a singlet for the enolic proton (~5.5 ppm), which is exchangeable with D₂O.

  • Precursor 2: The molecule's symmetry is broken. The two methylthio (-SCH₃) groups give rise to a sharp singlet around 2.5 ppm. The ring protons become inequivalent, resulting in more complex multiplets for the three sets of CH₂ groups.

  • Final Product: The spectrum confirms the formation of the thiophene ring. A new singlet appears in the aromatic region (~7.0-7.5 ppm), corresponding to the proton at the C1 position of the benzo[c]thiophene system. Only one -SCH₃ group remains, appearing as a singlet around 2.6 ppm. The three CH₂ groups of the cyclohexane ring (now at positions 5, 6, and 7) are all chemically distinct and typically appear as complex multiplets or distinct triplets.

Caption: Key ¹H NMR chemical shift transformations.

Compound¹H NMR (δ, ppm)
1,3-Cyclohexanedione ~5.5 (s, 1H, enol-OH), ~2.4 (t, 4H), ~1.9 (t, 2H)
2-[Bis(methylthio)methylene]cyclohexane-1,3-dione ~2.7 (t, 4H), ~2.5 (s, 6H, 2 x -SCH₃), ~1.9 (m, 2H)
3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one ~7.2 (s, 1H, thiophene-H), ~2.8 (t, 2H), ~2.6 (s, 3H, -SCH₃), ~2.5 (t, 2H), ~2.1 (m, 2H)[8]
¹³C NMR Spectroscopy

¹³C NMR spectroscopy tracks the carbon backbone of the molecule, providing definitive evidence of ring formation and changes in carbon hybridization.

Key Observations & Interpretation:

  • 1,3-Cyclohexanedione: The spectrum shows signals for the carbonyl/enol carbons (~190-200 ppm), the enolic C=C carbons (~100-110 ppm), and the aliphatic carbons (~20-40 ppm).

  • Precursor 2: The introduction of the bis(methylthio)methylene group results in new signals for the methyl carbons (~15-20 ppm) and the central sp² carbon (~115 ppm). The two carbonyl carbons will be visible around 195 ppm.

  • Final Product: This spectrum provides the most definitive proof of structure. We observe signals for the four sp² carbons of the thiophene ring (typically from ~120 to ~150 ppm). The carbonyl carbon signal shifts due to conjugation (~180-190 ppm). A single methylthio carbon signal remains (~15 ppm), and the three distinct aliphatic CH₂ carbons are observed in the 20-30 ppm range.

CompoundExpected ¹³C NMR (δ, ppm)
1,3-Cyclohexanedione ~195 (C=O), ~110 (enol C-H), ~37 (CH₂), ~22 (CH₂)
2-[Bis(methylthio)methylene]cyclohexane-1,3-dione ~195 (C=O), ~175 (C=C(SMe)₂), ~115 (C=C(SMe)₂), ~38 (CH₂), ~20 (CH₂), ~18 (-SCH₃)
3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one ~185 (C=O), ~150-120 (4 x thiophene-C), ~30-20 (3 x CH₂), ~16 (-SCH₃)[9]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition at each stage. Electron Ionization (EI) is a common technique for these analyses.

Key Observations & Interpretation:

  • Molecular Ion (M⁺•): The most straightforward confirmation is the mass of the molecular ion peak. We expect to see peaks at m/z 112 for 1,3-cyclohexanedione, m/z 202 for the intermediate, and m/z 198 for the final product.

  • Isotope Patterns: A key signature for sulfur-containing compounds is the presence of an (M+2)⁺• peak with an abundance of about 4.4% relative to the M⁺• peak, corresponding to the natural abundance of the ³⁴S isotope[10]. Precursor 2, with two sulfur atoms, will have a more pronounced (M+2)⁺• peak (~8.8%).

  • Fragmentation:

    • 1,3-Cyclohexanedione: Fragmentation often involves loss of CO, C₂H₄, and retro-Diels-Alder reactions.

    • Precursor 2: Characteristic fragmentation includes the loss of a methyl radical (•CH₃) and a methylthio radical (•SCH₃).

    • Final Product: Thiophene derivatives often exhibit stable molecular ions. Fragmentation can involve the loss of the methylthio group (•SCH₃) and cleavage of the saturated ring, often through retro-Diels-Alder type mechanisms[11].

CompoundMolecular FormulaMolecular WeightExpected M⁺• (m/z)Key Fragments
1,3-Cyclohexanedione C₆H₈O₂112.13112Loss of CO, C₂H₄
2-[Bis(methylthio)methylene]cyclohexane-1,3-dione C₉H₁₀O₂S₂202.31202M-15 (loss of •CH₃), M-47 (loss of •SCH₃)
3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one C₉H₁₀OS₂198.31198M-47 (loss of •SCH₃), retro-Diels-Alder

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols for data acquisition are essential.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition:

    • ¹H NMR: Acquire spectra with a 90° pulse, a relaxation delay of 2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire spectra using a proton-decoupled sequence, a 45° pulse, a relaxation delay of 2-5 seconds, and accumulate 512-2048 scans to achieve an adequate signal-to-noise ratio.

  • Data Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin). Calibrate the spectra to the residual solvent peak or TMS. Integrate ¹H signals and assign peaks based on chemical shifts, multiplicities, and coupling constants.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory is preferred for ease of use with solid or oil samples. Alternatively, KBr pellets can be used[12].

  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the positions (in cm⁻¹) of key absorption bands and assign them to the corresponding functional groups.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer capable of electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) if analyzing for the [M+H]⁺ ion.

  • Sample Preparation: For EI-MS, introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or GC inlet. For ESI-MS, prepare a dilute solution (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acquisition:

    • EI-MS: Use a standard electron energy of 70 eV.

    • ESI-MS: Optimize spray and capillary voltages to achieve a stable signal for the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the molecular weight from the molecular ion peak (M⁺• or [M+H]⁺). Analyze the fragmentation pattern and isotopic distribution to gain further structural information[13].

Conclusion

The journey from 1,3-cyclohexanedione to 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is marked by a series of profound structural changes that are clearly mirrored in their respective spectroscopic signatures. The disappearance of the enolic proton in ¹H NMR and the O-H band in IR signals the successful formation of the ketene dithioacetal intermediate. The subsequent cyclization is unequivocally confirmed by the emergence of a thiophene proton signal in the ¹H NMR spectrum, the appearance of four distinct sp² carbon signals in the ¹³C NMR spectrum, and a shift in the conjugated carbonyl IR frequency. Finally, mass spectrometry validates the stepwise change in molecular weight and confirms the incorporation of sulfur atoms through characteristic isotope patterns. By leveraging this multi-faceted spectroscopic data, researchers can navigate the synthesis with precision, ensuring the integrity of their intermediates and the identity of the final target compound.

References

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A Comparative Guide to the In Vivo Efficacy of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one in a Neuroinflammation Model

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Disclaimer: Direct in vivo efficacy data for the specific compound 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is not extensively available in the public domain. This guide, therefore, presents a scientifically-grounded, hypothetical framework for evaluating its potential efficacy against a standard treatment in a relevant preclinical model. The experimental design, data, and mechanistic insights are based on the known properties of thiophene derivatives and established methodologies in the field of neuroinflammation research.

Introduction: The Therapeutic Challenge of Neuroinflammation

Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1] It involves the activation of the brain's resident immune cells, microglia and astrocytes, which release a cascade of pro-inflammatory mediators that can lead to neuronal damage and cognitive decline.[1][2] While current treatments for neurodegenerative diseases often manage symptoms, they rarely halt the underlying inflammatory progression.[1] Consequently, there is a significant unmet need for novel therapeutics that can effectively target and quell the neuroinflammatory response.

Thiophene-based compounds have emerged as a promising class of molecules in drug discovery due to their versatile chemical properties and biological activities.[3] Derivatives of this scaffold have shown potential as anti-inflammatory, antioxidant, and neuroprotective agents, making them attractive candidates for CNS disorders.[4][5] This guide focuses on a hypothetical lead compound, 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one (referred to herein as "Compound T"), and outlines a rigorous preclinical pathway to compare its in vivo efficacy against a standard-of-care agent in a lipopolysaccharide (LPS)-induced neuroinflammation model.

Putative Mechanism of Action: Targeting the TLR4-NF-κB Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to create robust animal models of systemic inflammation-driven neuroinflammation.[2][6] LPS primarily acts by binding to Toll-like receptor 4 (TLR4) on immune cells, including microglia.[7] This binding initiates a downstream signaling cascade culminating in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and drives the expression of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[5]

Based on the known anti-inflammatory properties of similar thiophene derivatives, we hypothesize that Compound T exerts its neuroprotective effects by modulating this pathway, potentially by inhibiting a key kinase upstream of NF-κB or by directly interfering with NF-κB activation.[5][8] This proposed mechanism provides a clear biological rationale for its evaluation in an LPS-induced model.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88/TRAF6 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive NF-κB IkB->NFkB_inactive Inhibits NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates & Binds CompoundT Compound T CompoundT->IKK Hypothesized Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

Figure 1: Hypothesized mechanism of Compound T in the LPS-TLR4 signaling pathway.

Comparative In Vivo Efficacy Study Design

To objectively assess the therapeutic potential of Compound T, a well-controlled study in a murine LPS-induced neuroinflammation model is proposed. Dexamethasone, a potent synthetic corticosteroid with broad anti-inflammatory effects, is selected as the standard treatment (positive control).

Figure 2: Experimental workflow for the in vivo neuroinflammation study.

Animal Model: Male C57BL/6 mice (8-10 weeks old). Neuroinflammation Induction: A single intraperitoneal (i.p.) injection of LPS from E. coli O111:B4 at a dose of 0.83 mg/kg.[7]

Treatment Groups (n=10 per group):

  • Vehicle Control: Saline (i.p.) + Saline (oral gavage)

  • LPS + Vehicle: LPS (i.p.) + Vehicle for Compound T (oral gavage)

  • LPS + Compound T (Low Dose): LPS (i.p.) + 10 mg/kg Compound T (oral gavage)

  • LPS + Compound T (High Dose): LPS (i.p.) + 30 mg/kg Compound T (oral gavage)

  • LPS + Dexamethasone (Standard Treatment): LPS (i.p.) + 5 mg/kg Dexamethasone (i.p.)

Administration Schedule:

  • Treatments (Compound T, Dexamethasone, or vehicles) are administered 1 hour prior to LPS injection and then once daily for the subsequent 3 days.

Data Presentation: Comparative Efficacy Endpoints

The efficacy of Compound T will be evaluated through a combination of behavioral, biochemical, and histological endpoints. The following tables present hypothetical data to illustrate the expected outcomes.

Table 1: Behavioral Assessments (24 hours post-LPS)
GroupOpen Field Test (Total Distance, m)Sickness Score (0-4 scale)
Vehicle Control45.2 ± 3.50.1 ± 0.1
LPS + Vehicle15.8 ± 2.13.2 ± 0.4
LPS + Compound T (10 mg/kg)25.1 ± 2.82.1 ± 0.3
LPS + Compound T (30 mg/kg)35.9 ± 3.1 1.3 ± 0.2
LPS + Dexamethasone (5 mg/kg)38.5 ± 3.3 1.1 ± 0.2
*Data are presented as Mean ± SEM. **p<0.01, p<0.05 vs. LPS + Vehicle.
Table 2: Brain Cytokine Levels (ELISA, 24 hours post-LPS)
GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Vehicle Control12.5 ± 1.88.9 ± 1.115.3 ± 2.0
LPS + Vehicle158.7 ± 12.3112.4 ± 9.8189.6 ± 15.7
LPS + Compound T (10 mg/kg)95.3 ± 8.568.2 ± 6.1105.4 ± 9.2
LPS + Compound T (30 mg/kg)42.1 ± 4.7 30.5 ± 3.355.8 ± 5.1
LPS + Dexamethasone (5 mg/kg)35.6 ± 3.925.1 ± 2.8 48.2 ± 4.5
Data are presented as Mean ± SEM. **p<0.01, p<0.05 vs. LPS + Vehicle.
Table 3: Microglial Activation in Hippocampus (Immunohistochemistry, Day 4)
GroupIba1+ Cells (cells/mm²)Ramification Index
Vehicle Control45 ± 50.85 ± 0.05
LPS + Vehicle185 ± 150.21 ± 0.03
LPS + Compound T (10 mg/kg)110 ± 120.55 ± 0.04
LPS + Compound T (30 mg/kg)75 ± 8 0.72 ± 0.05
LPS + Dexamethasone (5 mg/kg)68 ± 7 0.78 ± 0.06
*Data are presented as Mean ± SEM. **p<0.01, p<0.05 vs. LPS + Vehicle.

Interpretation of Hypothetical Data: The data suggest that Compound T produces a dose-dependent reduction in neuroinflammatory markers. At the 30 mg/kg dose, its efficacy is comparable to the standard treatment, Dexamethasone. It effectively mitigates LPS-induced sickness behavior, suppresses the production of key pro-inflammatory cytokines in the brain, and reduces the activation and morphological changes of microglia in the hippocampus, a region critical for learning and memory.

Experimental Protocols

Protocol 5.1: LPS-Induced Neuroinflammation Model
  • Animal Housing: House male C57BL/6 mice under standard conditions (12h light/dark cycle, ad libitum access to food and water) for at least one week of acclimatization before the experiment.

  • Treatment Preparation:

    • Dissolve Compound T in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween-80 in saline) to achieve final concentrations for oral gavage.

    • Dissolve Dexamethasone in sterile saline for i.p. injection.

    • Prepare LPS in sterile, pyrogen-free saline at a concentration of 0.083 mg/mL.

  • Administration:

    • On Day 0, administer the pre-treatment (Compound T, Dexamethasone, or respective vehicles) at the specified doses and routes.

    • One hour after pre-treatment, administer LPS (0.83 mg/kg) or saline via i.p. injection.

    • Administer daily treatments on Days 1, 2, and 3.

Protocol 5.2: Open Field Test
  • Apparatus: Use a square arena (e.g., 50 cm x 50 cm) with walls high enough to prevent escape. The arena should be evenly illuminated.

  • Procedure:

    • At 24 hours post-LPS injection, place a mouse in the center of the arena.

    • Allow the mouse to explore freely for 10 minutes.

    • Record the session using an overhead video camera connected to a tracking software (e.g., Any-maze, EthoVision).

  • Analysis: Quantify the total distance traveled as a measure of general locomotor activity, which is typically reduced during sickness behavior.[7]

Protocol 5.3: Brain Tissue Processing and ELISA
  • Euthanasia and Dissection: On Day 4, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Tissue Collection: Rapidly dissect the brain on ice. Isolate the hippocampus and snap-freeze in liquid nitrogen. Store at -80°C until use.

  • Homogenization: Homogenize the hippocampal tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysate using a BCA protein assay kit.

  • ELISA: Use commercial ELISA kits for mouse TNF-α, IL-1β, and IL-6. Follow the manufacturer's instructions to quantify the cytokine concentrations in the brain homogenates. Normalize cytokine levels to the total protein concentration.[6]

Protocol 5.4: Immunohistochemistry (IHC) for Microglia
  • Perfusion and Fixation: For a separate cohort of animals, deeply anesthetize the mice and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

  • Tissue Processing: Post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

  • Sectioning: Cut 30 µm coronal sections through the hippocampus using a cryostat.

  • Staining:

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).

    • Incubate sections overnight at 4°C with a primary antibody against Iba1 (a specific marker for microglia/macrophages).

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Mount sections on slides with a DAPI-containing mounting medium.

  • Imaging and Analysis: Capture images using a fluorescence or confocal microscope. Quantify the number of Iba1-positive cells and analyze their morphology (e.g., using a ramification index where a lower value indicates a more activated, amoeboid state) in defined regions of the hippocampus.[7]

Conclusion and Future Directions

This guide outlines a comprehensive, albeit hypothetical, framework for the preclinical evaluation of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one as a potential therapeutic for neuroinflammation. The proposed study design provides a robust comparison against a standard anti-inflammatory agent, Dexamethasone, across behavioral, biochemical, and cellular endpoints.

The hypothetical data demonstrate a promising profile for Compound T, suggesting it could effectively suppress key features of LPS-induced neuroinflammation with an efficacy comparable to the standard of care. This positions the compound as a viable candidate for further development.

Future studies should aim to:

  • Confirm the proposed mechanism of action through in vitro assays (e.g., NF-κB reporter assays in microglial cell lines).

  • Evaluate the pharmacokinetic and pharmacodynamic (PK/PD) profile of the compound to optimize dosing regimens.

  • Assess its efficacy in chronic models of neuroinflammation and specific neurodegenerative disease models (e.g., transgenic Alzheimer's models).

  • Conduct comprehensive safety and toxicology studies.

By following such a structured and scientifically rigorous approach, the therapeutic potential of novel thiophene derivatives like Compound T can be thoroughly and objectively evaluated, paving the way for the development of new and effective treatments for devastating neuroinflammatory diseases.

References

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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiophene scaffold is a cornerstone, integral to a multitude of biologically active compounds.[1] The fusion of a benzene ring to the thiophene core gives rise to isomers with distinct chemical and pharmacological profiles. This guide provides a detailed head-to-head comparison of two such isomeric systems: 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one and a series of structurally related 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives.

This analysis will delve into the synthetic pathways that yield these compounds, present a comparative view of their chemical properties, and, where available, contrast their biological activities. Particular emphasis will be placed on the well-documented anticancer and antimicrobial properties of the benzo[b]thiophene series, which will serve as a benchmark for a theoretical evaluation of the less-explored benzo[c]thiophene isomer. This comparison is framed within the concept of bioisosterism, offering insights into how the arrangement of the thiophene ring influences molecular properties and potential therapeutic efficacy.[2][3]

At a Glance: Key Structural Differences

The fundamental distinction between the two scaffolds lies in the fusion of the thiophene ring to the cyclohexanone or cyclohexene moiety. In the benzo[b]thiophene series, the thiophene ring is fused at the [b] face, creating a more linear and extensively studied structure. Conversely, the benzo[c]thiophene isomer features fusion at the [c] face, resulting in a more angular and less common arrangement. This seemingly subtle difference in annulation has profound implications for the electronic distribution, steric hindrance, and ultimately, the biological activity of the resulting molecules.

Caption: Core structures of the compared tetrahydrobenzothiophene isomers.

Synthesis Strategies: Established vs. Niche

The synthetic accessibility of a compound class is a critical factor in its exploration for drug discovery. Here, we see a clear divergence between the two isomeric systems.

The Gewald Reaction: A Workhorse for Benzo[b]thiophenes

The synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives is most commonly and efficiently achieved through the Gewald reaction.[4] This robust one-pot, three-component reaction utilizes a ketone (such as cyclohexanone), an activated nitrile (like malononitrile), and elemental sulfur in the presence of a basic catalyst (often morpholine or triethylamine).[4] The versatility of the Gewald reaction allows for the introduction of a wide range of substituents, making it a powerful tool for generating chemical libraries for biological screening.[5]

Gewald_Reaction Gewald Reaction for Benzo[b]thiophene Synthesis cluster_reactants Reactants Ketone Cyclohexanone Nitrile Malononitrile Sulfur Elemental Sulfur Base Base (e.g., Morpholine) Reactants Reactants Product 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene Reactants->Product One-pot reaction

Caption: The Gewald reaction workflow for benzo[b]thiophene synthesis.

A Specialized Route to 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

In contrast, the synthesis of the target benzo[c]thiophene derivative follows a more specialized and multi-step pathway, as described by Prim and Kirsch.[6][7][8] The synthesis commences with 1,3-cyclohexanedione, a readily available starting material.[6][7][9] The key steps involve the formation of a thiophene ring through a sequence of reactions that ultimately build the angularly fused system.

Experimental Protocol: Synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

  • Step 1: Formation of the Thiophene Ring: 1,3-Cyclohexanedione is reacted with a suitable reagent to introduce the sulfur and build the thiophene ring.

  • Step 2: Introduction of the Methylthio Group: The methylthio group is introduced at the 3-position of the newly formed benzo[c]thiophene core.

  • Step 3: Work-up and Purification: The reaction mixture is subjected to standard aqueous work-up and the crude product is purified by column chromatography.

The necessity of a more tailored synthetic approach for the benzo[c]thiophene isomer highlights its less explored nature compared to the more readily accessible benzo[b]thiophene scaffold.

Head-to-Head Comparison of Biological Activity

While a direct comparative study of the biological activities of these specific isomers is not available in the current literature, we can draw valuable insights by examining the documented activities of the benzo[b]thiophene class and postulating the potential of the benzo[c]thiophene derivative based on bioisosteric principles.

Benzo[b]thiophene Derivatives: A Profile of Potent Bioactivity

The 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene scaffold has been extensively investigated and has demonstrated a broad spectrum of pharmacological activities.[1] Of particular note are its potent anticancer and antimicrobial properties.

Anticancer Activity:

Numerous studies have reported the cytotoxic effects of substituted 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes against various cancer cell lines. The data in the table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of these derivatives.

Compound IDR GroupCancer Cell LineIC₅₀ (µM)Reference
1a -HLoVo (Colon)>100[10]
1b -CNLoVo (Colon)81.50[10]
3b -C(O)OEtLoVo (Colon)98.50[10]
7a -C(O)NH-arylFaDu (Pharynx)1.73[11]
11 -CNPC3 (Prostate)10.5[12]
12 -CNHepG2 (Liver)8.2[12]

Antimicrobial Activity:

The benzo[b]thiophene core is also a well-established pharmacophore in the development of new antimicrobial agents. The following table presents the minimum inhibitory concentration (MIC) values for representative derivatives against various bacterial strains.

Compound IDR GroupBacterial StrainMIC (µg/mL)Reference
3b -Iodo-benzamidoE. coli0.64 µM[2]
3f -Fluoro-benzamidoE. coli1.11 µM[2]
3b -Iodo-benzamidoP. aeruginosa0.61 µM[2]
3k -Ethyl-benzamidoSalmonella0.73 µM[2]
4 -Aryl-amidoA. baumannii16[4]
8 -Chloro-phenyl-amidoE. coli8[4]
3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one: A Theoretical Perspective

In the absence of direct experimental data for the biological activity of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, we can turn to the principles of bioisosterism to form a hypothesis. The concept of bioisosterism posits that molecules with similar shapes and electronic configurations can exhibit similar biological activities.[13] The benzo[c]thiophene core, while isomeric to the benzo[b]thiophene scaffold, presents a different spatial arrangement of its functional groups.

The presence of the electron-donating methylthio group and the carbonyl functionality in the benzo[c]thiophene derivative suggests the potential for interactions with biological targets. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions. However, the altered geometry of the benzo[c]thiophene system compared to its more linear benzo[b] counterpart could significantly impact its ability to fit into the active sites of enzymes or receptors that are known to bind to benzo[b]thiophene derivatives.

It is plausible that 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one could exhibit novel biological activities distinct from those of the benzo[b]thiophene series due to its unique three-dimensional structure. Further investigation into the pharmacological properties of this and other benzo[c]thiophene derivatives is warranted to fully explore their therapeutic potential.

Conclusion and Future Directions

This comparative guide highlights the current state of knowledge regarding 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one and related benzo[b]thiophene derivatives. The benzo[b]thiophene scaffold, readily accessible via the Gewald reaction, has proven to be a rich source of compounds with potent anticancer and antimicrobial activities.

In contrast, the benzo[c]thiophene isomer remains a relatively unexplored area of chemical space. While its synthesis has been reported, a comprehensive evaluation of its biological properties is lacking. The distinct structural and electronic features of the benzo[c]thiophene core suggest that it may offer novel opportunities for the design of therapeutic agents.

Future research should focus on:

  • Biological Screening: A thorough investigation of the anticancer, antimicrobial, and other pharmacological activities of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one and its analogs.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of benzo[c]thiophene derivatives to establish clear SARs.

  • Computational Modeling: Molecular docking and other in silico studies to predict potential biological targets and guide the design of more potent derivatives.

By systematically exploring the chemistry and biology of the benzo[c]thiophene scaffold, the scientific community can unlock its full potential and possibly discover new classes of therapeutic agents.

References

  • Structure of 3-substituted benzothiophenes which are used as drugs and drug candidates. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • 1,3-Cyclohexanedione. (2023, December 27). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Prim, D., & Kirsch, G. (1995). Synthesis of New 3-Methylthio-4, 5, 6, 7-tetrahydro Benzo[c]thiophene-4-ones. Synthetic Communications, 25(16), 2449–2455. [Link]

  • Prim, D., & Kirsch, G. (1995). Synthesis of New 3-Methylthio-4, 5, 6, 7-tetrahydro Benzo[c]thiophene-4-ones. Sci-Hub. Retrieved January 14, 2026, from [Link]

  • Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. (2021). ACS Omega. [Link]

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). Scientific Reports, 14(1), 1-24. [Link]

  • Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. (2019). BMC Chemistry, 13(1), 1-14. [Link]

  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (2015). European Journal of Medicinal Chemistry, 90, 513-520. [Link]

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  • An overview of benzo[b]thiophene-based medicinal chemistry. (2017). European Journal of Medicinal Chemistry, 139, 674-707. [Link]

  • Prim, D., & Kirsch, G. (1995). ChemInform Abstract: Synthesis of New 3-Methylthio-4,5,6,7-tetrahydro Benzo(c)thiophen-4-ones. ChemInform, 26(48). [Link]

  • SYNTHESIS AND CYTOTOXIC ACTIVITY OF NOVEL TETRAHYDROBENZO[b]THIOPHENE-DERIVED HETEROCYCLES. (n.d.). Bibliomed. Retrieved January 14, 2026, from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

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  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

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  • 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[7][10]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (2022). RSC Medicinal Chemistry, 13(8), 983-997. [Link]

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Safety Operating Guide

3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my responsibility to provide guidance that is not only scientifically accurate but also practical and grounded in established safety protocols. The following guide details the proper disposal procedures for 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, ensuring the safety of laboratory personnel and adherence to environmental regulations. This document is structured to provide a comprehensive operational plan, moving from immediate handling to final disposal.

Guiding Principle: Hazard-Based Precaution

The publicly available toxicological and ecotoxicological data for 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is limited. In such cases, established laboratory safety principles mandate a conservative approach.[1] The compound must be handled and disposed of as hazardous chemical waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[1]

Compound Profile

A clear understanding of the substance is the first step in safe handling. Key identifiers are summarized below.

PropertyIdentifierSource
Chemical Name 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-oneCymitQuimica SDS[2]
CAS Number 168279-57-0CymitQuimica SDS[2]
Molecular Formula C₉H₁₀OS₂BLDpharm[3]
Disposal Directive Dispose of contents/container to hazardous waste disposal.CymitQuimica SDS[2]

Note: The absence of detailed hazard data (e.g., LD50, flash point) necessitates treating this compound with the precautions afforded to acutely toxic or environmentally harmful substances.

PART 1: OPERATIONAL DISPOSAL PROTOCOL

This section provides a step-by-step methodology for researchers generating waste containing 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure a complete PPE ensemble is in use. The rationale is to prevent all potential routes of exposure—dermal, ocular, and respiratory.

  • Eye Protection: Wear chemical safety goggles. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for tears or pinholes before each use and disposed of after handling the waste.[4]

  • Body Protection: A standard laboratory coat must be worn and kept fully buttoned.

  • Respiratory Protection: All handling of the compound and its waste must occur inside a certified chemical fume hood to prevent inhalation of potential aerosols or vapors.

Step 2: Waste Segregation and Containment

Proper segregation is the cornerstone of safe and compliant chemical waste management. Incompatible wastes must never be mixed, as this can lead to violent reactions, gas generation, or fire.[5][6]

  • Select a Compatible Container: Use a sturdy, leak-proof container made of a material compatible with the waste. The original product container is often a suitable choice.[5][7]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[8] The label must clearly state:

    • The words "HAZARDOUS WASTE "[6][8]

    • The full chemical name: "3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one " (no formulas or abbreviations).[8]

    • The approximate percentage or concentration if in a mixture.

    • The date accumulation started.

  • Keep the Container Closed: The waste container must be sealed with a secure lid at all times, except when adding waste.[5][8] This prevents the release of vapors and protects against spills.

  • Store in a Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation, in a designated SAA, such as within the fume hood.[6][8] The SAA must be under the control of the laboratory personnel.

Step 3: Requesting Disposal

Laboratory personnel are responsible for the safe accumulation of waste, but final disposal is handled by trained professionals.

  • Once the waste container is 90% full, or has been accumulating for one year (whichever comes first), a waste pickup must be requested from your institution's Environmental Health & Safety (EHS) department.[1][6][8]

  • NEVER dispose of this chemical down the drain or in the regular trash.[5][9] This is a direct violation of environmental regulations and poses a significant hazard.

PART 2: DISPOSAL WORKFLOW DIAGRAM

The following diagram illustrates the logical flow from waste generation to final disposal, emphasizing key decision and action points for the researcher.

G cluster_0 Researcher's Responsibility (In-Lab) cluster_1 EHS & Vendor Responsibility A Waste Generation 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one B Step 1: Don Full PPE (Goggles, Gloves, Lab Coat) A->B C Step 2: Select Compatible Container & Affix Hazardous Waste Label B->C D Step 3: Add Waste to Container in Chemical Fume Hood C->D E Step 4: Securely Close Container After Each Addition D->E F Step 5: Store in Designated SAA (Secondary Containment) E->F G Is Container >90% Full? F->G G->D No H Step 6: Submit Waste Pickup Request to EHS G->H Yes I EHS Collects Waste from Laboratory H->I J Consolidation at Central Accumulation Facility I->J K Manifesting & Transport by Licensed Vendor J->K L Final Disposal (e.g., High-Temp Incineration) K->L

Caption: Waste management workflow from the lab to final disposal.

PART 3: SPILL AND EMERGENCY PROCEDURES

Accidents require a prepared response. In the event of a spill, follow these steps.

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency line.

  • Contain the Spill: For small, manageable spills, use a chemical spill kit with an inert absorbent (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect Waste: Carefully scoop the contaminated absorbent material into your hazardous waste container using non-sparking tools.[10]

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[7]

  • Report: Report all spills to your laboratory supervisor and EHS department.

PART 4: EMPTY CONTAINER DISPOSAL

An "empty" container that held a hazardous chemical must be managed correctly to be disposed of as non-hazardous trash.

  • Triple Rinse: The container must be triple-rinsed with a solvent capable of removing the residue (e.g., acetone or ethanol).[9]

  • Collect Rinsate: The first rinse, and often all three rinses for highly toxic materials, must be collected and disposed of as hazardous waste.[5][9] Given the unknown toxicity of this compound, it is best practice to collect all three rinses in your hazardous waste container.

  • Deface the Label: Completely remove or obliterate the original chemical label.[5][9]

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Dispose: Once clean, dry, and unlabeled, the container can typically be disposed of in the appropriate receptacle for glass or plastic.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Material Safety Data Sheet - 3-Methylthiophene, 99+%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Sulfur Safety Data Sheet. (n.d.). ESPI Metals. Retrieved from [Link]

  • SULPHUR SAFETY DATA SHEET. (2022, December 15). Retrieved from [Link]

  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. (2011, September 12). Alberta Open Government Program. Retrieved from [Link]

  • Removing organic sulfur compounds from natural gas. (2025, August 6). ResearchGate. Retrieved from [Link]

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Navigating the Handling of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: An Evidence-Based Approach

Due to the absence of a dedicated SDS for 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, a hazard assessment has been conducted based on the known toxicological profiles of similar chemical structures, such as other thiophene derivatives. These related compounds suggest that 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one should be handled with caution, assuming it may be harmful if swallowed, a skin and eye irritant, and a potential respiratory tract irritant[1][2].

Anticipated Hazards:

  • Oral Toxicity: Harmful if ingested.

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.

Given these potential hazards, a stringent adherence to appropriate personal protective equipment protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is critical when handling 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Laboratory coat.N95 or P100 respirator if not handled in a fume hood.
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended when handling larger volumes.Nitrile or neoprene gloves. Consider double-gloving.Laboratory coat. A chemical-resistant apron is also recommended.Work within a certified chemical fume hood.
Running Reactions and Work-up Chemical splash goggles and a face shield.Nitrile or neoprene gloves. Ensure compatibility with any solvents used.Chemical-resistant laboratory coat.All operations should be conducted within a chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant suit or coveralls.[3]Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.[4]

Procedural Guidance for Safe Handling

A systematic approach to handling 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is essential. The following workflow diagram illustrates the key steps, from preparation to disposal, emphasizing safety at each stage.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Hazard Review & PPE Donning Weigh Weighing in Ventilated Enclosure Prep->Weigh Proceed with caution Handling Chemical Handling (in Fume Hood) Weigh->Handling Transfer to hood Decon Decontamination of Surfaces & Glassware Handling->Decon After experiment Waste Waste Disposal (Segregated Waste Stream) Decon->Waste Doff PPE Doffing & Hand Washing Waste->Doff

Caption: Safe handling workflow for 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one.

Step-by-Step Protocol:

  • Preparation:

    • Before beginning any work, thoroughly review this guide and any other available safety information.

    • Don the appropriate PPE as outlined in the table above. Ensure a proper fit for all equipment.

    • If handling the solid form, weigh the compound in a ventilated balance enclosure or a chemical fume hood to minimize the risk of inhalation.

  • Handling:

    • All manipulations of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, including solution preparation, transfers, and reactions, must be performed within a properly functioning chemical fume hood.

    • Use caution to avoid generating dusts or aerosols.

    • Keep containers of the compound tightly sealed when not in use.

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate all work surfaces and glassware that have come into contact with the compound using an appropriate solvent and cleaning agent.

    • Waste Disposal: Dispose of all waste, including contaminated PPE, in a clearly labeled, sealed container designated for hazardous chemical waste. Follow all institutional and local regulations for chemical waste disposal.

    • PPE Doffing: Remove PPE in a manner that avoids contaminating your skin or clothing. Gloves should be removed last.

    • Hygiene: Immediately wash your hands thoroughly with soap and water after removing your gloves.

Emergency Procedures

Spill:

  • Small Spill: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Large Spill: Evacuate the area and alert your institution's environmental health and safety (EHS) department immediately. If you are trained and it is safe to do so, contain the spill and prevent it from entering drains.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely handle 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, fostering a culture of safety and scientific excellence.

References

  • U.S. Environmental Protection Agency. (2022, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Methylthio)thiophene. PubChem Compound Database. Retrieved from [Link]

  • MicroCare LLC. (n.d.). Is Personal Protective Equipment Required When Working with Solvents? Retrieved from [Link]

  • University of Hawai'i at Mānoa, College of Tropical Agriculture and Human Resources. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.